3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10;/h4-5H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUAESBXZIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, particularly within the realms of targeted protein degradation (PROTACs) and kinase inhibitor design, bifunctional building blocks are critical. 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride is a highly versatile, orthogonally reactive intermediate. It features a highly electrophilic C6-position on the purine ring and a flexible, nucleophilic primary amine tethered at the N9-position via a three-carbon alkyl chain.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic node in synthetic workflows. This guide deconstructs its physicochemical profile, the causality behind its synthetic protocols, and its downstream applications, providing a self-validating framework for researchers.
Physicochemical Profiling & Structural Logic
To ensure reproducibility across global supply chains and internal registries, it is crucial to distinguish between the free base and the hydrochloride salt forms of this molecule. According to verified supplier databases, the hydrochloride salt is registered under CAS 1824273-88-2 1, while its free base form is registered under CAS 100690-27-5 2.
Quantitative Data Summary
| Property | Hydrochloride Salt (Target) | Free Base (Precursor/Active Form) |
| CAS Number | 1824273-88-2 | 100690-27-5 |
| Molecular Formula | C8H11Cl2N5 (C8H10ClN5 • HCl) | C8H10ClN5 |
| Molecular Weight | 248.11 g/mol | 211.65 g/mol |
| Reactivity Profile | Shelf-stable, non-nucleophilic amine | Prone to self-polymerization |
| Solubility | Soluble in DMSO, Water, MeOH | Soluble in DCM, EtOAc, DMF |
Causality Insight: Why the Hydrochloride Salt?
The free base form of this molecule contains a thermodynamic contradiction: a highly reactive electrophile (the C6-chloro group) and a strong nucleophile (the primary aliphatic amine). If stored as a free base, the molecule undergoes intermolecular self-condensation (oligomerization), where the amine of one molecule attacks the C6-chloro of another via Nucleophilic Aromatic Substitution (SNAr). By isolating the compound as a hydrochloride salt, the primary amine is protonated into an ammonium ion ( −NH3+ ). This masks its nucleophilicity, ensuring long-term shelf stability and controlled reactivity during downstream synthesis.
Synthetic Methodology & Reaction Causality
The synthesis of this building block relies on regioselective alkylation followed by controlled deprotection.
Fig 1: Two-step synthetic workflow for 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride.
Regioselectivity (N9 vs. N7): Alkylation of 6-chloropurine using K2CO3 in DMF predominantly yields the N9-alkylated product rather than the N7-isomer. This is driven by thermodynamic control; the N9 position is less sterically hindered and forms a more stable localized electronic structure compared to the N7 position.
Downstream Applications: Orthogonal Derivatization
Once synthesized, the molecule serves as a dual-action hub. The two reactive nodes can be addressed orthogonally, allowing for the rapid assembly of complex pharmacophores.
Fig 2: Orthogonal derivatization pathways for bifunctional purine building blocks.
Standardized Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Each step includes built-in Quality Control (QC) checkpoints.
Protocol A: Synthesis of the Core Building Block (CAS 1824273-88-2)
Step 1: N9-Alkylation
-
Charge: To a flame-dried round-bottom flask, add 6-chloropurine (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M).
-
Activate: Stir at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the purine, forming the highly nucleophilic potassium purinide salt.
-
Alkylate: Dropwise, add N-Boc-3-bromopropylamine (1.1 eq). Heat the reaction mixture to 60°C for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. Confirm the disappearance of 6-chloropurine ( m/z 155) and the appearance of the Boc-protected intermediate ( m/z 312 [M+H]+ ).
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over Na2SO4 , and concentrate under reduced pressure.
Step 2: Deprotection & Salt Formation
-
Deprotect: Dissolve the crude intermediate in a minimal volume of anhydrous DCM. Slowly add 4M HCl in Dioxane (10.0 eq).
-
React: Stir at room temperature for 4 hours. Causality: Dioxane is chosen because the byproduct (isobutylene) escapes as a gas, and the resulting highly polar hydrochloride salt is insoluble in DCM/Dioxane, driving the reaction forward via precipitation.
-
Isolate: Filter the resulting off-white precipitate. Wash thoroughly with cold diethyl ether to remove organic impurities.
-
Validation Checkpoint 2 (NMR/MS): Dry under high vacuum. Confirm product via LC-MS ( m/z 212 [M+H]+ for the free base mass) and 1H -NMR (ensure absence of the sharp 9H Boc singlet at ~1.4 ppm).
Protocol B: Downstream C6 SNAr Derivatization (Kinase Inhibitor Synthesis)
-
Charge: Suspend 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride (1.0 eq) in a high-boiling polar solvent (e.g., n-butanol or NMP).
-
Neutralize & React: Add the desired functional aniline (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq of DIPEA is consumed immediately to liberate the free base from the HCl salt; the remaining 2.0 eq acts as an acid scavenger for the HCl generated during the SNAr reaction.
-
Heat: Stir at 100°C for 16 hours.
-
Validation Checkpoint 3: Monitor via LC-MS for the mass shift corresponding to the displacement of the chlorine atom (-35.5 Da) by the aniline mass.
-
Purify: Concentrate the mixture and purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to yield the final targeted compound.
References
-
Bidepharm. "CAS:1824273-88-2, 3-(6-Chloro-9h-purin-9-yl)propan-1-amine hydrochloride." Bidepharm Product Database. Available at: 1
-
BLD Pharm. "100690-27-5 | 3-(6-Chloro-9H-purin-9-yl)propan-1-amine." BLD Pharm Product Database. Available at: 2
Sources
Engineering 6-Chloropurine Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Biology, and Therapeutic Applications
Executive Summary
The purine heterocycle is a ubiquitous and privileged scaffold in nature, forming the core of nucleic acids and vital coenzymes like ATP and NADP. Within medicinal chemistry, 6-chloropurine serves as a highly versatile synthetic precursor. The electron-withdrawing chlorine atom at the C-6 position highly activates the purine ring toward Nucleophilic Aromatic Substitution ( SNAr ), enabling the rapid diversification of the scaffold. This technical guide synthesizes the mechanistic biology, structural design rationale, and field-proven experimental protocols for developing 6-chloropurine derivatives with targeted anticancer, antimicrobial, and antiviral profiles.
Mechanistic Pathways of Biological Activity
To rationally design 6-chloropurine therapeutics, we must first understand the causality behind their biological interactions. The modifications at the N-9, C-2, and C-6 positions dictate the molecule's pharmacokinetic profile and primary mechanism of action.
Anticancer Mechanisms: SAH Hydrolase Inactivation
6-chloropurine derivatives exhibit profound cytostatic and cytotoxic effects across various malignant cell lines, including murine leukemias (L1210 and P388), breast carcinoma (MCF7), and human T-lymphoblasts (Molt4/C8) 1. A primary target for these compounds is S-adenosyl-L-homocysteine (SAH) hydrolase .
Certain 6-chloropurine-containing butenolides undergo a unique Type II (enzyme-mediated hydration) mechanism. Unlike Type I mechanisms that reduce enzyme-bound NADP+ to NADPH , these derivatives act as "enzyme-substrate intermediate" inactivators. By irreversibly binding to SAH hydrolase, they cause an intracellular accumulation of SAH, which subsequently feedback-inhibits critical methyltransferases required for tumor cell proliferation [[1]]().
Mechanism of SAH Hydrolase inactivation by 6-chloropurine butenolide derivatives.
DNA Minor Groove Binding and Apoptosis
Structural hybridization is a powerful tool. Conjugation of 6-chloropurine with pyrrolobenzodiazepine (PBD) architectures via A-C8/C-C2 linkages yields hybrids that act as potent anticancer agents. The PBD moiety facilitates precise binding within the minor groove of DNA, while the purine core stabilizes the complex. This prevents DNA unwinding, stalls replication forks, and induces apoptosis in rapidly dividing cells 2. Additionally, 2,6,9-trisubstituted purine derivatives have shown nanomolar efficacy in Gli-luciferase reporter assays, indicating strong interference with aberrant signaling pathways like Hedgehog/GLI, which are constitutively active in various cancers [[3]]().
Antimicrobial Action via Site-Directed Alkylation
6-Chloropurine analogues are known to inhibit bacterial RNA polymerases by site-directed alkylation 4. To combat the rapid release and degradation of biocides, recent material science approaches have conjugated 6-chloropurine to monomers via hemiaminal ether linkages. This creates pH-responsive antibacterial coatings that selectively and sustainably release the active 6-chloropurine agent in the mildly acidic environments typical of bacterial biofilms 4.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological efficacy of 6-chloropurine derivatives is highly sensitive to the nature of their substituents. The table below summarizes the comparative biological activity of key structural classes.
| Compound Class | Primary Biological Target / Mechanism | Key Cell Lines / Pathogens | Efficacy Metric |
| 6-Chloropurine-butenolides | SAH Hydrolase Inactivation | L1210, P388, MCF7 | IC50≈20μM (Toxicity) 1 |
| N-Linked Phosphonamidates | Bacterial/Fungal Cell Membranes | S. aureus, E. coli, C. albicans | Potent inhibition at 100−200μg/mL 5 |
| Ferrocenylmethylene Conjugates | Hypoxia-inducible factor-1α (HIF-1α) | SW620 (Colorectal Adenocarcinoma) | IC50=9.07−14.38μM 6 |
| 2,6,9-Trisubstituted Purines | Gli-luciferase pathway | HL-60 (Leukemia) | Nanomolar IC50 , S-phase arrest 3 |
Experimental Protocols & Synthetic Workflows
To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to aid researchers in troubleshooting and scaling.
Protocol 1: Microwave-Assisted Amination of 6-Chloropurine ( SNAr )
Scientific Rationale: Traditional amination of 6-chloropurines requires prolonged heating (up to 16 hours) and often results in degradation or poor yields. Microwave irradiation provides uniform dielectric heating, overcoming the activation energy barrier for the SNAr reaction at the C-6 position in minutes. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile 7.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial, dissolve the 6-chloropurine derivative (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous ethanol (0.2 M concentration).
-
Base Addition: Add DIPEA (1.1 eq) dropwise to the mixture. Validation check: The solution should remain clear; any immediate precipitation suggests salt formation with impurities.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C (150 W) for exactly 10 minutes 7.
-
Workup: Cool the vessel to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between ethyl acetate and distilled water to remove DIPEA hydrochloride salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to isolate the pure acyclic nucleoside analogue.
Protocol 2: One-Pot Three-Step Synthesis of N-Linked Phosphonamidates
Scientific Rationale: Synthesizing phosphonamidates traditionally suffers from intermediate instability. A one-pot, three-step approach minimizes yield loss. Sodium hydride (NaH) is employed to quantitatively deprotonate the N-9 position of 6-chloropurine, generating a highly nucleophilic sodium salt that readily attacks the electrophilic phosphorus of 4-chlorophenyl phosphorodichloridate [[5]]().
Three-step one-pot synthetic workflow for 6-chloropurine phosphonamidates.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 6-chloropurine (1.3 mmol) in a strictly anhydrous mixture of THF:pyridine (2:1 ratio, 15 mL). Cool the flask to 0 °C under an inert argon atmosphere. Carefully add NaH (1.3 mmol). Stir for 1 hour at 10 °C to ensure complete formation of the sodium 6-chloropurin-9-ide salt 5.
-
Phosphorylation: Slowly add 4-chlorophenyl phosphorodichloridate (1.3 mmol) dissolved in dry THF (5 mL) to the reaction mixture at 10 °C. Gradually raise the temperature to 40 °C and stir for 3 hours. Validation check: Evolution of heat and slight color change indicate the formation of the phosphonochloridate intermediate.
-
Amination: Introduce the target amine (e.g., piperazine or benzothiazole derivatives) alongside triethylamine ( Et3N ) as an acid scavenger. Elevate the temperature to 50–60 °C and stir for 4–6 hours 5.
-
Monitoring & Isolation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Methanol:DCM (1:2) mobile phase. Upon completion, quench with ice water, extract with ethyl acetate, and purify the organic layer to yield the final phosphonamidate derivatives.
Conclusion & Future Perspectives
The 6-chloropurine scaffold remains a cornerstone in modern drug discovery. By leveraging its unique electronic properties, researchers can execute precise nucleophilic substitutions to generate libraries of compounds with potent anticancer, antibacterial, and antiviral properties. Future innovations will likely focus on utilizing 6-chloropurine in targeted protein degradation (PROTACs) and stimulus-responsive biomaterials, pushing the boundaries of precision medicine.
References
-
Synthesis and Biological Evaluation of Purine-Containing Butenolides - ACS Publications. acs.org. 1
-
Full article: New N-Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities - Taylor & Francis. tandfonline.com. 5
-
Design, Synthesis and Biological Activity of A-C8/C-C2-Linked 6-Chloropurine-Pyrrolobenzodiazepine Hybrids as Anticancer Agents. benthamdirect.com. 2
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - MDPI. mdpi.com. 7
-
Purine and Purine Isostere Derivatives of Ferrocene: An Evaluation of ADME, Antitumor and Electrochemical Properties - Semantic Scholar. semanticscholar.org. 6
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assay. imtm.cz.3
-
Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials | ACS Macro Letters. acs.org. 4
Sources
potential therapeutic targets of substituted purines
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Exploring Purine Analogs
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3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride mechanism of action
An in-depth technical analysis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride requires a paradigm shift from traditional pharmacological profiling. Because this molecule is primarily utilized as a highly reactive, bifunctional chemical precursor, its "mechanism of action" must be understood through two distinct lenses:
-
Intrinsic Biochemical Activity: Its behavior as an electrophilic antimetabolite prodrug that undergoes enzymatic conversion in vivo.
-
Structural Vectorization: Its role as a modular pharmacophore in rational drug design, specifically for synthesizing kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
This whitepaper deconstructs the mechanistic pathways, metabolic fate, and synthetic utility of this compound, providing actionable, self-validating protocols for researchers in drug development.
Intrinsic Mechanism: Electrophilicity and Metabolic Activation
Unlike inert purine analogs, the 6-chloropurine core is highly susceptible to nucleophilic aromatic substitution ( SNAr ) within the biological milieu. The intrinsic mechanism of action relies on the exploitation of this reactive C6-chlorine atom by endogenous detoxification systems, effectively turning a xenobiotic defense mechanism into a pathway for prodrug activation[1].
The Glutathione S-Transferase (GST) Pathway In hepatic and renal tissues, cytosolic Glutathione S-Transferases (GSTs) catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) onto the C6 position of the purine ring. This displaces the chloride ion, forming an S-(6-purinyl)glutathione intermediate[1].
This conjugate is subsequently cleaved by γ -glutamyltransferase and local dipeptidases to yield a 6-mercaptopurine (6-MP) derivative[1]. 6-MP is a potent antimetabolite that is further converted into 6-thioinosine monophosphate (TIMP). TIMP acts as a pseudo-substrate that irreversibly inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase)—the rate-limiting enzyme in de novo purine biosynthesis. This cascade ultimately halts DNA/RNA synthesis, leading to cell cycle arrest in rapidly dividing cells[2].
Additionally, the 6-chloro group can act as a site-directed covalent modifier, directly alkylating cysteine residues on target proteins, such as bacterial RNA polymerases, thereby inhibiting transcription[3].
Fig 1. GST-mediated metabolic activation pathway of 6-chloropurine derivatives.
Structural Mechanism: Vectorization in Targeted Therapeutics
In modern medicinal chemistry, 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride is prized for its bivalent topology. It serves as a foundational scaffold for designing targeted therapies.
Kinase Hinge Binding The purine scaffold is a privileged structure that mimics the adenine ring of ATP. The N1 and N7 atoms of the purine core form critical, highly conserved hydrogen bonds with the hinge region of kinases (e.g., Cyclin-Dependent Kinase 2 (CDK2) and NIMA-related kinase 2 (Nek2))[4]. The 6-chloro group acts as a synthetic placeholder; it can be displaced by various anilines or alkoxides to optimize binding kinetics and target selectivity[4].
Linker Vectorization for PROTACs The 3-aminopropyl group at the N9 position is strategically designed to project outward from the kinase ATP-binding pocket into the solvent-exposed region. The terminal primary amine (stabilized as a hydrochloride salt to prevent premature degradation) provides an ideal, highly reactive synthetic handle. This allows for seamless amide coupling to linker-E3 ligase ligand constructs (e.g., thalidomide derivatives for Cereblon recruitment) without sterically clashing with the kinase hinge-binding motif.
Fig 2. Modular assembly of PROTACs utilizing the N9-aminopropyl linker.
Quantitative Pharmacokinetic and Binding Data
The following table synthesizes the metabolic conversion rates of the 6-chloropurine core and the binding affinities of its downstream derivatized products.
| Parameter | Observed Value | Biological / Synthetic Significance |
| GST Vmax (Liver Cytosol) | 166 nmol/mg protein/min | Rapid hepatic conversion to the active GSH conjugate, dictating the in vivo half-life of the prodrug[1]. |
| GST Vmax (Kidney Cytosol) | 24 nmol/mg protein/min | Secondary site of metabolic activation and clearance[1]. |
| Nek2 IC50 (Derivatized) | 12 - 22 µM | Baseline kinase inhibition achieved when the purine core is utilized as a hinge-binder[4]. |
| CDK2 IC50 (Derivatized) | 0.005 - 1 µM | Sub-micromolar affinity achieved when the C6 position is substituted with specific alkoxides via SNAr [4]. |
Self-Validating Experimental Workflows
To harness this compound effectively, researchers must control its dual reactivity. The following protocols are designed with built-in causality and self-validation steps.
Protocol 1: In Vitro GST-Mediated Metabolism Assay
Causality: This assay validates the prodrug mechanism by tracking the enzymatic conversion of the electrophilic 6-chloro group into the S-(6-purinyl)glutathione conjugate.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to stabilize the enzyme.
-
Enzyme & Substrate Loading: Add 1 mg/mL of purified rat hepatic cytosol (the GST source) and 5 mM reduced glutathione (GSH) to the buffer.
-
Reaction Initiation: Initiate the reaction by adding 100 µM of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride. Incubate the mixture at 37°C.
-
Quenching (Self-Validation Step): At specific intervals (0, 15, 30, 60 min), extract 100 µL aliquots and immediately quench with 100 µL of ice-cold acetonitrile. Why? Cold acetonitrile instantly denatures the GST, halting the reaction at the exact time point, while simultaneously precipitating proteins for clean MS injection. Centrifuge at 14,000 x g for 10 min.
-
LC-MS/MS Analysis: Analyze the supernatant. Validation is confirmed by monitoring the depletion of the parent mass ( m/z 212.07 for the free base) and the stoichiometric appearance of the glutathione conjugate mass ( m/z ~518).
Protocol 2: Regioselective SNAr Derivatization for Kinase Inhibitor Synthesis
Causality: Because the molecule contains both a reactive 6-chloro group and a nucleophilic primary amine, the amine must be transiently protected to prevent intra/intermolecular polymerization during the SNAr displacement of the chlorine atom[4].
-
Amine Protection: Dissolve the compound in anhydrous DMF. Add 1.2 eq of Boc-anhydride and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours at room temperature. This selectively protects the N9-aminopropyl chain.
-
SNAr Reaction: To the Boc-protected intermediate, add 1.5 eq of the desired exogenous nucleophile (e.g., an aniline derivative for CDK2 targeting) and 2.0 eq of DIPEA in n-butanol.
-
Thermal Displacement: Heat the mixture to 90°C for 18 hours. The electron-deficient nature of the pyrimidine ring within the purine core facilitates the nucleophilic displacement of the 6-chloro group.
-
Deprotection & Purification: Remove the solvent in vacuo. Treat the residue with 20% Trifluoroacetic acid (TFA) in dichloromethane for 1 hour to cleave the Boc group, regenerating the primary amine for downstream PROTAC linker attachment. Purify via preparative HPLC.
Sources
- 1. Detection and mechanisms of formation of S-(6-purinyl)glutathione and 6-mercaptopurine in rats given 6-chloropurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-guided design of purine-based probes for selective Nek2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Screening of Purine Analogs for Kinase Inhibition: A Comprehensive Technical Guide
Executive Summary
Protein kinases are central regulators of cellular signaling and represent one of the most important classes of drug targets in oncology, immunology, and neurobiology. Because the ATP-binding pocket of kinases is highly conserved, purine analogs—which structurally mimic the adenine ring of ATP—have emerged as a privileged scaffold for competitive kinase inhibition.
This whitepaper provides an in-depth, field-proven technical guide to screening purine analogs. Moving beyond simple protocol lists, we explore the causality behind experimental design, establishing a self-validating, orthogonal screening cascade that spans from primary biochemical high-throughput screening (HTS) to biophysical validation and live-cell target engagement.
The Purine Scaffold in Kinase Targeting: Mechanistic Grounding
The efficacy of purine analogs as kinase inhibitors is rooted in their structural homology to ATP. Classic purine-derived inhibitors, such as Roscovitine (Seliciclib) and Purvalanol A, exert their effects by binding directly to the catalytic cleft of the kinase [1].
The Causality of Binding: The adenine ring of ATP naturally forms critical hydrogen bonds with the "hinge region" of the kinase (the segment connecting the N-terminal and C-terminal lobes). Purine analogs exploit this same interaction network. Specifically, the nitrogen atoms at positions N6 and N7 of the purine core act as hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the hinge region [1]. By modifying the substituents at the C2, N6, and C8 positions of the purine scaffold, medicinal chemists can exploit adjacent hydrophobic pockets (such as the gatekeeper residue pocket) to drive kinase selectivity and overcome the inherent challenge of pan-kinase off-target effects.
The Screening Cascade
To systematically evaluate novel purine analogs, a tiered screening approach is required to eliminate false positives, confirm direct binding, and validate intracellular efficacy.
Fig 1: Sequential screening cascade for purine analog kinase inhibitors.
Stage 1: Primary Biochemical Screening (High-Throughput)
The first step in evaluating a library of purine analogs is quantifying their ability to inhibit kinase activity in vitro. For this, we utilize the ADP-Glo™ Kinase Assay [2].
The Causality of Assay Selection: Traditional radiometric assays ( 33P -ATP) pose safety and disposal challenges. The ADP-Glo assay is a universal, homogeneous, luminescent method that measures the production of ADP rather than the depletion of ATP. Because purine analogs are ATP-competitive, the assay must be run at or near the Michaelis constant ( Km ) for ATP to accurately capture competitive inhibition dynamics. ADP-Glo maintains a high dynamic range even at high ATP concentrations (up to 1 mM), making it ideal for this class of inhibitors [2].
Fig 2: Mechanism of the ADP-Glo luminescent kinase assay.
Self-Validating Protocol: ADP-Glo Kinase Assay
Note: This protocol is optimized for a 384-well plate format to support HTS.
-
Assay Preparation & Standard Curve: Generate an ATP-to-ADP conversion standard curve. This is critical for self-validation, ensuring that the luminescence readout directly correlates with molar ADP production within the linear range of the instrument.
-
Kinase Reaction (5 µL):
-
Combine purified recombinant kinase, specific peptide substrate, and ATP (at Km ) in 1X Kinase Buffer.
-
Add the purine analog (titrated from 10 µM to 0.1 nM in DMSO; final DMSO concentration ≤ 1%).
-
Incubate at room temperature for 60 minutes. Rationale: Allows the reaction to reach steady-state kinetics.
-
-
ATP Depletion (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes. Rationale: Complete depletion is required to eliminate background noise, ensuring a high Z'-factor (>0.7).
-
-
ADP Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin.
-
Incubate for 30–60 minutes.
-
-
Readout: Measure luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Stage 2: Biophysical Validation (Orthogonal Assays)
Biochemical assays are susceptible to false positives (e.g., compound aggregation, luciferase inhibition). Therefore, active purine analogs must be orthogonally validated using Surface Plasmon Resonance (SPR) .
The Causality of Assay Selection: SPR provides real-time, label-free quantification of the physical binding between the purine analog and the kinase [3]. Crucially, it dissociates thermodynamic affinity ( Kd ) from kinetic parameters (association rate kon and dissociation rate koff ). For purine analogs, a long residence time ( 1/koff ) often correlates better with in vivo efficacy than raw IC50 values, as it dictates how long the target remains inhibited after drug clearance.
Self-Validating Protocol: SPR Binding Kinetics
-
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Validation step: Block reference flow cells with ethanolamine to subtract non-specific bulk refractive index changes.
-
Analyte Preparation: Dilute the purine analogs in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Ensure the DMSO concentration is perfectly matched between the running buffer and analyte samples to prevent bulk shift artifacts.
-
Kinetic Injection:
-
Inject the purine analog at multiple concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) over the immobilized kinase at a high flow rate (30-50 µL/min). Rationale: High flow rates minimize mass transport limitations.
-
Allow 60 seconds for association and 120–300 seconds for dissociation.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Stage 3: Cellular Target Engagement & Selectivity
A purine analog may exhibit sub-nanomolar affinity in vitro but fail in cells due to poor membrane permeability, efflux pumps, or inability to compete with high intracellular ATP concentrations (typically 1–5 mM). To bridge this gap, we employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [4].
The Causality of Assay Selection: NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-kinase fusion protein and a cell-permeable fluorescent NanoBRET tracer. When the purine analog enters the cell and binds the kinase, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal. This provides a true, equilibrium-based measurement of apparent affinity and target occupancy in the physiological environment of a live cell [4].
Self-Validating Protocol: NanoBRET TE Assay
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target Kinase-NanoLuc® fusion protein. Plate cells in a 384-well white tissue culture plate.
-
Tracer Addition: Add the appropriate NanoBRET™ Tracer (e.g., Tracer K-10) at a concentration equal to its Kd for the specific kinase. Validation step: Always include a "No Tracer" control to establish background luminescence.
-
Compound Treatment: Add the purine analog in a dose-response format. Incubate the cells for 2 hours at 37°C, 5% CO2 . Rationale: 2 hours is generally sufficient to reach binding equilibrium inside the cell.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Rationale: The extracellular inhibitor ensures that only intracellular target engagement is measured by quenching any NanoLuc released from dead cells.
-
Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) and determine the intracellular IC50 .
Data Presentation & Quality Metrics
To ensure robust decision-making during the screening cascade, data must be standardized. Below is a summary table of the expected quantitative metrics and quality control thresholds for each stage of the purine analog screening workflow.
| Screening Stage | Assay Technology | Primary Output Metric | Typical Hit Range | Quality Control Threshold |
| 1. Biochemical | ADP-Glo™ | IC50 (Potency) | 10 nM – 1 µM | Z'-factor > 0.7 |
| 2. Biophysical | SPR | Kd , kon , koff | Kd : 1 nM – 500 nM | χ2 (fit error) < 10% of Rmax |
| 3. Cellular TE | NanoBRET™ TE | Intracellular IC50 | 100 nM – 5 µM | Signal-to-Background > 3.0 |
Note: A rightward shift (higher IC50 ) is expected when moving from biochemical assays (ATP at Km ) to NanoBRET assays (cellular ATP at 1-5 mM).
References
-
Sharma, S., Singh, J., Ojha, R., et al. "Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors." European Journal of Medicinal Chemistry, 2016.[Link]
-
Piliarik, M., Vaisocherova, H., Homola, J. "Surface plasmon resonance biosensing." Methods in Molecular Biology, 2009.[Link]
Physicochemical Profiling of Chloropurine Compounds: Solubility, Stability, and Formulation Strategies
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Overview
Chloropurine compounds, notably 6-chloropurine and 2-amino-6-chloropurine , are indispensable building blocks in modern pharmaceutical development. They serve as critical synthetic intermediates for nucleoside analogue antiviral agents (e.g., penciclovir, famciclovir) and exhibit direct antineoplastic and immunosuppressive activities 1[1]. However, their progression from raw active pharmaceutical ingredients (APIs) to formulated therapeutics is heavily bottlenecked by two physicochemical liabilities: poor aqueous solubility and hydrolytic instability at the C6 position.
This whitepaper provides an in-depth mechanistic analysis of chloropurine solubility and stability, equipping drug development professionals with the self-validating protocols necessary to accurately profile these compounds and overcome formulation hurdles.
Thermodynamic Solubility Profiles: Solvent Effects and Causality
The solubility of chloropurines is governed by the high crystal lattice energy of the purine ring and the hydrophobic nature of the halogen substituent. In aqueous environments, the high cohesive energy density of water strongly excludes the hydrophobic ring, resulting in slight to negligible solubility (approximately 10 mg/mL in optimal organic conditions, but significantly less in aqueous buffers) 2[2].
To optimize reaction processes and formulation vehicles, solvent selection must be driven by the Hildebrand solubility parameter and hydrogen-bonding capabilities. As the Hildebrand parameter of the solvent increases, the solubility of 2-amino-6-chloropurine generally decreases 3[3]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) provide the highest solubility yields because their strong hydrogen-bond accepting nature interacts favorably with the amino and purine NH groups, breaking the solid crystal lattice.
Quantitative Solubility Data Summary (at 298.15 K)
| Solvent | Relative Solubility (vs. Water) | Mechanistic Solubilizing Factor |
| DMSO | ~872x | Strong H-bond acceptance; high polarity overcomes lattice energy. |
| DMF | ~345x | High dielectric constant; favorable dipole-dipole interactions. |
| 2-Butanone | High | Moderate polarity; optimal Hildebrand parameter alignment. |
| Ethylene Glycol | Moderate | Protic nature provides moderate solvation, but competes with self-association. |
| Methanol | Very Low | High protic interference; poor disruption of purine stacking. |
| Water | 1x (Baseline) | High cohesive energy density completely excludes the hydrophobic halogenated ring. |
Data synthesized from thermodynamic modeling of 2-amino-6-chloropurine across neat solvents 3[3].
Chemical Stability and Degradation Mechanisms
While the C6-chlorine atom makes chloropurines excellent synthetic intermediates, it introduces severe hydrolytic instability. The purine ring is highly electron-deficient, which activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) .
When exposed to aqueous media—particularly at elevated temperatures or alkaline pH—the chlorine atom acts as a leaving group and is rapidly displaced by hydroxyl ions (OH⁻). For 6-chloropurine, this hydrolysis yields hypoxanthine (6-hydroxypurine) 4[4]. For 2-amino-6-chloropurine, the primary degradation pathway results in the formation of guanine 5[5].
Fig 1. Nucleophilic aromatic substitution (SNAr) degradation of 6-chloropurine.
Formulation Countermeasures
To prevent premature hydrolysis in drug delivery, advanced formulation strategies must be employed. Recent developments include conjugating 6-chloropurine to polymer matrices via hemiaminal ether linkages . Because the hydrolysis of the hemiaminal ether linkage exhibits slow kinetics, it shields the C6 position from rapid aqueous degradation and allows for sustained, pH-responsive release of the intact antibacterial/antineoplastic agent 6[6].
Self-Validating Experimental Methodologies
To accurately measure the solubility of chloropurines without confounding the data through concurrent degradation, researchers must utilize a self-validating Thermodynamic Shake-Flask Method coupled with Stability-Indicating HPLC-UV .
Protocol: Thermodynamic Solubility & Stability Profiling
Step 1: Solvent Preparation & Saturation
-
Action: Add an excess mass of 2-amino-6-chloropurine (e.g., >50 mg) into 15 mL of HPLC-grade neat solvent in a sealed borosilicate glass flask.
-
Causality: An excess of solid ensures that the chemical potential of the solute in the liquid phase reaches parity with the solid phase, a strict requirement for thermodynamic (equilibrium) solubility.
Step 2: Thermostatic Equilibration
-
Action: Place the mixtures in a thermostatic shaker at 100 rpm and 298.15 K (or desired temperature) for exactly 72 hours.
-
Causality: 72 hours is mandated to ensure the system transitions completely from kinetic dissolution to true thermodynamic equilibrium, preventing supersaturation artifacts that commonly skew early time-point readings3[3].
Step 3: Phase Separation
-
Action: Extract the suspension and centrifuge at 10,000 rpm for 15 minutes.
-
Causality: Centrifugation is preferred over standard membrane filtration to eliminate the risk of filter-membrane adsorption, which can artificially lower the measured concentration of highly lipophilic purines.
Step 4: HPLC-UV Analysis & Self-Validation
-
Action: Analyze the supernatant using a reverse-phase LP-C18 column (250 mm × 4.6 mm) with neat methanol as the mobile phase (1.0 mL/min). Set the UV detector to 260 nm 3[3].
-
Causality: The non-polar C18 stationary phase effectively retains the hydrophobic purine ring. A wavelength of 260 nm perfectly aligns with the λmax of the purine conjugated π -system, maximizing the signal-to-noise ratio.
-
Self-Validation Checkpoint (CRITICAL): The protocol validates itself by acting as a stability-indicating assay. The chromatogram must be evaluated for secondary peaks. If an early-eluting peak (indicating higher polarity) corresponding to hypoxanthine or guanine is detected, the compound has hydrolyzed during the 72-hour equilibration. If degradation >2% is observed, the thermodynamic solubility value for that specific solvent/temperature matrix is invalidated, and kinetic solubility methods must be substituted.
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility profiling.
References
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ACS Publications. 3
-
6-Chloropurine Product Information. Cayman Chemical. 2
-
Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. ACS Publications. 4
-
Stability of 2-Amino-6-chloropurine in different solvents. Benchchem. 5
-
Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials. ACS Macro Letters. 6
-
Chemical synthesis method of 6-chloropurine. PatSnap. 1
Sources
identifying novel kinase targets for purine derivatives
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Overarching workflow for purine derivative target deconvolution.
Methodology 1: Kinobeads & Chemical Proteomics
The Causality: Why use competitive binding in lysates rather than direct probe pull-downs? Modifying a purine derivative with a linker and an affinity tag (like biotin) often abolishes its native binding affinity or alters its cellular permeability. The 1 circumvents this by using a matrix of immobilized, non-selective kinase inhibitors to capture the entire kinome. The unmodified purine derivative is added as a competitor. If the purine derivative binds a specific kinase, that kinase is outcompeted from the beads, resulting in a quantifiable loss of signal in downstream Mass Spectrometry.
Competitive kinobeads profiling mechanism for target identification.
Step-by-Step Protocol: Competitive Kinobeads Profiling
-
Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) in a mild lysis buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40) supplemented with protease and phosphatase inhibitors. Crucial: Do not add EDTA, as kinases require Mg2+ for structural stability.
-
Compound Incubation: Aliquot the lysate and treat with the purine derivative at varying concentrations (e.g., 1 nM to 10 µM) alongside a DMSO vehicle control. Incubate for 45 minutes at 4°C to allow equilibrium binding.
-
Kinobead Capture: Add the pre-equilibrated Kinobead matrix (sepharose beads functionalized with broad-spectrum inhibitors like staurosporine or purvalanol B) to the lysates. Incubate for 1 hour at 4°C on a rotary shaker.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured kinome using 2x SDS sample buffer at 95°C for 10 minutes.
-
Tryptic Digest & iTRAQ/TMT Labeling: Perform in-gel or on-bead tryptic digestion. Label the resulting peptides with isobaric tags (TMT) for multiplexed relative quantification.
-
LC-MS/MS Analysis: Analyze the pooled samples via high-resolution LC-MS/MS.
-
Self-Validation Checkpoint: Plot dose-response curves based on reporter ion intensities. A true target will show a sigmoidal decrease in abundance as the concentration of the purine derivative increases, allowing for the calculation of an apparent IC50 .
Methodology 2: Activity-Based Protein Profiling (ABPP)
The Causality: Kinases exist in dynamic equilibriums between active (DFG-in) and inactive (DFG-out) conformations. Kinobeads capture both. To determine if a purine derivative inhibits the catalytically active fraction of a kinase, we utilize 2. By designing an ATP-mimetic purine probe equipped with an electrophilic warhead (e.g., fluorosulfonyl) and a bio-orthogonal alkyne tag, we can covalently trap active kinases in live cells.
Step-by-Step Protocol: Competitive ABPP
-
Live Cell Treatment: Treat live cells with the unmodified purine derivative (competitor) for 1 hour to establish target engagement in a fully physiological environment.
-
Probe Labeling: Introduce the alkyne-tagged purine ABPP probe to the culture media. Incubate for an additional 1 hour. The probe will covalently bind to any active kinases not already occupied by the competitor drug.
-
Lysis and Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion & MS: Digest the enriched proteins and analyze via LC-MS/MS.
-
Self-Validation Checkpoint: Targets of the purine derivative will show a distinct reduction in spectral counts or TMT intensity in the drug-treated samples compared to the DMSO control, confirming engagement with the active kinase conformation.
Methodology 3: Cellular Thermal Shift Assay (CETSA)
The Causality: MS-based proteomics can generate false positives due to complex lysate dynamics. To definitively validate a novel kinase target, we must prove direct binding in intact cells without any chemical modification of the drug.3. When a purine derivative binds its kinase target, the thermodynamic free energy of the protein-ligand complex is lowered, making the kinase more resistant to heat-induced unfolding and aggregation.
Cellular Thermal Shift Assay (CETSA) validation logic.
Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDRF)
-
Cell Dosing: Incubate live cells with a serial dilution of the purine derivative for 1–2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a single, predetermined aggregation temperature ( Tagg , usually the temperature where 75% of the target kinase unfolds in the vehicle control) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3 cycles) to avoid detergent-induced solubilization of aggregated proteins.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.
-
Quantification: Analyze the soluble supernatant via Western Blotting targeting the specific kinase.
-
Self-Validation Checkpoint: Plot the band intensity against the drug concentration. A valid target will exhibit a dose-dependent stabilization (increase in soluble protein) at the challenging temperature, confirming direct intracellular target engagement.
Data Synthesis & Methodological Comparison
To optimize the drug development pipeline, scientists must understand the quantitative and qualitative trade-offs of these techniques. The table below summarizes the core parameters of each methodology when applied to purine derivatives.
| Methodology | Kinome Coverage | Native State Preservation | Requires Probe Modification | Primary Output Data |
| Kinobeads (ChemProt) | High (~300-400 kinases) | Moderate (Lysate) | No (Uses unmodified drug) | Apparent IC50 / Kd |
| ABPP | Medium (Active kinases only) | High (Live Cells) | Yes (Needs reactive warhead) | Active-site occupancy |
| CETSA (ITDRF) | Targeted (Single/Few proteins) | Very High (Live Cells) | No (Uses unmodified drug) | Thermal shift ( ΔTm ) |
Conclusion
Identifying novel kinase targets for purine derivatives requires moving beyond isolated recombinant assays. By integrating the broad discovery power of Kinobeads, the functional specificity of ABPP, and the rigorous biophysical validation of CETSA, researchers can confidently deconvolute polypharmacology. This multi-dimensional approach ensures that the identified kinase targets are not merely in vitro artifacts, but true physiological drivers of the purine derivative's mechanism of action.
References
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors Source: ACS Chemical Biology URL:[Link]
-
Purine Analogues as Kinase Inhibitors: A Review Source: Recent Patents on Anti-Cancer Drug Discovery (via ResearchGate) URL:[Link]
-
Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Review of Biochemistry URL:[Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors Source: Nature Chemical Biology (via NIH PubMed) URL:[Link]
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Early-Stage Discovery of Purine-Based Drug Candidates: From Privileged Scaffold to Preclinical Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The purine ring system, a fundamental component of life's most essential biomolecules like DNA, RNA, and ATP, is a uniquely "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ability to interact with a vast array of biological targets has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[1][3] This guide provides a comprehensive technical overview of the modern, multi-disciplinary workflow for the early-stage discovery of novel purine-based drug candidates. We will dissect the critical stages of the discovery pipeline, from target identification and validation through hit identification and lead optimization. This document is designed for drug discovery professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in current scientific literature.
The Foundation: Target Identification and Validation
The journey to a novel purine-based therapeutic begins with the identification and rigorous validation of a biological target implicated in a disease state. The "human purinome," the complete set of purine-binding proteins, offers a rich landscape for therapeutic intervention, encompassing approximately 13% of the human genome.[4][5]
Key Target Classes for Purine Scaffolds
The success of purine analogs is largely due to their ability to mimic endogenous ligands, primarily adenosine triphosphate (ATP), a universal energy currency and signaling molecule. This mimicry makes them particularly effective against ATP-utilizing enzymes.
-
Protein Kinases: This superfamily of enzymes regulates a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6] Purine-based inhibitors are designed to compete with ATP at the highly conserved kinase active site.[7] Cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, were among the first kinase families to be successfully targeted by purine derivatives like Roscovitine.[1][8]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are prime drug targets.[9][10] Purinergic signaling involves two main GPCR families: the adenosine receptors (A1, A2A, A2B, A3) and the P2Y receptors, which are activated by nucleotides like ATP and ADP.[11][12] Designing purine-based ligands for these receptors allows for the modulation of countless physiological pathways, from inflammation to neurotransmission.[13]
-
Metabolic and Salvage Pathway Enzymes: Many pathogens, unlike humans, rely exclusively on purine salvage pathways to obtain the necessary building blocks for their genetic material.[14] This metabolic dependency creates a therapeutic window. Enzymes like purine nucleoside phosphorylase (PNP) are critical in these pathways and have become validated targets for T-cell proliferative cancers and immunological diseases.[15][16] Similarly, targeting purine metabolism in pathogens like Mycobacterium tuberculosis offers a strategy for developing selective antimicrobial agents.[17][18]
Target Validation: Establishing Causality
Before committing to a costly screening campaign, it is imperative to establish a causal link between the target and the disease. This is a self-validating step; strong validation data de-risks the entire downstream process.
-
Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing are used to selectively knock down or knock out the target protein in disease-relevant cellular models. A resulting reversal of the disease phenotype provides strong evidence for the target's role.
-
Pharmacological Validation: The use of well-characterized, selective "tool compounds" (existing inhibitors or modulators) can probe the target's function. Observing the expected biological response upon target engagement with a tool compound in a cellular or animal model provides pharmacological proof-of-concept.
Finding the "Hit": Modern Screening Strategies
With a validated target in hand, the next phase is to identify initial "hits"—molecules that demonstrate the desired activity against the target. This is typically achieved by screening large collections of compounds.
High-Throughput Screening (HTS)
HTS is the workhorse of hit identification, enabling the rapid screening of hundreds of thousands to millions of compounds.[19] The core principle is to develop a robust, miniaturized, and automated assay that measures the activity of the target in the presence of each test compound. For purine-based drug discovery, biochemical assays are common.
Caption: A generalized workflow for a biochemical High-Throughput Screening assay.
This protocol describes a generic, luminescence-based in-vitro kinase assay to identify inhibitors from a purine-focused compound library.[20]
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound (typically at 10 mM in DMSO) into a 384-well, low-volume, white assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme Preparation: Prepare a 2X kinase solution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The concentration of the kinase should be pre-determined to yield a robust signal-to-background ratio.
-
Substrate Preparation: Prepare a 2X substrate/ATP solution in the same kinase assay buffer. This mix contains the peptide substrate and ATP at its Km concentration (the concentration at which the enzyme reaction rate is half of maximum), ensuring competitive inhibitors are readily identified.
-
Assay Execution:
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and quantify the amount of ADP produced (which is stoichiometric to substrate phosphorylation) by adding 10 µL of a commercial ADP-quantifying reagent (e.g., ADP-Glo™). This reagent depletes remaining ATP and then converts ADP to ATP, which drives a luciferase reaction.
-
Incubate for 40 minutes at room temperature.
-
-
Data Acquisition & Analysis: Read the luminescence signal on a plate reader. The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Compounds exceeding a defined inhibition threshold (e.g., >50%) are declared "hits".
Library Design and Synthesis
The quality of the compound library is as important as the assay itself. For purine-based discovery, libraries are often designed with diversity around the core scaffold. Modern synthetic methods, including parallel and solid-phase synthesis, allow for the efficient creation of large, diverse purine libraries by systematically varying substituents at the C2, C6, C8, and N9 positions.[21][22][23] This combinatorial approach allows for a broad exploration of the chemical space around the purine core.[21]
The Refinement Process: Hit-to-Lead Optimization
A "hit" from an HTS campaign is merely a starting point. It typically has modest potency and may lack selectivity and favorable drug-like properties. The hit-to-lead (H2L) phase is an iterative, multi-parameter optimization process aimed at transforming a hit into a "lead" series with a more promising therapeutic profile.
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of H2L. It involves the systematic chemical modification of the hit molecule to understand how different structural changes affect its biological activity.[24][25] Medicinal chemists synthesize focused libraries of analogs around the hit scaffold, and these are tested to build a detailed understanding of the SAR.[26]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
| Compound | R1 (C2-position) | R2 (C6-position) | R3 (N9-position) | Kinase IC₅₀ (nM) |
| Hit-1 | H | -NH₂ | -Cyclopentyl | 850 |
| SAR-1a | -CH₃ | -NH₂ | -Cyclopentyl | 620 |
| SAR-1b | H | -NH-Cyclopropyl | -Cyclopentyl | 150 |
| SAR-1c | H | -NH₂ | -Isopropyl | 2,500 |
| Lead-1 | H | -NH-Cyclopropyl | -Cyclopentyl | 120 |
Causality Insight: The data above suggests that a small amine substituent at the C6 position is critical for potency (SAR-1b vs. Hit-1), while bulkier groups at the N9 position are not well-tolerated (SAR-1c vs. Hit-1). This guides the next round of analog design.
ADMET Profiling: Designing for In Vivo Success
A potent and selective compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are evaluated early and iteratively to ensure candidates have favorable drug-like characteristics.[27]
-
In Silico Prediction: Before synthesis, computational models are used to predict a wide range of ADMET properties, helping to flag potential liabilities and prioritize which analogs to make.[28][29]
-
In Vitro Assays: A standard battery of in vitro assays provides crucial experimental data:
-
Solubility: Determines how well the compound dissolves, a prerequisite for absorption.
-
Permeability: Often assessed using a Caco-2 cell monolayer assay to predict intestinal absorption.
-
Metabolic Stability: Evaluates how quickly the compound is broken down by liver enzymes.
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions.
-
This protocol assesses the rate of metabolic clearance of a compound by liver enzymes.
-
Preparation: Prepare a stock solution of the test compound at 1 mM in DMSO. The reaction mixture will contain human liver microsomes (HLM), and a NADPH-regenerating system (cofactor for metabolic enzymes) in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the HLM and buffer solution to 37°C. Add the test compound to a final concentration of 1 µM.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The concentration of the parent compound is plotted against time. From the slope of the natural log of the concentration versus time, the half-life (t½) and intrinsic clearance (Cl_int) are calculated. A compound with a very short half-life may not be suitable for in vivo studies without further chemical modification to block the site of metabolism.
Conclusion and Future Perspectives
The early-stage discovery of purine-based drug candidates is a systematic process of design, synthesis, and testing, guided by an ever-deepening understanding of target biology and medicinal chemistry principles. By integrating HTS, structure-based design, and iterative SAR cycles with early ADMET profiling, researchers can efficiently navigate the vast chemical space of the purine scaffold.
The future of purine-based drug discovery is bright. Emerging strategies include targeting multi-enzyme complexes known as "purinosomes" for more precise metabolic intervention and the development of novel purine bioisosteres to access new chemical space and improve drug properties.[30][31] Continued advances in computational chemistry and artificial intelligence will further accelerate the design-synthesize-test-analyze cycle, shortening the timeline from a privileged scaffold to a life-changing medicine.
References
- Purine Metabolism in Mycobacterium tuberculosis as a Target for Drug Development. Bentham Science Publishers.
- Purine Analogues as Kinase Inhibitors: A Review. PubMed.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
- Purine Analogues as Kinase Inhibitors: A Review. Bentham Science Publishers.
- Targeting purine metabolism-related enzymes for therapeutic intervention: A review from molecular mechanism to therapeutic breakthrough. PubMed.
- Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage p
- Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. PMC.
- Structure–activity features of purines and their receptors: implications in cell physiop
- Synthesis of purine derivatives.
- Targeting cancer: the challenges and successes of structure-based drug design against the human purinome. PubMed.
- Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents.
- Purinergic Signaling: Impact of GPCR Structures on R
- Purine Receptors: GPCR Structure and Agonist Design. PMC.
- Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives.
- Purine Nucleoside Analog. Massive Bio.
- Purine Synthesis for Research. BOC Sciences.
- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
- Application Notes and Protocols for 8-Ethynyl-9H-purine in High-Throughput Screening Assays. Benchchem.
- Interaction of purinergic receptors with GPCRs, ion channels, tyrosine kinase and steroid hormone receptors orchestr
- Targeting the purinome. PubMed.
- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future. Ingenta Connect.
- Preparation of a Fully Substituted Purine Library.
- SAR study of purine derivatives.
- Synthesis of purine derivatives 4a–o. Reagents and conditions.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Perspectives and challenges in developing small molecules targeting purine nucleoside phosphorylase. PubMed.
- GPCR and purine signaling — Pharmacology. Universität Bonn.
- Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PMC.
- Perspectives and challenges in developing small molecules targeting purine nucleoside phosphorylase. Semantic Scholar.
- Open access in silico tools to predict the ADMET profiling of drug candid
- How do you predict ADMET properties of drug candid
- (PDF) Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors.
- Why are GPCRs good drug targets?.
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Theoretical Modeling of Purine-Protein Interactions: From Recognition Pathways to Catalytic Mechanisms
Executive Summary
Purines are ubiquitous chemical scaffolds in biological systems, serving as endogenous ligands for G protein-coupled receptors (GPCRs) such as adenosine and P2Y receptors, and acting as the universal energy currency (ATP/GTP) that drives kinase and ATPase machinery. For drug development professionals and computational structural biologists, modeling purine-protein interactions requires a multiscale approach. This whitepaper provides an in-depth technical guide on deploying advanced theoretical models—ranging from Supervised Molecular Dynamics (SuMD) and Free Energy Perturbation (FEP) to Quantum Mechanics/Molecular Mechanics (QM/MM)—to decode the thermodynamics, kinetics, and catalytic processing of purine derivatives.
Capturing Metastable Recognition States via SuMD
Standard molecular dynamics (MD) often fails to capture the full binding trajectory of purine ligands due to the timescale gap between simulation limits (microseconds) and biological binding events (milliseconds). Supervised Molecular Dynamics (SuMD) bridges this gap by applying a tabu-like algorithm that monitors the distance between the ligand's center of mass and the orthosteric binding pocket, accelerating binding events without biasing the thermodynamics of the final bound state.
In the human A2A adenosine receptor ( A2A AR), SuMD reveals that the endogenous purine agonist, adenosine, does not bind in a single, continuous motion. Instead, it initially anchors to the extracellular vestibule via interactions with extracellular loops ECL2 and ECL3[1]. The transition into the orthosteric site is mediated by a transient polar network involving transmembrane helices TM2 and TM7[1]. This metastable intermediate state is critical: it explains why certain bulky purine derivatives fail to achieve the active "ribose-down" conformation, despite possessing high theoretical affinity for the final orthosteric pocket[2]. Furthermore, SuMD effectively models the allosteric regulation of sodium cations, demonstrating how the binding site volume dynamically contracts upon purine ring insertion in the intermediate-active state[1].
SuMD-driven recognition pathway of adenosine binding to the A2A receptor.
Thermodynamic Rigor: Free Energy Perturbation (FEP)
While SuMD maps the kinetic pathway, Free Energy Perturbation (FEP) provides the thermodynamic rigor required for lead optimization. FEP calculates the binding affinity ( ΔG ) by alchemically transforming one congeneric purine analog into another through non-physical intermediate states (defined by a coupling parameter, λ ). This method is particularly vital for membrane proteins like the P2Y1 purinergic receptor, where ligands can bind to lipid-exposed allosteric sites on the extra-helical bundle[3]. FEP routinely achieves predictions within 1 kcal/mol of experimental measurements, significantly accelerating the prioritization of compounds for synthesis[3].
Protocol: Self-Validating FEP Workflow for Purine-GPCR Complexes
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating FEP system for evaluating purine analogs.
Step 1: System Embedding & Equilibration
-
Action: Embed the GPCR in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.
-
Causality: Membrane pressure profiles significantly alter GPCR helical packing. Omitting explicit lipids leads to artificial binding pocket collapse and inaccurate solvation free energies.
Step 2: Maximum Common Substructure (MCS) Alignment
-
Action: Align the congeneric purine series based on the conserved 9H-purine core.
-
Causality: Minimizing the perturbation space (the number of atoms morphed) reduces statistical noise and ensures adequate phase space overlap between the initial ( λ0 ) and final ( λ1 ) states.
Step 3: Topology & Perturbation Network Generation
-
Action: Construct a dual-way closed thermodynamic cycle for the ligand series.
-
Causality (Self-Validation): Cycle closure allows for the calculation of hysteresis. If the sum of ΔG around a closed loop exceeds 1.0 kcal/mol, the sampling is unconverged. The system must automatically trigger an extension of simulation time or the addition of intermediate λ windows.
Step 4: Alchemical Morphing & Soft-Core Potentials
-
Action: Define 16–24 λ windows for Coulombic and Lennard-Jones decoupling. Apply soft-core potentials to the transforming atoms.
-
Causality: Soft-core potentials prevent "end-point catastrophes"—infinite energy spikes that occur when atoms are created or annihilated and temporarily overlap with solvent molecules—ensuring smooth thermodynamic integration.
Step 5: NPT Ensemble Sampling via GCNCMC
-
Action: Execute MD sampling using Grand Canonical Nonequilibrium Candidate Monte Carlo (GCNCMC).
-
Causality: Standard MD struggles with buried water molecules during ligand morphing. GCNCMC allows for the dynamic insertion and deletion of water molecules in the active site, preventing artificial desolvation penalties as the purine substituents grow or shrink.
Step-by-step Free Energy Perturbation (FEP) methodology for purine analogs.
Quantum Mechanics/Molecular Mechanics (QM/MM) in ATP Hydrolysis
When modeling the catalytic processing of purines—such as ATP hydrolysis by kinases or AAA+ ATPases—classical molecular mechanics (MM) force fields are inadequate because they cannot simulate electron redistribution, proton transfer, and bond cleavage. Hybrid QM/MM approaches resolve this by treating the reaction center with density functional theory (DFT) while the surrounding protein is modeled classically.
In the AAA+ motor protein p97 (valosin-containing protein), QM/MM simulations utilizing enhanced sampling methods (such as WTM-eABF) have elucidated the exact sequence of the rate-determining step[4]. The highly conserved Glu305 residue in the Walker B motif acts as a catalytic base, abstracting a proton from a lytic water molecule[4]. This deprotonation activates the water for a nucleophilic attack on the γ -phosphate of ATP. QM/MM free energy profiles confirm that this process is exothermic in aqueous solution[5], but within the protein environment, the coordinated movement of the Mg2+ ion and the stabilization of the transition state require precise hydrogen-bonding networks that are dynamically coupled to the global conformational changes of the protein complex.
Quantitative Modality Comparison
To assist researchers in selecting the appropriate theoretical framework for purine-protein interactions, the following table summarizes the quantitative parameters, spatial resolutions, and computational costs associated with each modality.
| Computational Modality | Spatial Resolution | Primary Output | Typical Purine Target Application | Computational Cost | Accuracy / Error Margin |
| Molecular Docking | Rigid/Semi-flexible | Binding Pose, Empirical Score | High-throughput virtual screening of purine libraries | Low (~seconds per ligand) | High false-positive rate; fails on lipid-exposed sites |
| SuMD | All-atom (Classical) | Kinetic Trajectory, Metastable States | Mapping adenosine recognition pathways in GPCRs | Medium (~days per trajectory) | Qualitatively accurate for binding kinetics |
| FEP | All-atom (Alchemical) | Relative Binding Affinity ( ΔΔG ) | Lead optimization of congeneric purine antagonists | High (~days per ligand pair) | ≤ 1.0 kcal/mol compared to experimental assays |
| QM/MM | Sub-atomic (Reaction Center) | Activation Energy ( Ea ), Reaction Path | ATP hydrolysis mechanisms in kinases and ATPases | Very High (~weeks per reaction path) | Highly dependent on the chosen DFT functional |
Sources
Synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride: An In-Depth Technical Guide
Introduction
This technical guide provides a comprehensive and detailed protocol for the synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride, a key intermediate in the development of various therapeutic agents. Purine analogs are fundamental scaffolds in medicinal chemistry, and the introduction of a flexible aminopropyl side chain at the N9 position offers a versatile point for further chemical modification and exploration of structure-activity relationships (SAR).[1] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy.
The synthesis is approached in a two-step sequence, beginning with the protection of the amino group of 3-aminopropan-1-ol, followed by a Mitsunobu reaction for the N9-alkylation of 6-chloropurine. The final step involves the deprotection of the amine to yield the desired hydrochloride salt. This strategy was chosen for its high regioselectivity and efficiency.
Synthetic Strategy and Rationale
The overall synthetic pathway is depicted below. The core of this strategy revolves around the selective N9-alkylation of the purine ring and the use of a suitable protecting group for the primary amine.
Sources
Application Note: Regioselective 9-Alkylation of 6-Chloropurine for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Protocol & Mechanistic Guide
Introduction
6-Chloropurine is a cornerstone scaffold in the synthesis of modified nucleosides, acyclonucleosides (such as the antiviral penciclovir), and targeted kinase inhibitors (e.g., idelalisib analogs). A persistent bottleneck in functionalizing this heterocyclic core is achieving high regioselectivity during N-alkylation. Because the negative charge of the deprotonated purinate anion is delocalized, direct alkylation typically yields a mixture of the thermodynamically favored N9-isomer and the kinetically accessible N7-isomer.
This guide provides field-proven methodologies to maximize N9-alkylation, detailing the causality behind reagent selection and outlining a self-validating analytical framework to guarantee isomeric purity.
Mechanistic Insights: The N9 vs. N7 Conundrum
Understanding the physical chemistry of the purine ring is essential for controlling reaction outcomes. Deprotonation of 6-chloropurine with a mild base yields an anion where electron density is shared between N7 and N9.
-
Thermodynamic vs. Kinetic Control: Standard alkylation in polar aprotic solvents (DMF, DMSO) using mild bases like K₂CO₃ operates primarily under thermodynamic control. The N9-isomer is thermodynamically more stable, leading to a typical N9/N7 ratio of ~85:15. K₂CO₃ is chosen specifically because it is strong enough to deprotonate the purine (pKa ~8.9) but mild enough to prevent the hydrolysis of the labile 6-chloro group[1].
-
Steric Shielding via Counterions: To bypass the ~85% thermodynamic ceiling, modern protocols utilize bulky counterions. When tetrabutylammonium hydroxide (Bu₄NOH) is used, the massive Bu₄N⁺ cation pairs tightly with the purinate anion in less polar media. This ion-pairing sterically shields the N7 position, directing the incoming electrophile almost exclusively to the N9 position[2].
-
Intramolecular Shielding: In highly specialized cases involving 6-(heteroaryl)purines, the coplanarity of the C6-substituent can physically block the N7 trajectory, yielding 100% N9 specificity[3]. However, for the bare 6-chloropurine scaffold, counterion manipulation remains the most practical approach.
Quantitative Data: Comparison of Alkylation Conditions
The table below summarizes the expected yields and regioselectivity across different field-validated conditions, allowing you to select the optimal method based on your purity requirements and equipment availability.
Table 1: Influence of Reaction Conditions on N9/N7 Regioselectivity for 6-Chloropurine Alkylation
| Base System | Solvent | Method / Temp | Time | Yield (%) | N9 : N7 Ratio |
| K₂CO₃ (2.0 eq) | DMF | Conventional / 25 °C | 12–24 h | 60–75% | ~ 85 : 15 |
| Cs₂CO₃ (2.0 eq) | DMF | Conventional / 25 °C | 18 h | 75% | ~ 90 : 10 |
| Bu₄NOH (1.5 eq) | Dioxane / MeCN | Microwave / 50 °C | 15–30 min | 88–92% | > 98 : 2 |
Experimental Workflow
Workflow for selecting and validating the 9-alkylation of 6-chloropurine.
Detailed Step-by-Step Protocols
Protocol A: Standard K₂CO₃/DMF Method (Highly Scalable)
This is the workhorse method for large-scale synthesis where chromatographic separation of the 15% N7 byproduct is acceptable[1].
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Ar).
-
Deprotonation: Add 6-chloropurine (1.0 eq, 10 mmol, 1.54 g) and finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g) to the flask. Suspend the mixture in anhydrous DMF (30 mL). Stir vigorously at room temperature (20–25 °C) for 45 minutes to ensure complete formation of the purinate anion.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq, 11 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor consumption of the starting material via TLC (Eluent: DCM/MeOH 9:1).
-
Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (4 × 30 mL) to remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N9-isomer is less polar and elutes first.
Protocol B: Microwave-Assisted Bu₄NOH Method (High Regioselectivity)
This modern protocol utilizes steric shielding and microwave dielectric heating to drastically reduce reaction times and eliminate the N7 byproduct[2].
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 6-chloropurine (1.0 eq, 1.0 mmol, 154 mg).
-
Base Addition: Add a solution of tetrabutylammonium hydroxide (Bu₄NOH, 40% w/w in water, 1.5 eq, 1.5 mmol) followed by 3 mL of acetonitrile (or dioxane). Stir for 5 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq, 1.2 mmol). Seal the vial securely with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 50 °C for 15–30 minutes (monitor via LC-MS).
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Isolation: Dry over MgSO₄, filter, and evaporate the solvent. Flash chromatography yields the nearly pure N9-alkylated product (>98% regioselectivity).
Self-Validating System: Analytical Characterization
A protocol is only trustworthy if its outputs can be unambiguously verified. Because N9 and N7 isomers often co-elute closely and present identical mass spectra, rigorous NMR characterization is mandatory. Do not rely solely on TLC Rf values.
-
¹³C NMR Spectroscopy (The C5 Shift Rule - Critical): The chemical shift of the C5 carbon is the definitive diagnostic marker for purine regiochemistry. In N9-alkylated 6-chloropurines, the C5 resonance is shielded and appears around 131–132 ppm . Conversely, in N7-alkylated isomers, the C5 resonance is significantly deshielded, shifting downfield to approximately 142–143 ppm [4].
-
2D NMR (HMBC): To achieve absolute structural certainty, perform an HMBC experiment. The protons of the newly introduced N-alkyl group (e.g., the N-CH₂ protons) will show strong long-range ³J coupling to C4 and C8 in the N9-isomer. If the compound is the N7-isomer, these protons will instead couple to C5 and C8.
-
TLC Mobility: As a secondary check, the N9-isomer generally exhibits a higher Rf value (less polar) on silica gel compared to the N7-isomer due to the differing dipole moments of the substituted purine ring system.
References
-
Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H Source: American Chemical Society (acs.org) URL: [Link]
-
Title: Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Regioselective alkylation reaction of purines under microwave irradiation Source: Universitat de Barcelona (ub.edu) URL: [Link]
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: National Institutes of Health (nih.gov) URL: [Link]
Sources
- 1. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Synthetic Methodologies for Aminopurine Derivatives in Drug Discovery
Introduction & Mechanistic Rationale
Aminopurines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antiviral nucleoside analogs, and biochemical fluorescent probes[1]. The synthesis of these compounds has historically relied on harsh reaction conditions, necessitating prolonged heating and the use of toxic polar aprotic solvents. However, modern drug development demands highly efficient, environmentally benign, and scalable protocols.
This application note details two distinct, field-proven methodologies tailored for different stages of drug discovery:
-
Late-Stage Diversification (Green SNAr): A 2 of 6-chloropurines. Water acts as a pseudo-organic solvent under microwave irradiation, overcoming the poor solubility of purines while accelerating the nucleophilic aromatic substitution (SNAr)[2].
-
De Novo Core Construction: A3 to synthesize the elusive 2-aminopurine core, bypassing the low electrophilicity of the C2 position by building the imidazole ring onto a pre-aminated pyrimidine precursor[3].
Synthetic Strategies & Workflow
Fig 1: Strategic workflows for aminopurine synthesis via SNAr and reconstructive cyclization.
Experimental Protocols
Protocol A: Microwave-Assisted Green Synthesis of 6-Substituted Aminopurines
This protocol is optimized for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Mechanistic Causality: Using water as a solvent under microwave conditions disrupts its extensive hydrogen-bonding network, temporarily lowering its dielectric constant to mimic organic solvents[4]. The addition of 3.0 equivalents of amine is critical; it acts as both the nucleophile and an in situ acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile[2].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottomed flask, suspend 2.0 mmol of the target 6-chloropurine derivative in 10 mL of deionized water[2].
-
Reagent Addition: Add 6.0 mmol (3.0 equivalents) of the desired primary or secondary amine.
-
Self-Validation Check: Upon addition, the suspension may briefly form a heterogeneous mixture or a distinct oil phase at the bottom of the flask. This phase separation is expected prior to heating[2].
-
-
Microwave Irradiation: Equip the flask with a reflux condenser and place it in a modified microwave reactor. Irradiate at 200 W.
-
Critical Parameter: Irradiate successively for 2.5-minute periods, followed by 3-minute cooling intervals, until a total irradiation time of 10 minutes is reached[2]. Causality: Pulsed irradiation prevents violent solvent bumping and localized superheating, maintaining the structural integrity of the purine core.
-
-
Reaction Monitoring: Verify reaction completion via TLC (eluent: CHCl₃/MeOH 9:1 v/v). The complete disappearance of the higher-Rf 6-chloropurine spot confirms full conversion[4].
-
Isolation: Allow the reaction mixture to cool to room temperature.
-
Self-Validation Check: The desired 6-substituted aminopurine will spontaneously precipitate from the aqueous phase due to its drastically reduced solubility in cold water[2].
-
-
Purification: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure product.
Protocol B: Reconstructive Synthesis of 2-Aminopurine
Direct amination of 2-chloropurines is thermodynamically unfavorable. This reconstructive protocol builds the purine system from a pyrimidine-2,4,5-triamine precursor.
Mechanistic Causality: Triethylorthoformate acts as the C8 carbon donor to close the imidazole ring. Acetic anhydride is employed as a potent dehydrating agent to drive the condensation forward. Because acetic anhydride will transiently acetylate the exocyclic amines, a subsequent alkaline hydrolysis step is mandatory to liberate the free 2-aminopurine[3].
Step-by-Step Methodology:
-
Condensation Setup: To a reaction vessel containing 0.4 mmol of pyrimidine-2,4,5-triamine, add 3.0 mL (0.018 mol) of triethylorthoformate and 1.0 mL (0.01 mol) of acetic anhydride[3]. (Note: The reagents are used in large excess to function simultaneously as the solvent medium).
-
Cyclization: Heat the mixture to a vigorous boil at 145 °C for 1.5 hours[3].
-
Intermediate Workup: Cool the dark reaction mixture to room temperature and evaporate all volatile components under reduced pressure to yield the crude acetylated intermediate[3].
-
Alkaline Hydrolysis: Dissolve the crude residue in a solution of NaOH (0.02 mol) in 5 mL of deionized water. Boil the solution for exactly 10 minutes[3].
-
Causality: This targeted boiling step quantitatively cleaves the transient acetyl protecting groups without degrading the newly formed purine core.
-
-
Neutralization & Isolation: Cool the resulting solution in an ice bath. Carefully neutralize the mixture by dropwise addition of 1.6 mL (0.02 mol) of 35% hydrochloric acid[3].
-
Self-Validation Check: As the pH approaches 7.0, the free 2-aminopurine will crash out of the solution as a distinct precipitate.
-
-
Purification: Filter the resulting solid, wash with a minimal amount of cold ethanol, and dry in air to yield the 2-aminopurine powder.
Quantitative Data Summary
The following table summarizes the operational parameters and efficiency metrics comparing traditional methods against the optimized protocols detailed above.
Table 1: Quantitative Comparison of Aminopurine Synthesis Methods
| Parameter | Conventional SNAr | Microwave-Assisted SNAr (Protocol A) | Reconstructive Cyclization (Protocol B) |
| Typical Substrates | 6-Chloropurines | 6-Chloropurines | Pyrimidine-2,4,5-triamines |
| Solvent System | DMF, n-BuOH, or DMSO | H₂O (Green Protocol) | Triethylorthoformate / Acetic Anhydride |
| Reaction Time | 2 – 24 hours | 10 minutes (pulsed) | 1.5 hours |
| Operating Temperature | Reflux (80–120 °C) | Microwave (200 W) | 145 °C |
| Average Yield | 40 – 70% | 82 – 91% | 60 – 75% |
| Workup Complexity | High (Solvent evaporation, chromatography) | Low (Direct precipitation, filtration) | Moderate (Evaporation, hydrolysis, neutralization) |
References
- Source: MDPI / Preprints.
- Title: Microwave assisted synthesis of 6-Substituted aminopurine analogs in water Source: Journal of the Brazilian Chemical Society / ResearchGate URL
- Title: Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water Source: SciELO URL
- Title: Application Notes and Protocols: 2-Aminopurine Source: Benchchem URL
Sources
Application Notes and Protocols for 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 9-Substituted 6-Chloropurine Analogs in Cellular Research
Substituted purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The 6-chloropurine scaffold serves as a versatile platform for chemical modifications, leading to compounds with a wide array of biological activities. 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl is a member of this class, characterized by a propanamine hydrochloride side chain at the 9-position of the purine ring. While specific data on this particular molecule is emerging, the broader family of 9-substituted 6-chloropurines has demonstrated significant potential as modulators of key cellular processes.
This guide provides a comprehensive overview of the anticipated applications of 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl in cell culture, drawing upon the established mechanisms of action of structurally related compounds. We will delve into the scientific rationale behind its use, present detailed protocols for its application in relevant assays, and explore the potential signaling pathways it may influence.
Scientific Foundation: Postulated Mechanism of Action
The biological activity of many 6-chloropurine derivatives is intrinsically linked to their ability to interact with intracellular glutathione (GSH), a critical antioxidant and a key player in cellular detoxification.[1][2][3][4] The primary hypothesized mechanism of action for compounds like 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl involves the depletion of the cellular GSH pool.
This process is often facilitated by glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds.[2][5] The electrophilic chlorine atom at the 6-position of the purine ring makes it susceptible to nucleophilic attack by the thiol group of GSH, forming a stable conjugate.[6] This conjugation reaction effectively sequesters GSH, leading to a reduction in its intracellular concentration.
The depletion of GSH can have profound consequences for the cell, including:
-
Increased Oxidative Stress: A diminished GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.
-
Induction of Apoptosis: The accumulation of oxidative stress and the disruption of cellular redox balance are potent triggers of programmed cell death (apoptosis).[7]
-
Sensitization to Other Therapies: By depleting a key detoxification molecule, these compounds may enhance the efficacy of other chemotherapeutic agents.
Data Presentation: Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl is essential for its effective use in cell culture.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₅·HCl | Inferred from structure |
| Molecular Weight | 248.11 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and DMSO | Inferred from structure |
Protocol for Stock Solution Preparation
The hydrochloride salt of 3-(6-chloro-9H-purin-9-yl)propan-1-amine is expected to be water-soluble. However, for cell culture applications, dissolving in an organic solvent like dimethyl sulfoxide (DMSO) is a common practice to ensure sterility and compatibility with culture media.
Materials:
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols: Assessing Biological Activity
The following protocols provide detailed methodologies for evaluating the potential cytotoxic and antiviral activities of 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity Assessment using Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[11][12][13][14]
Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) will be reduced.
Materials:
-
Susceptible host cell line (e.g., Vero cells for SARS-CoV)
-
Virus stock with a known titer
-
Complete cell culture medium
-
6- or 12-well plates
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl stock solution
-
Semi-solid overlay medium (e.g., medium containing 1% agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Fixation and Staining: After incubation, fix the cells with the fixing solution, remove the overlay, and stain the monolayer with the staining solution.
-
Plaque Counting: Wash the wells to remove excess stain and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the IC₅₀ value.
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for measuring intracellular GSH using a fluorescent probe.[15][16][17]
Principle: A fluorescent dye that specifically reacts with GSH is used. The resulting fluorescence intensity is proportional to the intracellular GSH concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl stock solution
-
GSH-specific fluorescent probe (e.g., monochlorobimane or a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add the fluorescent probe solution (prepared according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Normalize the fluorescence readings to the cell number (if necessary) and express the results as a percentage of the GSH level in untreated control cells.
Visualization of Cellular Pathways and Workflows
Postulated Signaling Pathway: GSH Depletion and Oxidative Stress-Induced Apoptosis
The following diagram illustrates the hypothesized mechanism of action for 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl, leading to apoptosis via GSH depletion.
Caption: Hypothesized mechanism of action leading to apoptosis.
Experimental Workflow: Cytotoxicity Assessment
This diagram outlines the key steps in determining the cytotoxic effects of the compound using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely validated cell-based assays. To ensure the trustworthiness of your results when working with 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl, it is crucial to incorporate the following self-validating measures:
-
Appropriate Controls: Always include positive controls (compounds with known activity), negative controls (untreated cells), and vehicle controls (cells treated with the solvent used to dissolve the compound).
-
Dose-Response and Time-Course Studies: Evaluate the compound's effects over a range of concentrations and incubation times to establish a clear dose-response relationship and understand the kinetics of its action.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays that measure different cellular endpoints. For example, if the MTT assay indicates cytotoxicity, this can be validated with an assay that measures apoptosis (e.g., caspase activity or Annexin V staining).
-
Cell Line Specificity: Test the compound in multiple cell lines to assess its spectrum of activity and potential for selective toxicity.
By adhering to these principles, researchers can generate robust and reliable data, contributing to a deeper understanding of the biological effects of 3-(6-chloro-9H-purin-9-yl)propan-1-amine HCl.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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Izon Science. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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OpenWetWare. (n.d.). MTT (Assay protocol). Retrieved from [Link]
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PubMed. (2002, February 15). Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
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Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. Retrieved from [Link]
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Anzenbacher, P., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. Retrieved from [Link]
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Hoxhaj, G., et al. (2017). The mTORC1 Signaling Network Senses Changes in Cellular Purine Nucleotide Levels. Cell Reports, 21(5), 1331-1346. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of 9-norbornyl-6-chloropurine (NCP) on total glutathione (GSH).... Retrieved from [Link]
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Maruyama, T., et al. (1991). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Chemical & Pharmaceutical Bulletin, 39(10), 2596-2600. Retrieved from [Link]
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Cell Signaling Technology. (2017, October 31). The mTORC1 Signaling Network Senses Changes in Cellular Purine Nucleotide Levels. Retrieved from [Link]
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Herzenberg, L. A., et al. (n.d.). Glutathione Measurement on the Flow Cytometer. Retrieved from [Link]
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ResearchGate. (n.d.). Glutathione Assay Kit (Colorimetric). Retrieved from [Link]
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Adang, A. E., et al. (1993). Glutathione analogues as novel inhibitors of rat and human glutathione S-transferase isoenzymes, as well as of glutathione conjugation in isolated rat hepatocytes and in the rat in vivo. Biochemical Journal, 291(Pt 3), 857-862. Retrieved from [Link]
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Villa, E., et al. (2019). Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway. Nature Communications, 10(1), 4165. Retrieved from [Link]
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ACS Publications. (2023, July 21). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. Retrieved from [Link]
-
Doi, H., et al. (2009). Reactivity of 6-Halopurine Analogs with Glutathione as a Radiotracer for Assessing Function of Multidrug Resistance-Associated Protein 1. Journal of Medicinal Chemistry, 52(22), 7094-7102. Retrieved from [Link]
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Macaulay, S. L., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 148(1), 345-354. Retrieved from [Link]
-
PubMed. (2009, November 26). Reactivity of 6-halopurine analogs with glutathione as a radiotracer for assessing function of multidrug resistance-associated protein 1. Retrieved from [Link]
-
Idzko, M., et al. (2014). Purinergic signaling in the modulation of redox biology. Free Radical Biology and Medicine, 76, 102-113. Retrieved from [Link]
-
PubMed. (2007, May 1). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Retrieved from [Link]
-
Hwang, K. M., et al. (1993). Detection and mechanisms of formation of S-(6-purinyl)glutathione and 6-mercaptopurine in rats given 6-chloropurine. The Journal of Pharmacology and Experimental Therapeutics, 264(1), 41-46. Retrieved from [Link]
-
MDPI. (2018, November 28). Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors. Retrieved from [Link]
-
Frontiers. (n.d.). Glutathione metabolism as a key regulator of oxidative hippocampal injury in sepsis-associated encephalopathy: an integrated proteomics and metabolomics study. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis and Antiviral Activity of 6-Chloropurine. Retrieved from [Link]
-
MDPI. (2023, August 17). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
-
NextSDS. (n.d.). 3-(6-Chloro-purin-9-yl)-propan-1-ol — Chemical Substance Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors | MDPI [mdpi.com]
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protocol for in vitro kinase inhibition assay with purine analogs
Application Note: In Vitro Kinase Inhibition Assay Protocol for ATP-Competitive Purine Analogs Using a Luminescent ADP-Detection Platform
Introduction & Mechanism of Action
Purine analogs represent a foundational class of small-molecule kinase inhibitors, particularly renowned for their selective targeting of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell division cycle[1]. Classic purine derivatives, such as Roscovitine and Purvalanol A, function as potent, reversible inhibitors by directly competing with ATP[2].
Crystallographic studies have demonstrated that the purine moiety of these analogs binds directly to the adenine-binding pocket located in the deep cleft between the small and large lobes of the kinase[1]. Because these compounds act as competitive inhibitors for ATP binding, the biochemical evaluation of their efficacy (e.g., IC50 determination) requires stringent control over the assay's ATP concentration[2][3].
To accurately profile these inhibitors, high-throughput screening (HTS) laboratories predominantly utilize luminescent ADP-detection platforms, such as the ADP-Glo™ Kinase Assay. This method provides a universal, homogeneous, and highly sensitive approach to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction[4][5].
Diagram 1: Mechanism of ATP-competitive inhibition by purine analogs.
Experimental Design & Causality: The "Why" Behind the Protocol
As an application scientist, designing a self-validating assay requires understanding the causality behind each experimental variable. When screening ATP-competitive purine analogs, three parameters are non-negotiable:
-
ATP Concentration at Apparent Km : According to the Cheng-Prusoff equation, the apparent IC50 of a competitive inhibitor increases linearly with the substrate concentration. If the assay utilizes an ATP concentration significantly higher than the kinase's Michaelis constant ( Km,ATP ), the purine analog will be outcompeted by mass action, resulting in an artificially inflated IC50 . Rule: Always determine the Km,ATP for your specific kinase batch and run the inhibition assay at or slightly below this concentration.
-
Inhibitor Pre-Incubation: Purine analogs often exhibit slower binding kinetics compared to the highly optimized, diffusion-limited binding of ATP. Pre-incubating the kinase with the purine analog for 15–30 minutes prior to initiating the reaction with ATP ensures the binding equilibrium is reached, preventing false negatives.
-
Magnesium ( Mg2+ ) Optimization: ATP must be coordinated with Mg2+ to be utilized by kinases. The final Mg2+ concentration in the buffer must exceed the ATP concentration (typically 10–20 mM) to ensure all ATP is in the biologically active Mg -ATP complex[6].
Assay Principle: Luminescent ADP Detection
The protocol utilizes a two-step luminescent detection method[4][7].
-
Step 1: Following the kinase reaction, an ATP-depletion reagent is added to terminate the reaction and degrade all unconsumed ATP[4].
-
Step 2: A detection reagent is introduced to convert the reaction-generated ADP back into ATP, which is simultaneously utilized by a coupled luciferase/luciferin reaction to generate light[4][5]. The resulting luminescence is directly proportional to the kinase activity[7].
Diagram 2: Two-step luminescent ADP detection workflow.
Step-by-Step Protocol (384-Well Format)
This protocol is optimized for a low-volume 384-well plate (e.g., solid white plates to maximize luminescence reflection).
A. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2 , 0.1 mg/mL BSA, and 2 mM DTT.
-
Purine Analog Dilution Series: Prepare a 10-point, 3-fold serial dilution of the purine analog (e.g., Roscovitine) in 100% DMSO. Dilute these stocks 1:10 in 1X Kinase Buffer to create 10% DMSO working solutions (final assay DMSO concentration will be 1%).
-
Enzyme/Substrate Mix: Dilute the target CDK and its corresponding substrate (e.g., Retinoblastoma protein fragment or histone H1) in 1X Kinase Buffer to 2.5X the desired final concentration.
-
ATP Solution: Prepare ATP in 1X Kinase Buffer at 2.5X the predetermined Km,ATP [6].
B. Reaction Assembly
Assemble the reaction according to the volumes in Table 1 . Maintain a 1:1:2 volumetric ratio of Kinase Reaction : Depletion Reagent : Detection Reagent[6].
Table 1: 384-Well Plate Reaction Setup (Volumes in µL)
| Component | Test Well (Inhibitor) | Positive Control (Max Activity) | Negative Control (Min Activity) |
| Kinase + Substrate Mix | 2.0 µL | 2.0 µL | 0 µL (Add 2.0 µL Buffer) |
| Purine Analog (10% DMSO) | 1.0 µL | 0 µL (Add 1.0 µL 10% DMSO) | 0 µL (Add 1.0 µL 10% DMSO) |
| Pre-incubation Step | Incubate 15 min at RT | Incubate 15 min at RT | Incubate 15 min at RT |
| ATP Solution (at Km ) | 2.0 µL | 2.0 µL | 2.0 µL |
| Total Reaction Volume | 5.0 µL | 5.0 µL | 5.0 µL |
C. Reaction and Detection
-
Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 60 minutes.
-
ATP Depletion: Add 5.0 µL of the ATP-depletion reagent to all wells to stop the reaction and eliminate unconsumed ATP[6]. Incubate at RT for 40 minutes[4][6].
-
ADP Detection: Add 10.0 µL of the Kinase Detection Reagent to all wells[6]. Incubate at RT for 30–60 minutes to allow the luciferase signal to stabilize[4][6].
-
Measurement: Read the plate on a luminescence-capable microplate reader (e.g., integration time of 0.25–1.0 second per well)[6].
Data Analysis & Assay Validation
Quantitative Profiling of Purine Analogs
Convert the raw Relative Light Units (RLU) to % Inhibition using the controls. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Table 2: Representative IC50 Values of Classic Purine Analogs
| Inhibitor | Primary Target | Apparent IC50 (µM) | Mechanism of Action |
| Roscovitine | CDK2 / Cyclin E | ~0.70 | ATP-Competitive[2][3] |
| Purvalanol A | CDK2 / Cyclin A | ~0.07 | ATP-Competitive |
| Olomoucine | CDK1 / Cyclin B | ~7.00 | ATP-Competitive[8] |
Self-Validating the Assay: The Z'-Factor
To ensure the assay is statistically robust enough to distinguish true purine analog hits from background noise, you must calculate the Z'-factor[9][10]. The Z'-factor evaluates both the dynamic range of the assay signal and the data variation[10].
Z′=1−∣μp−μn∣3(σp+σn)
Where:
-
σp and σn are the standard deviations of the positive (max activity) and negative (min activity) controls[9].
-
μp and μn are the means of the positive and negative controls[9].
Interpretation for HTS Readiness:
-
Z′≥0.5 : An excellent, highly reliable assay suitable for screening[11][12].
-
0<Z′<0.5 : A marginal assay; requires optimization of enzyme concentration, buffer, or incubation time[11].
-
Z′<0 : Unusable assay; the positive and negative control signals overlap[11].
References
-
Promega ADP-Glo kinase assay | BMG LABTECH Source: BMG LABTECH URL:[Link]
-
Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 (Meijer L, et al., 1997) Source: European Journal of Biochemistry / PubMed (NIH) URL:[Link]
-
Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine (De Azevedo WF, et al., 1997) Source: European Journal of Biochemistry / PubMed (NIH) URL:[Link]
-
Roscovitine in cancer and other diseases (Cicenas J, et al., 2015) Source: Annals of Translational Medicine URL:[Link]
- Cyclin dependent kinase inhibiting purine derivatives (Olomoucine/Roscovitine)
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Zhang JH, et al., 1999) Source: Journal of Biomolecular Screening / PubMed (NIH) URL:[Link]
-
Z-factor - Wikipedia Source: Wikipedia URL:[Link]
-
Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad URL:[Link]
-
Data Analysis Approaches in High Throughput Screening Source: Semantic Scholar URL:[Link]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Analytical Strategies for the Comprehensive Characterization of Purine Derivatives
An Application and Protocol Guide
Abstract
Purine derivatives are a cornerstone of cellular function, acting as building blocks for nucleic acids, primary energy currency (ATP, GTP), and critical signaling molecules. Their diverse roles mean that accurately identifying and quantifying these compounds is paramount in numerous fields, from disease biomarker discovery and diagnostics to pharmacology and drug development. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methodologies for the characterization of purine derivatives. We delve into the theoretical underpinnings and provide field-tested, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems, grounded in authoritative standards from international regulatory bodies.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is critical to establish the framework that ensures data integrity and reliability. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that represent the global gold standard for method validation.[2][3] Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of scientific rigor.
A properly validated method provides a high degree of assurance that it will consistently produce a result meeting its predetermined specifications and quality attributes. The core validation parameters, as outlined in the ICH Q2(R2) guideline, are essential for building a self-validating and trustworthy protocol.[1][2][4][5]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For chromatographic methods, this is often demonstrated by peak purity analysis and the separation of the analyte from other components.
-
Accuracy: The closeness of test results to the true value.[2] It is typically assessed by analyzing a standard of known concentration or by spiking a matrix with a known amount of the analyte and calculating the percent recovery.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[6]
-
Reproducibility: Precision between laboratories, typically assessed in collaborative studies.[6]
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] This is evaluated by analyzing a series of dilutions of a standard and is typically demonstrated using least squares regression.[6]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[1][4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage.
The following sections will present protocols that are designed to meet these validation criteria, providing a robust starting point for your specific application.
Critical First Step: Sample Preparation from Biological Matrices
The quality of your analytical data is inextricably linked to the quality of your sample preparation. The primary goals of sample preparation for purine analysis from biological matrices (e.g., cultured cells, plasma, urine, tissue) are to remove interfering substances like proteins, which can damage analytical columns and suppress instrument response, and to extract the analytes of interest into a compatible solvent.
Perchloric acid (PCA) precipitation is a widely adopted and effective method for deproteinizing biological samples for purine analysis.[7][8][9] The acid denatures and precipitates proteins, which can then be easily removed by centrifugation.
Protocol 2.1: Perchloric Acid Extraction of Purines from Cultured Cells
This protocol is a robust starting point for extracting purines from adherent or suspension cells.[7][10]
Rationale:
-
Cold Reagents & Ice: All steps are performed at 4°C or on ice to quench metabolic activity and prevent enzymatic degradation of purine nucleotides.
-
Perchloric Acid (PCA): Effectively lyses cells and precipitates proteins.
-
Potassium Carbonate (K₂CO₃): Neutralizes the sample and precipitates the perchlorate as insoluble potassium perchlorate, which is then removed by centrifugation. This is crucial as high salt and extreme pH are detrimental to most analytical columns.[7][10]
-
Filtration: A final filtration step removes any remaining particulates that could clog HPLC/UPLC systems.[11]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA), 0.2 M - 4 M, ice-cold (concentration depends on sample type)[8]
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
0.2 µm or 0.45 µm PVDF microcentrifuge filter tubes[8]
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium. Wash the cell monolayer twice with 5 mL of ice-cold PBS. After the final wash, aspirate all residual PBS. Add 200 µL of 0.2 M ice-cold PCA directly to the plate. Scrape the cells and collect the acidic cell lysate into a microcentrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant and wash the pellet with ice-cold PBS. Re-pellet the cells and remove all supernatant. Resuspend the cell pellet in 200 µL of 0.2 M ice-cold PCA.
-
-
Storage (Optional): Samples in PCA can be stored at -80°C for long-term stability.[7][10]
-
Deproteinization: Thaw samples on ice (if frozen). Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[7][10]
-
Neutralization: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. Add 11 µL of 3.5 M K₂CO₃ per 200 µL of supernatant to neutralize the pH.[7][10] Vortex briefly.
-
Perchlorate Precipitation: Incubate the neutralized sample on ice for at least 1 hour to precipitate potassium perchlorate.[7][10]
-
Clarification: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate salt.[7][10]
-
Final Filtration: Carefully collect the final supernatant and pass it through a 0.2 µm PVDF microcentrifuge filter tube by centrifuging at 8,000 x g for 3 minutes.[7][10]
-
Analysis: The clarified filtrate is now ready for injection into an HPLC, UPLC, or LC-MS system. Store at 4°C in an autosampler or at -80°C for longer-term storage.
dot
Caption: Workflow for purine extraction from biological samples.
Chromatographic Methods for Separation and Quantification
Chromatography is the workhorse for separating and quantifying purine derivatives in complex mixtures. The choice between HPLC/UPLC and LC-MS is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
Application Note: UPLC-PDA for Broad-Spectrum Purine Profiling
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is a powerful and reliable method for resolving and quantifying a wide range of biologically relevant purines.[7]
Principle of Separation: This method utilizes reversed-phase ion-pair chromatography.
-
Reversed-Phase: A non-polar stationary phase (e.g., C18) separates compounds based on their hydrophobicity. However, most purine bases, nucleosides, and especially nucleotides are highly polar and would elute very early with poor retention and resolution.
-
Ion-Pairing: To overcome this, an ion-pairing agent like tetrabutylammonium phosphate (TBAP) is added to the mobile phase.[7][12] The hydrophobic alkyl chains of TBAP interact with the C18 stationary phase, while its positively charged ammonium group pairs with the negatively charged phosphate groups of purine nucleotides (AMP, ADP, ATP, etc.). This interaction increases the retention of these highly polar analytes on the column, enabling their separation.
Principle of Detection: A PDA detector acquires the full UV-Vis spectrum for each analyte as it elutes. Purine derivatives have a characteristic absorbance maximum around 254-260 nm due to their aromatic ring structure.[7][12] This allows for:
-
Quantification: The absorbance at a specific wavelength (e.g., 254 nm) is used for quantification against a standard curve.
-
Identity Confirmation: The acquired UV spectrum of an unknown peak can be compared to the spectrum of a known standard, providing an additional layer of identification beyond just retention time.
Protocol 3.1.1: UPLC-PDA Quantification of 15 Purine Metabolites
This protocol is adapted from a validated method for the comprehensive measurement of purines in biological samples.[7] It is designed to resolve ATP, ADP, AMP, adenosine, adenine, GTP, GDP, GMP, IMP, ZMP, guanosine, hypoxanthine, inosine, xanthine, and uric acid.
Instrumentation & Columns:
-
System: UPLC system with a binary or quaternary pump, autosampler, and PDA detector (e.g., Waters ACQUITY H-Class).[7]
-
Column: Waters ACQUITY Premier HSS C18, 1.8 µm, 2.1 mm × 100 mm.[7]
Reagents:
-
Buffer A: 10 mM ammonium acetate and 1.5 mM tetrabutylammonium phosphate (TBAP), pH 5.0.[7]
-
Buffer B: 10 mM ammonium phosphate, 1.5 mM TBAP, 25% acetonitrile, pH 7.0 (pH adjusted before adding acetonitrile).[7]
-
Standards: Reference standards for all purines of interest, obtained from a reputable supplier (e.g., Sigma-Aldrich).
Procedure:
-
Standard Preparation: Prepare a 1 mM stock solution of each purine standard in high-purity water. Create a mixed stock solution and perform serial dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Chromatographic Conditions:
-
Gradient Elution: [7]
-
0-11 min: 100% Buffer A
-
11-12 min: Linear gradient to 75% Buffer B
-
12-15 min: Hold at 75% Buffer B
-
15-19 min: Linear gradient to 100% Buffer B
-
19-23 min: Hold at 100% Buffer B
-
23-23.5 min: Linear gradient to 100% Buffer A
-
23.5-33 min: Re-equilibrate at 100% Buffer A
-
-
Data Analysis: Identify peaks by comparing retention times and spectral profiles to known standards.[7] Quantify by integrating the peak area at 254 nm and plotting against the calibration curve.
Table 1: Example UPLC-PDA Method Performance Data
| Analyte | Linearity Range (µM) | Limit of Quantification (µM) |
|---|---|---|
| ATP | 0.1 - 100 | ~0.1 |
| ADP | 0.1 - 100 | ~0.1 |
| AMP | 0.1 - 100 | ~0.1 |
| Adenosine | 0.1 - 100 | ~0.1 |
| Hypoxanthine | 0.1 - 100 | ~0.1 |
| Uric Acid | 0.1 - 100 | ~0.1 |
Data derived from representative methods, actual performance must be validated in your laboratory.[7]
Application Note: UHPLC-MS/MS for Targeted, High-Sensitivity Quantification
For applications requiring the highest sensitivity and specificity, such as quantifying low-abundance purines in complex matrices like plasma or cerebrospinal fluid, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard.[13][14][15]
Principle of Operation:
-
Chromatographic Separation (UHPLC): The UHPLC system provides a rapid and high-resolution separation of the purine derivatives.
-
Ionization (ESI): As analytes elute from the column, they enter an electrospray ionization (ESI) source, which generates charged molecular ions in the gas phase.
-
Tandem Mass Spectrometry (MS/MS): The analysis occurs in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Acts as a mass filter, selecting only the ion with the specific mass-to-charge ratio (m/z) of the target purine (the "precursor ion").
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Acts as a second mass filter, selecting only a specific, characteristic fragment ion (the "product ion").
-
This precursor-to-product ion transition is unique for each compound, providing exceptional selectivity and virtually eliminating matrix interference, which allows for highly accurate quantification.[16][17]
Protocol 3.2.1: Targeted UHPLC-MS/MS Analysis of Purines
This protocol provides a general framework. The specific column, mobile phases, and MS/MS parameters must be optimized for your instrument and target analytes.
Instrumentation & Columns:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for polar purines, providing an alternative retention mechanism to reversed-phase.[18] A C18 column can also be used.
Procedure:
-
Analyte Tuning: Infuse a standard solution of each target purine directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺ in positive mode) and the most stable, high-intensity product ions. This step establishes the MRM transitions.
-
Chromatographic Development: Develop an LC method (gradient, flow rate) that provides good separation and peak shape for the target analytes.
-
Method Validation: Prepare calibration standards and quality control (QC) samples in a surrogate matrix (e.g., charcoal-stripped plasma) to validate the method for linearity, accuracy, and precision.[18]
-
Sample Analysis: Process and extract samples as described in Section 2. Analyze the samples alongside the calibration curve and QCs.
-
Data Processing: Quantify analytes by integrating the peak area for their specific MRM transition and comparing it to the standard curve.
Table 2: Example MRM Transitions for Selected Purine Derivatives (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| Adenosine | 268.1 | 136.1 | [M+H]⁺ → [Adenine+H]⁺ |
| Guanosine | 284.1 | 152.1 | [M+H]⁺ → [Guanine+H]⁺ |
| Hypoxanthine | 137.1 | 119.1 | [M+H]⁺ → Loss of H₂NCO |
| Uric Acid | 169.1 | 141.1 | [M+H]⁺ → Loss of CO |
These transitions are illustrative and must be empirically determined on your specific instrument.[16]
Electrophoretic Methods: An Alternative Separation Principle
Capillary Electrophoresis (CE) offers a powerful, high-efficiency separation alternative to LC, particularly for charged species like purine bases and nucleotides.
Principle of Separation: CE separates analytes in a narrow fused-silica capillary based on their electrophoretic mobility in an applied electric field.[19] The migration speed is dependent on the analyte's charge-to-size ratio. This fundamentally different separation mechanism makes it an excellent orthogonal technique to HPLC. In Capillary Zone Electrophoresis (CZE), the capillary is filled with a single buffer (background electrolyte), and all analytes migrate in the same direction, separated into distinct zones.[20]
Protocol 4.1: CZE Separation of Purine Bases
This protocol demonstrates a simple and rapid separation of common purine bases.[21]
Instrumentation & Capillary:
-
System: Commercial CE instrument with a UV detector.
-
Capillary: Fused-silica capillary, ~40-50 cm total length, 50 µm internal diameter.
Reagents:
-
Running Buffer: 100 mM Borate buffer, pH 10.0.[21]
Rationale:
-
High pH: At a pH of 10.0, purine bases like hypoxanthine, xanthine, and uric acid are deprotonated and carry a negative charge, allowing them to be separated based on their differing charge and size.
-
High Efficiency: CE can achieve very high theoretical plate counts, resulting in sharp, well-resolved peaks in a short analysis time (often under 15 minutes).[21][22]
Procedure:
-
Capillary Conditioning: Before first use, and daily, flush the capillary sequentially with 1 M NaOH, water, and finally the running buffer.
-
Sample Injection: Inject the sample using hydrodynamic (pressure) or electrokinetic (voltage) injection for a short duration (e.g., 5 seconds).
-
Separation: Apply a separation voltage of 10-20 kV.[21]
-
Detection: Monitor the absorbance at a suitable wavelength, such as 254 nm.
-
Analysis: Identify analytes by their migration time compared to standards.
Spectroscopic Methods for Unambiguous Structural Elucidation
While chromatographic and electrophoretic methods are excellent for separation and quantification, they provide limited structural information. When characterizing novel purine derivatives or confirming the identity of a modified nucleoside, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.[23]
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁵N).[23] The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure. Two-dimensional (2D) NMR experiments can reveal through-bond and through-space correlations between nuclei, allowing for the complete and unambiguous assignment of a molecule's constitution and stereochemistry.[24][25]
Protocol 5.1: General Approach for Structural Elucidation of a Modified Purine Nucleoside by NMR
Key Experiments and Their Purpose:
-
¹H NMR: Provides information on the number, type, and connectivity of protons. It is the starting point for any structural analysis.
-
¹³C NMR: Shows all unique carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through 2-3 bonds). Essential for tracing out the spin systems in the ribose sugar and identifying adjacent protons on the purine ring.[24]
-
HSQC/HETCOR (Heteronuclear Correlation): A 2D experiment that correlates protons with the carbons they are directly attached to. Used to assign carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (2-4 bonds). Crucial for connecting different fragments of the molecule, for example, linking the anomeric proton (H1') of the ribose to the C4 or C8 of the purine base to confirm the site of glycosylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals protons that are close to each other in space (<5 Å), regardless of whether they are bonded. This is the definitive experiment for determining stereochemistry, such as the syn vs. anti conformation of the nucleoside and confirming the anomeric linkage (α vs. β).[24][26]
Procedure:
-
Sample Preparation: Dissolve ~1-5 mg of the purified purine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a high-quality NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis:
-
Assign the protons of the ribose ring using the ¹H and COSY spectra.
-
Assign the protons of the purine base.
-
Use HSQC/HETCOR to assign the attached carbons.
-
Use HMBC to piece the structure together and confirm the site of any modifications.
-
Use NOESY to confirm the overall 3D structure and stereochemistry.[26]
-
Selecting the Right Analytical Tool
The choice of analytical method is driven by the research question. No single technique is superior in all aspects; they are complementary tools in the analytical scientist's arsenal.
dot
Caption: Decision tree for selecting an analytical method for purine analysis.
References
- Lab Manager. (2025, October 22).
- Narukulla, R., et al. (2008). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry, 46(1), 1-8.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- European Medicines Agency. ICH Q2(R2)
- International Council for Harmonisation. (2023, November 30).
- Marek, R., & Sklenar, V. (n.d.). NMR studies of purines.
- BioPharm International. (n.d.).
- Unknown. GENERAL HPLC METHODS.
- U.S. Food and Drug Administration. Q2(R2)
- ResolveMass Laboratories Inc. (2025, December 26).
- Nishikawa, J., et al. (n.d.). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. PubMed.
- Jinnah, H. A., et al. (2025, July 31). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience.
- Herawati, D., et al. (2022). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
- Patel, K., et al. (2026, March 13). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements.
- Wang, C., et al. (n.d.). Separation of six purine bases by capillary electrophoresis with electrochemical detection.
- Narukulla, R., et al. (2008, January 15). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. University of Manchester Research Explorer.
- U.S. Food and Drug Administration. (2020, April 21).
- Unknown.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Yuan, Y., et al. (2019). Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time-of-flight mass spectrometry: Method development, validation, and application to gout study.
- Wang, Y., et al. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive.
- Takeda, S., et al. (n.d.).
- LCGC Staff. (2023, December 5). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
- Li, Y., et al. (2024). A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine.
- D'Alessandro, A., et al. (n.d.).
- Unknown. (n.d.).
- West, N. P., et al. (2018, December 7). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. bioRxiv.
- Biotage. (n.d.).
- Adam, T., et al. (n.d.). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. PubMed.
- Barbero, R., et al. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. PMC.
- Vlassa, M., et al. (2021). Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Czech Journal of Food Sciences, 39(2), 122-130.
- Jinnah, H. A., et al. (2025, July 31). Comprehensive measurement of purines in biological samples. Frontiers.
- Huag, H., et al. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
- Unknown. (n.d.). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Semantic Scholar.
- Binschedler, M., et al. (n.d.). Sample Preparation for the Determination of Purine Nucleotide Analogues in Tissues. PubMed.
- Unknown. (n.d.). Uric acid detection using uv-vis spectrometer.
- Al-mashani, H. R. S. (2023, June 30). Detection of Uric Acid in UV-VIS wavelength Regime.
- Unknown. (2018, September 16). Research Article Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry. Semantic Scholar.
- Zinic, B., et al. (n.d.).
- Unknown. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH.
- El-Gindy, A., et al. (2017). Development and Validation of UV Spectrophotometric Methods for Simultaneous Quantitative Estimation of Two Hypouricemic Drugs. IJPPR, 9(12), 1-10.
- Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- BCcampus Pressbooks. (n.d.).
- Qiao, L. (n.d.).
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Application Note: Unambiguous NMR Differentiation of N7- and N9-Substituted Purine Regioisomers
Target Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The alkylation or glycosylation of purine scaffolds is a foundational reaction in the development of nucleoside analogs, kinase inhibitors, and antiviral therapeutics. However, these reactions frequently yield N7- and N9-substituted regioisomers. For example, while adenine alkylation typically favors the N9 product with N7 as a side product, guanine derivatives often yield a 1:1 mixture of N7 and N9 isomers under standard conditions[1]. Because the ¹H NMR signals for the H2 and H8 protons reside in similar magnetic environments, 1D ¹H NMR alone is insufficient for definitive structural assignment[2].
This application note outlines a self-validating, multi-nuclear NMR workflow utilizing ¹³C chemical shift analysis and 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy (¹H-¹³C and ¹H-¹⁵N) to unambiguously differentiate N7 and N9 purine regioisomers.
Mechanistic Background & Analytical Strategy
To establish a self-validating analytical system, we must look beyond simple 1D proton spectra and interrogate the electronic backbone of the purine ring. The differentiation relies on the distinct electronic desheilding effects of the imidazole ring and heteronuclear through-bond connectivity[2].
¹³C NMR Signatures: The Δδ(C8–C5) Rule
The proximity of an alkyl or glycosyl group alters the local electron density of the purine ring. In N9-substituted isomers, the C5 carbon is typically deshielded (e.g., ~132 ppm for 6-chloropurines)[3],[4]. Conversely, in N7 isomers, the electron density from the N7 lone pair and structural rearrangement alters the shielding tensor, making C5 significantly more shielded[4].
A highly reliable empirical tool for resolution is the relative difference between the chemical shifts of the C5 and C8 carbon atoms. For N7 isomers, the difference Δδ(C8–C5) is large, whereas for N9 isomers, this difference is much smaller[3],[4].
¹⁵N NMR Diagnostics: The Ultimate Electronic Sensor
Nitrogen atoms form the core of the purine structure and are exquisitely sensitive to substitution patterns[1]. Because direct ¹⁵N acquisition is insensitive due to low natural abundance (0.37%), inverse-detected experiments (¹H-¹⁵N HMBC) are utilized. Research demonstrates considerable differences in electronic structures between isomer pairs:
-
The N3 resonance is shielded by 18–20 ppm in N9 isomers compared to N7 isomers[5].
-
The N7 chemical shift in an N7 isomer is always more shielded by 6–7 ppm than the corresponding N9 resonance in an N9 isomer[5].
2D HMBC Connectivity: The Gold Standard
The definitive proof of regiochemistry comes from tracing the ³J long-range couplings from the protons of the newly introduced substituent (e.g., the CH₂ of an alkyl chain) to the quaternary carbons of the purine ring[2].
-
N9 Substitution: Alkyl protons show ³J correlations to C4 and C8 [2].
-
N7 Substitution: Alkyl protons show ³J correlations to C5 and C8 [2].
Quantitative Data Summary
Table 1: Key ¹³C NMR Diagnostic Trends for Purine Isomers
| Diagnostic Parameter | N9-Substituted Isomer | N7-Substituted Isomer | Mechanistic Rationale |
| C5 Chemical Shift | Deshielded (~132 ppm) | Shielded (Lower ppm) | Altered electron density from N7 lone pair involvement |
| Δδ(C8 – C5) | Small difference | Large difference | Structural rearrangement of the shielding tensor |
| ¹H-¹³C HMBC | ³J coupling to C4 & C8 | ³J coupling to C5 & C8 | Through-bond connectivity distance |
| *Values benchmarked against 6-chloropurine derivatives. |
Table 2: Key ¹⁵N NMR Isotropic Chemical Shift Trends
| Nucleus | N9-Substituted Isomer | N7-Substituted Isomer | Diagnostic Value |
| N3 Resonance | Shielded by 18–20 ppm | Deshielded relative to N9 | High (Primary indicator) |
| Alkylated Nitrogen | N9 is deshielded | N7 is shielded by 6–7 ppm | High |
| Exocyclic Amino | Deshielded | Shielded by 3–4 ppm | Moderate (Context dependent) |
Experimental Protocols
The following step-by-step methodologies are designed to be self-validating. By executing both ¹³C and ¹⁵N HMBC experiments, the spectroscopist creates an orthogonal dataset where the structural assignment cannot logically contradict itself.
Protocol 1: Sample Preparation & Optimization
Causality: High-quality 2D NMR requires sharp lines and minimal exchange broadening. Purines often suffer from aggregation or poor solubility[1].
-
Solvent Selection: Dissolve 5–15 mg of the purified purine isomer (or mixture) in 0.6 mL of a highly deuterated, polar aprotic solvent (e.g., DMSO-d₆ or DMF-d₇) to disrupt hydrogen-bonded aggregates[2].
-
Temperature Control: If line broadening is observed due to intermediate exchange rates of exocyclic groups, acquire spectra at a lower temperature (e.g., 278 K) or elevated temperature (e.g., 333 K) to push the system into the slow or fast exchange regime, respectively[2].
Protocol 2: 2D ¹H-¹³C HMBC Acquisition
Causality: Purine systems exhibit rigid heterocyclic geometry. The ³J_{CH} couplings from an N-alkyl substituent to the bridgehead carbons (C4, C5) typically fall in the 7–9 Hz range.
-
Pulse Sequence: Select a gradient-selected HMBC sequence with adiabatic pulses if available (e.g., gHMBCad).
-
Parameter Optimization: Set the long-range coupling evolution delay to 1/(2∗J) where J=8 Hz (approx. 62.5 ms). This maximizes the cross-peak intensity for the diagnostic ³J correlations while preventing signal loss due to T₂ relaxation.
-
Data Analysis: Process with a sine-bell squared window function.
-
Decision Gate: If the alkyl protons correlate to C5 and C8, it is the N7 isomer. If they correlate to C4 and C8, it is the N9 isomer[2].
-
Protocol 3: 2D ¹H-¹⁵N HMBC Acquisition (Inverse Detection)
Causality: To overcome the 0.37% natural abundance of ¹⁵N, magnetization is transferred from the highly sensitive ¹H nuclei of the alkyl substituent to the ¹⁵N nucleus[1],[2].
-
Parameter Optimization: The evolution delay must be optimized for a smaller coupling constant typical of nitrogen. Set the long-range coupling delay for a ³J_{NH} of 5 Hz (approx. 100 ms).
-
Spectral Width: Ensure the ¹⁵N spectral width covers at least 100 to 350 ppm (referenced to liquid ammonia at 0 ppm or nitromethane at 380 ppm) to capture all purine nitrogens.
-
Data Analysis: Compare the extracted ¹⁵N chemical shifts against the baseline rules established by Marek and Standara[1],[5]. Confirm that the N3 shift aligns with the expected shielding/deshielding profile for the assigned isomer.
Decision Workflow
Caption: NMR decision workflow for differentiating N7 and N9 purine isomers.
References
-
Marek, R., et al. (2002). "15N NMR study of selected N7/N9-substituted purine analogs." u-szeged.hu. 1
-
Standara, S., et al. (2011). "Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines." Physical Chemistry Chemical Physics, 13(35):15854-64.5
-
BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem. 2
-
Korda, M., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega / PMC. 3
-
Korda, M., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines..." ACS Publications. 4
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- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Methodologies for Assessing Purine Analog Cell Permeability and Transporter-Mediated Uptake
Introduction & Mechanistic Rationale
Purine nucleoside analogs (PNAs)—such as fludarabine, cladribine, and clofarabine—are cornerstone therapeutics in the treatment of hematological malignancies and viral infections[1]. However, evaluating the cellular permeability of these compounds presents a unique challenge in early drug development. Because PNAs are highly hydrophilic, they exhibit near-zero passive diffusion across lipid bilayers. Consequently, standard high-throughput permeability screens like the Parallel Artificial Membrane Permeability Assay (PAMPA) often yield falsely pessimistic predictions regarding their cellular uptake.
To accurately assess PNA permeability, researchers must shift their focus from passive diffusion to carrier-mediated active transport. The cellular entry of purine analogs is predominantly governed by specialized membrane proteins: the sodium-independent Equilibrative Nucleoside Transporters (ENTs, SLC29 family) and the sodium-dependent Concentrative Nucleoside Transporters (CNTs, SLC28 family)[2].
This application note outlines a tiered, self-validating methodology to evaluate PNA permeability. By combining bidirectional Caco-2 intestinal models with pharmacological subtraction assays, researchers can isolate and quantify specific transporter-mediated uptake mechanisms[3][4].
Fig 1. Decision tree for assessing purine analog permeability and transporter dependency.
Experimental Protocols
Protocol A: Bidirectional Caco-2 Permeability Assay
Purpose: To assess net intestinal absorption and determine if the purine analog is subject to active efflux (e.g., P-glycoprotein). Caco-2 cells express both ENTs and efflux pumps, providing a holistic view of transcellular transport[5][6].
Causality & Self-Validation: Caco-2 monolayers must form tight junctions to prevent paracellular leakage, which would artificially inflate permeability readings. We utilize Lucifer Yellow as an internal control because it strictly relies on paracellular transport. If Lucifer Yellow passes through, the monolayer is compromised[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells on polycarbonate permeable filter inserts (0.4 µm pore size) at a density of 4.0×105 cells/mL[5].
-
Differentiation: Culture the plates for 21 days in a 5% CO₂ humidified atmosphere at 37°C to allow differentiation into an enterocyte-like monolayer. Replace medium every 48 hours.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 1660 Ω·cm²[6].
-
Preparation: Remove culture medium and wash both apical (A) and basolateral (B) compartments with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4). Incubate for 17 minutes at 37°C[5].
-
Dosing: To measure A→B transport, add 0.45 mL of the donor solution (containing 10-50 µM of the purine analog and 100 µM Lucifer Yellow) to the apical chamber. Fill the basolateral chamber with 1.2 mL HBSS[5].
-
Sampling: At t = 30, 60, 90, and 120 minutes, extract a 0.6 mL sample from the receiver compartment and immediately replace it with an equal volume of fresh, pre-warmed HBSS[5].
-
Quantification: Quantify the purine analog via LC-MS/MS and Lucifer Yellow via fluorometry. Reject any well where Lucifer Yellow transport exceeds 0.7% over 1 hour[6]. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio (ER).
Protocol B: ENT-Specific Cellular Uptake Assay (Pharmacological Subtraction)
Purpose: To pinpoint the exact transporter facilitating the intracellular uptake of the purine analog.
Causality & Self-Validation: Human ENT1 and ENT2 share broad substrate overlap but differ vastly in their sensitivity to the inhibitor Nitrobenzylthioinosine (NBMPR). ENT1 is highly sensitive ( Kd≈0.37 nM), whereas ENT2 is resistant up to micromolar concentrations[4]. By performing the assay in a sodium-free buffer, we eliminate CNT activity[2]. By using specific inhibitor concentrations, we create a self-validating mathematical subtraction model to isolate ENT1 vs. ENT2 activity[3].
Fig 2. Pharmacological subtraction method to isolate ENT1 and ENT2 mediated uptake.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a sodium-free transport buffer (20 mM Tris-HCl, 3 mM K₂HPO₄, 1 mM MgCl₂, 2 mM CaCl₂, 130 mM N-methyl-D-glucamine, pH 7.4) to silence sodium-dependent CNTs[2].
-
Cell Washing: Seed target cells (e.g., ENT-expressing PK15 or CEM/araC/8 cells) in 24-well plates. Wash twice with the sodium-free buffer.
-
Inhibitor Pre-incubation:
-
Radioligand Uptake: Initiate the assay by adding buffer containing the [³H]-labeled purine analog. Incubate at room temperature for exactly 30 seconds to capture the initial linear rate of transport[4].
-
Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold transport buffer containing 10 µM dipyridamole. The cold temperature and dipyridamole instantly freeze transporter kinetics and prevent analog efflux[4].
-
Lysis & Reading: Lyse the cells in 1% Triton X-100. Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
ENT1-dependent uptake = Total Uptake - Uptake in 1 µM NBMPR[3].
-
ENT2-dependent uptake = Uptake in 1 µM NBMPR - Uptake in 10 µM dipyridamole.
-
Quantitative Data Benchmarks
To assist in evaluating your assay's performance, refer to the established kinetic and permeability benchmarks for standard nucleoside analogs and inhibitors below.
Table 1: Representative Permeability and Transporter Kinetics
| Compound | Primary Transporter | Caco-2 Papp ( 10−6 cm/s) | Transporter Affinity ( Km / Ki / Kd ) |
| Fludarabine | hENT1, hENT2 | < 1.0 (Low) | ~ 30-50 µM |
| Cladribine | hENT1, hENT2 | ~ 1.5 (Moderate) | ~ 10-20 µM |
| Gemcitabine | hENT1 | < 0.5 (Low) | ~ 150 µM |
| NBMPR | hENT1 (Inhibitor) | N/A | Kd = 0.37 nM (hENT1) |
| Dipyridamole | hENT1, hENT2 (Inhibitor) | N/A | Ki = 5.0 nM (hENT1) |
Troubleshooting & Logic Checks
-
Symptom: High PAMPA permeability but low Caco-2 A→B permeability.
-
Causality: The compound possesses sufficient lipophilicity to cross artificial membranes but is likely a substrate for strong P-gp or BCRP-mediated efflux in living Caco-2 cells.
-
Validation: Repeat the Caco-2 assay in the presence of 50 µM Verapamil (a P-gp inhibitor). If A→B permeability significantly increases, the analog is confirmed as an efflux substrate.
-
-
Symptom: Negligible uptake observed in the ENT pharmacological subtraction assay.
-
Causality: The purine analog may strictly require sodium-dependent Concentrative Nucleoside Transporters (CNTs) rather than ENTs.
-
Validation: Swap the N-methyl-D-glucamine buffer for a standard NaCl-based transport buffer. If robust uptake is rescued, the analog is a CNT substrate[2].
-
Sources
- 1. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Permeability of Gemcitabine and PBPK Modeling to Assess Oral Administration [mdpi.com]
- 6. Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(6-chloro-9H-purin-9-yl)propan-1-amine for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the chemical modification of 3-(6-chloro-9H-purin-9-yl)propan-1-amine, a versatile bifunctional scaffold for the development of novel small molecules. We present detailed protocols for the strategic derivatization at two key reactive sites: the C6-chloro position of the purine ring via nucleophilic aromatic substitution, and the terminal primary amine of the N9-propanamine side chain through amide bond formation and reductive amination. The methodologies are designed to be robust and adaptable, enabling researchers in medicinal chemistry and drug development to generate diverse compound libraries for screening and lead optimization. This document explains the rationale behind experimental design, offers step-by-step procedures, and outlines methods for purification and characterization.
Introduction: The Purine Scaffold in Medicinal Chemistry
Purines are among the most ubiquitous nitrogen-containing heterocycles in nature, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The starting material, 3-(6-chloro-9H-purin-9-yl)propan-1-amine, offers two distinct and orthogonally reactive functional groups, making it an ideal starting point for creating diverse molecular architectures. The strategic modification of this scaffold allows for the systematic exploration of chemical space to enhance target affinity, selectivity, and pharmacokinetic properties.
Strategic Analysis of the Starting Material: A Bifunctional Scaffold
The synthetic utility of 3-(6-chloro-9H-purin-9-yl)propan-1-amine stems from its two primary points of reactivity, which can be addressed selectively or in combination to build molecular complexity.
-
The C6-Chloro Position: The chlorine atom at the C6 position of the purine ring is an excellent leaving group. The electron-withdrawing nature of the purine ring's nitrogen atoms activates this position for nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to generate libraries of C6-substituted purine derivatives.[6][7] This reaction is a cornerstone of purine chemistry, enabling the synthesis of compounds with diverse biological functions.[2][8]
-
The N9-Propylamine Moiety: The terminal primary amine on the three-carbon linker at the N9 position is a versatile nucleophile. Primary amines are critical functional groups in drug discovery, often involved in key hydrogen bonding interactions with biological targets.[9] This group can be readily acylated to form amides, alkylated via reductive amination, or used in other C-N bond-forming reactions to append various side chains, thereby modulating the compound's polarity, solubility, and target engagement.[10][11]
Derivatization at the C6-Position: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C6-chloride is a robust method for introducing diversity. The reaction proceeds readily with a variety of soft and hard nucleophiles, often facilitated by a non-nucleophilic base and mild heating.
3.1. General Protocol for SNAr at the C6-Position
This protocol describes a general procedure for the reaction of 3-(6-chloro-9H-purin-9-yl)propan-1-amine with a generic nucleophile (H-Nu), such as an amine, thiol, or alcohol.
Materials:
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv)
-
Nucleophile (e.g., R-NH₂, R-SH, R-OH) (1.2–2.0 equiv)
-
Base (e.g., DIPEA, K₂CO₃, NaH) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, Isopropanol)
-
Standard workup and purification reagents
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv) and the chosen anhydrous solvent.
-
Add the nucleophile (1.2–2.0 equiv) to the solution.
-
Add the base (2.0–3.0 equiv) portion-wise or dropwise, especially if using a strong base like NaH.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. If an inorganic base was used, filter the mixture.
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or via preparative HPLC to yield the pure C6-substituted derivative.[1]
3.2. SNAr Workflow & Mechanistic Overview
Caption: General workflow for C6-derivatization via SNAr.
Table 1: Example Nucleophiles for C6-Substitution
| Nucleophile Class | Example Reagent | Base | Typical Solvent | Product Type |
| N-Nucleophiles | Aniline | DIPEA | DMF | 6-Anilino-purine |
| Benzylamine | K₂CO₃ | Isopropanol | 6-(Benzylamino)-purine | |
| Morpholine | DIPEA | NMP | 6-Morpholino-purine | |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | 6-(Phenylthio)-purine |
| Benzyl mercaptan | NaH | THF/DMF | 6-(Benzylthio)-purine | |
| O-Nucleophiles | Phenol | K₂CO₃ | DMF | 6-Phenoxy-purine |
| Sodium Methoxide | N/A | Methanol | 6-Methoxy-purine |
Derivatization of the Primary Amine
The primary amine of the N9-propyl linker is a key site for introducing functionality to modulate physicochemical properties and explore interactions with biological targets.
4.1. Protocol for Amide Bond Formation
Amide bond formation is one of the most common reactions in medicinal chemistry.[12] Using a coupling agent like HATU provides high yields and is compatible with a wide range of carboxylic acids.[13]
Materials:
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
In a dry reaction flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature.
-
Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 1-6 hours).[13]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (often using a DCM/Methanol gradient) to yield the pure amide derivative.[1]
4.2. Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide bond formation.
4.3. Protocol for Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14] Sodium triacetoxyborohydride (STAB) is a mild and selective reagent ideal for this transformation.[14]
Materials:
-
3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous solvent (e.g., DCM, 1,2-dichloroethane (DCE))
-
Acetic Acid (optional, catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
To a reaction flask, add 3-(6-chloro-9H-purin-9-yl)propan-1-amine (1.0 equiv), the aldehyde or ketone (1.1 equiv), and anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).[15]
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the secondary amine derivative.
Table 2: Example Reagents for Primary Amine Derivatization
| Reaction Type | Example Reagent | Key Reagents | Product Functional Group |
| Amide Formation | Benzoic Acid | HATU, DIPEA | Benzamide |
| Acetic Acid | EDC, HOBt | Acetamide | |
| Phenylacetic Acid | HATU, DIPEA | Phenylacetamide | |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl amine |
| Acetone | NaBH(OAc)₃ | N-Isopropyl amine | |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl amine |
Purification and Characterization
Purification of purine derivatives often involves normal-phase or reversed-phase chromatography.[1]
-
Flash Column Chromatography: Silica gel is commonly used. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective for eluting these relatively polar compounds.[1]
-
Reversed-Phase HPLC: For highly polar compounds or for achieving high purity, C18 reversed-phase preparative HPLC with a water/acetonitrile or water/methanol mobile phase (often containing 0.1% TFA or formic acid) is a powerful technique.
-
Characterization: The identity and purity of the final compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion
The dual reactivity of 3-(6-chloro-9H-purin-9-yl)propan-1-amine makes it an exceptionally valuable starting material for constructing diverse chemical libraries. The protocols outlined in this guide provide robust and versatile methods for selectively modifying either the C6-position of the purine core or the terminal primary amine. By employing these SNAr, amide coupling, and reductive amination strategies, researchers can efficiently generate novel analogues for screening in various drug discovery programs, accelerating the identification of new therapeutic candidates.
References
- Green Chemistry. (n.d.). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Publishing.
- Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Amide Bond Formation Using 3-Phenylpropanoyl Bromide and Primary Amines.
- Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.
- ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. (2025, November 17). PMC.
- Organic Letters. (2004, July 20). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C1. ACS Publications.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PMC.
- Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
- Modification of Primary Amines to Higher Order Amines Reduces in Vivo Hematological and Immunotoxicity of Cationic Nanocarriers Through TLR4 and Complement Pathways. (2019, December 15). PubMed.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Organic Letters. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS.org.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC.
- Purification and characterization of the purE, purK, and purC gene products: identification of a previously unrecognized energy requirement in the purine biosynthetic pathway. (1992, June 2). PubMed.
- Biochemistry. (n.d.). Purification and characterization of the purE, purK, and purC gene products: identification of a previously unrecognized energy requirement in the purine biosynthetic pathway. ACS Publications.
- Purification and characterization of purine nucleoside phosphorylase from Proteus vulgaris. (n.d.). PMC.
- The Journal of Organic Chemistry. (2010, August 10). Direct Synthesis of 6-Arylpurines by Reaction of 6-Chloropurines with Activated Aromatics. ACS Publications.
- Journal of the American Chemical Society. (2023, October 27). Late-Stage Isotopic Exchange of Primary Amines.
- Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). (n.d.).
- Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025, February 4). RSC Publishing.
- Direct Regioselective C-H Cyanation of Purines. (2023, January 17). MDPI.
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010, September 3).
- 3-(6-chloro-9H-purin-9-yl)propanenitrile. (2025, May 20). ChemSynthesis.
- Synthesis, characterization and biological evaluation of purine nucleoside analogues | Request PDF. (n.d.). ResearchGate.
- Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS).
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate.
- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. (2019, December 15). PubMed.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5).
- Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. (2009, May 15). PubMed.
- Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. (2020, January 9). MDPI.
- Axios Research. (n.d.). ((1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol.
- (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride. (n.d.).
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Optimizing the Synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine
Welcome to the comprehensive technical support guide for the synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Drawing upon established synthetic strategies and field-proven insights, this guide provides a self-validating framework for robust and reproducible outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine, a key intermediate for various bioactive molecules, presents a series of challenges, primarily centered around the regioselective N-alkylation of the 6-chloropurine core. The purine ring possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of N9 and N7 isomers, with the N9 isomer typically being the desired product. This guide will explore two primary synthetic routes and provide detailed troubleshooting for each step.
A foundational understanding of purine chemistry is crucial. The electron-withdrawing nature of the chlorine atom at the C6 position influences the reactivity of the purine ring, while the choice of alkylating agent and reaction conditions dictates the regioselectivity of the N-alkylation.[1][2]
Synthetic Strategies and Troubleshooting
Two principal synthetic pathways are commonly employed for the preparation of the target molecule. Each route offers distinct advantages and potential pitfalls.
Route 1: Direct Alkylation with a Protected Amino Alcohol
This approach involves the direct N-alkylation of 6-chloropurine with a commercially available or readily prepared N-protected 3-amino-1-propanol, followed by deprotection. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is essential to prevent the primary amine from interfering with the alkylation reaction.[3]
Route 2: Alkylation with a Halopropanol Followed by Functional Group Interconversion
This alternative strategy begins with the N-alkylation of 6-chloropurine with a 3-halopropanol, such as 3-bromo-1-propanol. The resulting alcohol intermediate is then converted to the desired primary amine. This route avoids the need for a protecting group on the side chain during the initial alkylation step.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
Low Yield in N-Alkylation Step (Both Routes)
Question: My N-alkylation of 6-chloropurine is resulting in a low yield of the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in the N-alkylation of 6-chloropurine is a frequent challenge and can be attributed to several factors.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base Strength or Solubility | The N-H proton of the purine imidazole ring requires a sufficiently strong base for deprotonation to generate the nucleophilic purine anion. Common bases like K₂CO₃ may have limited solubility in some organic solvents, leading to incomplete deprotonation. | Consider using a stronger and more soluble base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). When using NaH, ensure anhydrous conditions are strictly maintained. |
| Suboptimal Reaction Temperature | The rate of N-alkylation is temperature-dependent. Insufficient thermal energy may result in a sluggish reaction. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For a typical direct alkylation in DMF, temperatures between 60-80 °C are often effective. |
| Poor Leaving Group on the Alkylating Agent | The efficiency of the SN2 reaction is dependent on the quality of the leaving group. While bromides are generally effective, chlorides are less reactive. | If using a chloro-derivative of the side chain, consider converting it to a more reactive bromo or iodo analog. |
| Steric Hindrance | While less of a concern with a propyl chain, significant steric bulk on either the purine or the alkylating agent can impede the reaction. | This is less likely to be a primary issue for this specific synthesis but is a general consideration in N-alkylation reactions. |
Poor N9/N7 Regioselectivity
Question: I am obtaining a mixture of N9 and N7 isomers that are difficult to separate. How can I improve the regioselectivity in favor of the desired N9 isomer?
Answer: Achieving high N9 regioselectivity is a central challenge in purine chemistry. The N7 isomer is often formed as a significant byproduct in direct alkylation methods.[1][4]
Strategies to Enhance N9 Selectivity
| Strategy | Explanation | Implementation |
| Mitsunobu Reaction | The Mitsunobu reaction, which proceeds via an alkoxyphosphonium salt, often provides higher N9 selectivity for the alkylation of purines with primary alcohols.[5][6] The reaction mechanism favors attack by the more sterically accessible and thermodynamically stable N9 position. | Utilize a protected amino alcohol like N-Boc-3-amino-1-propanol in a Mitsunobu reaction with 6-chloropurine, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). |
| Solvent Effects | The choice of solvent can influence the N9/N7 ratio. Polar aprotic solvents like DMF or DMSO are commonly used. | While DMF is standard, exploring other solvents or solvent mixtures may empirically improve selectivity in some cases. |
| Bulky Substituents (Substrate Dependent) | In some purine analogs, the presence of a bulky group at a position adjacent to N7 can sterically hinder alkylation at that site, thereby favoring N9 substitution.[7] | This is an inherent property of the starting material and not an adjustable parameter for 6-chloropurine itself. |
Difficult Purification of N9 and N7 Isomers
Question: The N9 and N7 isomers of my product are co-eluting during column chromatography. What are the best practices for their separation?
Answer: The similar polarity of N9 and N7 isomers often makes their separation by conventional silica gel chromatography challenging.
Purification Optimization
| Technique | Description | Tips for Success |
| High-Performance Flash Chromatography | Utilizing high-quality silica gel with a smaller particle size can significantly improve resolution. | Employ a shallow solvent gradient (e.g., a gradual increase in the polar solvent concentration) to maximize the separation between the two isomers. |
| Alternative Stationary Phases | If silica gel proves ineffective, consider using a different stationary phase such as alumina or a bonded phase like diol or cyano. | The choice of stationary phase will depend on the specific properties of the isomers and should be screened on an analytical scale first. |
| Preparative HPLC | For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) or normal-phase column can provide baseline separation. | This method is highly effective but may be less practical for large-scale purifications. |
| Crystallization | If one of the isomers is crystalline, fractional crystallization can be an effective purification method. | This is highly dependent on the physical properties of the specific isomers and may require extensive screening of solvent systems. |
Incomplete Conversion of Hydroxyl to Amine (Route 2)
Question: In Route 2, the conversion of the terminal alcohol of 3-(6-chloro-9H-purin-9-yl)propan-1-ol to the amine is inefficient. What are reliable methods for this transformation?
Answer: The conversion of a primary alcohol to a primary amine can be achieved through a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution.
Methods for Hydroxyl to Amine Conversion
| Method | Description | Advantages & Considerations |
| Mesylation/Tosylation followed by Azide Displacement and Reduction | The alcohol is first converted to a good leaving group (mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride.[8][9] This is followed by reaction with sodium azide and subsequent reduction of the azide to the amine (e.g., via catalytic hydrogenation or Staudinger reaction). | This is a robust and high-yielding sequence. Care must be taken when handling azides, as they are potentially explosive. |
| Mitsunobu Reaction with Phthalimide | The alcohol can be directly converted to an N-protected amine using phthalimide under Mitsunobu conditions.[5][10] The resulting phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the primary amine.[11] | This is a one-pot conversion of the alcohol to a protected amine. The removal of triphenylphosphine oxide can be challenging, and the hydrazinolysis step requires careful workup. |
| Gabriel Synthesis | If the alcohol is first converted to an alkyl halide (e.g., using PBr₃), a subsequent Gabriel synthesis with potassium phthalimide can be employed to introduce the amine functionality.[12][13] | This is a classic and reliable method for the synthesis of primary amines from alkyl halides, avoiding over-alkylation.[14] |
Challenges in Boc Deprotection
Question: I am experiencing incomplete deprotection of the Boc group or observing side products. What are the optimal conditions for this step?
Answer: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[3][15] However, incomplete reactions or side reactions can occur if the conditions are not optimized.
Boc Deprotection Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. Short reaction time. | Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), typically at a concentration of 20-50% (v/v).[2][15] Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Formation of t-butylated Byproducts | The liberated tert-butyl cation can act as an electrophile and alkylate electron-rich moieties on the purine ring or other functional groups. | While less common with the 6-chloropurine core, this can be a concern with more electron-rich purine derivatives. The use of a cation scavenger, such as anisole or thioanisole, can mitigate this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield and purity?
A1: Route 1, utilizing a direct alkylation (preferably a Mitsunobu reaction) with a Boc-protected amino alcohol, is often favored for achieving higher N9 regioselectivity from the outset. This can simplify purification and ultimately lead to a higher overall yield of the desired isomer. However, the cost and availability of the protected amino alcohol may be a consideration for large-scale synthesis.
Q2: How can I confirm the regiochemistry of my N-alkylated product?
A2: The most definitive method for distinguishing between N7 and N9 isomers is through 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons on the α-carbon of the propyl chain and the N9 or N7 nitrogen of the purine ring, providing unambiguous structural assignment.[16] Additionally, there are often characteristic differences in the ¹³C NMR chemical shifts of the purine ring carbons, particularly C5 and C8, between the two isomers.[16]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. When working with reagents such as sodium hydride, ensure an inert atmosphere and handle with care as it is highly reactive with water. Azide compounds, if used in Route 2, are potentially explosive and should be handled with appropriate precautions. All reactions should be conducted in a well-ventilated fume hood.
Q4: What are some common impurities I might encounter in my final product?
A4: Besides the N7 isomer, other potential impurities include unreacted starting materials, byproducts from the deprotection step (e.g., t-butylated species), and residual solvents or reagents from the workup and purification steps. If the chlorine at the C6 position is labile under any of the reaction conditions, hydrolysis to the corresponding hypoxanthine derivative is also a possibility.
Q5: Can the chlorine at the C6 position be displaced during the synthesis?
A5: The C6-chloro group is a good leaving group and can be susceptible to nucleophilic substitution, especially under basic conditions or in the presence of strong nucleophiles. While the primary amine of the side chain is protected in Route 1, care should be taken in Route 2 during the conversion of the alcohol to the amine to avoid intramolecular cyclization or intermolecular reactions at the C6 position.
Visualizing the Synthetic and Troubleshooting Workflows
To further aid in experimental planning, the following diagrams illustrate the synthetic pathways and a general troubleshooting workflow.
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to 3-(6-chloro-9H-purin-9-yl)propan-1-amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Stýskala, J., & Tranová, L. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Retrieved from [Link]
-
Stýskala, J., Gucký, T., & Slouka, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17305–17323. [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Retrieved from [Link]
-
Chatterjee, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(113), 93235-93239. [Link]
-
Stýskala, J., Gucký, T., & Slouka, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
OrgoSolver. (n.d.). Gabriel Synthesis: Alkyl Halide to Primary Amine. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link]
-
Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Hilaris Publisher. (2013, April 29). Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Retrieved from [Link]
-
Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4777. [Link]
- Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8901–8906. [Link]
-
Kumar, G. S., et al. (2012). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 5(3), 133-138. [Link]
-
RSC Publishing. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(6-Chloro-purin-9-yl)-propan-1-ol — Chemical Substance Information. Retrieved from [Link]
-
Montgomery, J. A., & Temple, C. (1961). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry, 3(3), 297-303. [Link]
-
DOI. (2025, March 12). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
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- 16. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Substituted Purines
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of 9-substituted purines. The polyfunctional nature of the purine scaffold—specifically the dynamic N7/N9 tautomerism—makes it a notoriously difficult substrate for direct modification.
This guide bypasses generic advice. Instead, it offers field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure your drug development and synthetic workflows succeed.
Section 1: The N9 vs. N7 Regioselectivity Conundrum
Q: Why am I getting an inseparable mixture of N9 and N7 isomers during direct base-mediated alkylation?
A: This is the most common failure point in purine synthesis. The causality lies in the electronic structure of the purine ring. When you deprotonate a purine base (e.g., using NaH or K₂CO₃), you generate a highly delocalized purinyl anion.
While the N9 position is the thermodynamic sink (yielding the more stable product), the N7 position is highly nucleophilic and often kinetically accessible 1[1]. Standard direct alkylation with alkyl halides almost always results in a mixture because the reaction conditions straddle the line between kinetic and thermodynamic control.
Reaction logic for N9 vs N7 purine alkylation pathways.
Q: How can I completely block N7 alkylation without adding and removing transient protecting groups?
A: You can manipulate the spatial geometry of the C6-substituent to create a "steric shield" over the N7 position. Research has demonstrated that installing a coplanar azole ring at the C6 position forces the heteroaryl C-H bond directly over the N7 nitrogen 2[2]. This physical barrier prevents the alkylating agent from attacking N7, driving the reaction to >99% N9-regiospecificity[3].
Table 1: Quantitative Impact of C6-Substituents on N9/N7 Alkylation Regioselectivity
| Purine Substrate | Alkylating Agent | Conditions | N9:N7 Ratio | Mechanistic Causality |
| 6-Chloropurine | Ethyl Iodide | K₂CO₃ / DMF | ~4:1 | Standard thermodynamic preference for N9 over N7. |
| 2-Chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl Iodide | NaH / DMF | ~5:1 | Bulky C6 substituent is rotated ~57° from coplanarity, leaving N7 sterically accessible. |
| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH / DMF | >99:1 | Coplanar azole-purine rings position the azole C-H directly over N7, providing complete steric shielding. |
Data summarized from X-ray crystallographic and NMR studies on heteroaryl purine derivatives 2[2].
Section 2: Mitsunobu Reaction Workflows for Regiocontrol
Q: My purine base (e.g., guanine/adenine) is insoluble in THF, and my Mitsunobu reaction is stalling. How do I proceed?
A: Unmodified purines have exceptionally high lattice energies due to extensive intermolecular hydrogen bonding, resulting in poor solubility in standard Mitsunobu solvents like THF 4[4]. If the pronucleophile (the purine) cannot dissolve, it cannot trap the transient alkoxyphosphonium betaine intermediate.
The Solution: Do not use native guanine or adenine. Instead, use 2-amino-6-chloropurine or Boc-protected derivatives. The chlorine atom disrupts the crystal lattice, rendering the precursor highly soluble in THF and an excellent substrate for Mitsunobu chemistry, routinely furnishing N9-substituted purines in ≥80% yields with excellent N9/N7 regioselectivity 5[5].
Step-by-step workflow of the Mitsunobu reaction for N9-purine synthesis.
Self-Validating Protocol: Regioselective N9-Alkylation via Mitsunobu Reaction
Objective: Synthesize N9-alkylated purines using 2-amino-6-chloropurine to bypass solubility limitations and achieve complete stereochemical inversion.
Materials:
-
2-amino-6-chloropurine (Pronucleophile)
-
Primary or secondary alcohol (Electrophile precursor)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation & Solvation: In an oven-dried flask under argon, suspend 2-amino-6-chloropurine (1.0 eq), the target alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M).
-
Causality: Anhydrous conditions are critical. Trace moisture will hydrolyze the highly reactive DIAD-PPh₃ betaine intermediate, permanently stalling the reaction.
-
-
Thermal Control: Cool the suspension to 0 °C using an ice bath.
-
Causality: The formation of the Mitsunobu betaine is highly exothermic. Cooling prevents the premature thermal degradation of the azodicarboxylate reagent.
-
-
Betaine Formation (Validation Step): Add DIAD (1.5 eq) dropwise over 15 minutes.
-
Self-Validation Check: The reaction mixture must transition from a cloudy suspension to a clear, pale-yellow solution within 30 minutes of DIAD addition. This visual cue confirms the successful formation of the activated alkoxyphosphonium intermediate and the subsequent deprotonation/solvation of the purine. If the mixture remains opaque, the purine is not engaging; immediately check your THF for moisture contamination.
-
-
Nucleophilic Displacement: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Reaction Termination & TLC Validation:
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The N9-product typically runs significantly higher (R_f ~0.5) than the highly polar unreacted purine base (R_f ~0.1). The disappearance of the alcohol spot confirms completion.
-
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the N9-isomer.
Section 3: Reversing Selectivity (Targeting the N7 Isomer)
Q: My project requires the N7-alkylated purine, but direct alkylation overwhelmingly yields the N9 isomer. How can I reverse this selectivity?
A: Under standard basic conditions, N9 is the thermodynamic sink. To selectively target N7, you must abandon base-mediated alkylation and shift to kinetically controlled conditions using Lewis acid catalysis .
By reacting N-trimethylsilylated purines with tert-alkyl halides in the presence of a Lewis acid (like SnCl₄), the bulky carbocation preferentially attacks the more exposed, highly nucleophilic N7 position before thermodynamic equilibration to N9 can occur 6[6],[7]. This methodology is highly specific for installing tert-alkyl groups at the N7 position of C6-substituted purines.
References
-
Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions, ResearchGate. 5
-
Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs, Arkivoc. 4
-
Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II), PMC. 1
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H, ACS Publications. 2
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted purines and Their Modification at Position C6 through O, S, N, and C Substituents, ACS Omega. 6
Sources
- 1. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Diagnostic Workflow: Reaction Pathways & Side Products
Welcome to the Technical Support Center for Purine Chemistry . This portal is designed for researchers and drug development professionals dealing with the complex regioselectivity and side-product profiles inherent to 6-chloropurine alkylation.
Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data tables, and validated protocols to help you troubleshoot and optimize your synthetic routes.
The alkylation of 6-chloropurine is complicated by the presence of multiple nucleophilic nitrogen atoms and a highly activated C6 position. The diagram below maps the causal pathways leading to both desired products and common side products.
Reaction pathways and side product formation in 6-chloropurine alkylation.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why am I getting a high percentage of the N7-alkylated side product when targeting N9? A: The purine ring system shares electron density across multiple nitrogen atoms. Under standard basic conditions (e.g., K₂CO₃ in DMF), deprotonation yields a purinyl anion. While the N9-isomer is thermodynamically more stable, the N7 position is often sterically more accessible, leading to kinetic trapping[1]. Direct alkylation typically results in an N9/N7 mixture, often with a ratio of less than 6:1[2]. To drive N9 selectivity, you must shift to thermodynamic control (higher temperatures, longer reaction times) or utilize alternative methodologies like the Mitsunobu reaction[2] or microwave-assisted alkylation with bulky bases like tetrabutylammonium hydroxide ((Bu)₄NOH)[3].
Q2: LC/MS analysis shows a major side product with a mass corresponding to the loss of the chlorine atom. What causes this? A: The chlorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the purine ring[4]. If your solvent or base contains trace moisture, alkaline hydrolysis will convert 6-chloropurine into a hypoxanthine analog (C6-OH)[1]. Similarly, if nucleophilic amines or alcohols are present in the reaction matrix, they will readily displace the C6-chloride. Causality Fix: Ensure strictly anhydrous conditions, use non-nucleophilic bases (e.g., DBU, K₂CO₃, or NaH), and rigorously dry your solvents.
Q3: I am observing minor di-alkylated or N1/N3-alkylated species. How do I prevent this? A: N1 and N3 alkylations are rare but occur when excess alkylating agent is used, or when the N7/N9 positions are already occupied[1]. Prolonged heating with >1.2 equivalents of highly reactive electrophiles (e.g., methyl iodide, triflates) exacerbates this over-alkylation. Causality Fix: Strictly limit the alkylating agent to 1.0–1.1 equivalents. Implement real-time monitoring (TLC or LC/MS) and quench the reaction immediately upon complete consumption of the starting material.
Q4: How can I intentionally synthesize the N7-isomer as my major product? A: Direct basic alkylation is highly inefficient for N7-selectivity. Instead, a Lewis acid-catalyzed Vorbrüggen-type reaction is required. Using SnCl₄ with a tert-alkyl halide and a silylated 6-chloropurine intermediate forces alkylation at the N7 position, completely reversing the standard regioselectivity[1].
Quantitative Data: Regioselectivity Matrix
The table below summarizes the expected regioselectivity outcomes based on the chosen reaction conditions, allowing you to select the optimal environment for your target isomer.
| Reaction Conditions | Reagents & Catalysts | Target Isomer | Expected N9:N7 Ratio | Side Product Risk |
| Standard Basic Alkylation | K₂CO₃, DMF, Alkyl Halide, 25°C | Mixed | ~ 4:1 to 6:1[2] | High (N7 isomer, C6-SₙAr) |
| Microwave-Assisted | (Bu)₄NOH, Microwave (60°C) | N9 | > 95:5[3] | Low (Rapid kinetics limit side rxns) |
| Mitsunobu Coupling | PPh₃, DIAD, Alcohol, THF | N9 | > 99:1[2] | Very Low (Mild conditions) |
| Lewis Acid Catalysis | SnCl₄ (2.1 eq), DCE, tert-Alkyl Halide | N7 | < 5:95[1] | Moderate (N9 traces, N1/N3 traces) |
Troubleshooting Workflow for Side Products
Use the following decision tree to rapidly diagnose and resolve poor yields or complex mixtures in your purine alkylation workflows.
Troubleshooting workflow for resolving common 6-chloropurine alkylation side products.
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies designed to mechanically enforce regioselectivity.
Protocol A: Highly N9-Selective Alkylation via Mitsunobu Reaction
This protocol utilizes steric shielding and mild conditions to entirely bypass the formation of N7 and C6-SₙAr side products[2].
-
Preparation: Dissolve 6-chloropurine (1.0 equiv) in strictly anhydrous THF under an argon atmosphere.
-
Reagent Addition: Add 1.1 equivalents of the desired primary or secondary alcohol and 1.1 equivalents of triphenylphosphine (PPh₃).
-
Activation (Critical Step): Cool the reaction mixture to 0 °C. Slowly add 1.1 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.
-
Causality Note: Slow addition prevents the buildup of unreacted betaine intermediate, which can lead to unwanted side reactions. The bulky phosphonium intermediate sterically shields the N7 position, forcing the incoming purine nucleophile to attack exclusively via the N9 nitrogen[2].
-
-
Reaction: Remove the ice bath and stir at room temperature for 60 minutes. Monitor via LC/MS until the purine starting material is consumed.
-
Workup: Concentrate under reduced pressure. Purify the residue via silica gel chromatography to isolate the pure N9-alkylated product.
Protocol B: N7-Selective tert-Alkylation via Lewis Acid Catalysis
This protocol uses SnCl₄ to form a reactive carbocation that selectively attacks the more electron-rich N7 position of a transiently silylated purine[1].
-
Transient Silylation: Suspend 6-chloropurine (1.0 equiv) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120 °C until the solution becomes completely clear (approx. 2 hours). Concentrate in vacuo to yield the moisture-sensitive silylated 6-chloropurine.
-
Solvent & Catalyst: Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (DCE). Add SnCl₄ (2.1 equivalents) at room temperature[1].
-
Causality Note: SnCl₄ acts in a dual capacity: it generates the tert-alkyl carbocation and coordinates with the purine ring, electronically favoring N7 attack and preventing N9 alkylation[1].
-
-
Alkylation: Add the tert-alkyl halide (e.g., tert-butyl bromide, 1.5 equiv).
-
Reaction: Stir at room temperature to 50 °C for 21–48 hours. Monitor closely by LC/MS to prevent prolonged exposure to Lewis acids, which can slowly degrade the N7-tert-butyl group back to the starting material[1].
-
Workup: Quench carefully by pouring into ice-cold saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega (via NIH.gov) URL:[Link]
-
Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir Source: Journal of Zhejiang University SCIENCE B URL:[Link]
-
Regioselective alkylation reaction of purines under microwave irradiation Source: University of Barcelona (UB.edu) URL:[Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Purine N9-Alkylation
Welcome to the technical support center for purine N9-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific experimental challenges and provide scientifically-grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
The alkylation of purines is a cornerstone of medicinal chemistry, yet it is often plagued by challenges such as low yields and a lack of regioselectivity.[1][2] This section addresses the most common problems encountered during purine N9-alkylation and offers targeted solutions.
Problem 1: Low or No Product Yield
Low product yield is a frequent and frustrating issue. Several factors can contribute to this problem, from poor solubility of the starting material to suboptimal reaction conditions.
Question: My reaction has a very low yield. What are the likely causes and how can I improve it?
Answer:
Several factors can lead to low yields in purine alkylation. Let's break down the most common culprits and their solutions:
-
Poor Solubility of the Purine Starting Material: Purines often exhibit poor solubility in common organic solvents, which can significantly hinder the reaction.[3]
-
Solution:
-
Solvent Selection: Employ polar aprotic solvents like DMF or DMSO to improve solubility. However, be aware that isolating the product from these high-boiling point solvents can be challenging.[3]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be effective, especially in microwave-assisted reactions.
-
Tetrabutylammonium Hydroxide ((Bu)4NOH): This base can also act as a solubilizing agent, leading to improved yields.[3]
-
-
-
Inefficient Deprotonation of the Purine: Incomplete deprotonation of the N9-H is a common reason for low conversion.
-
Solution:
-
Base Selection: Stronger bases are often required. While weaker bases like K2CO3 can be used, stronger bases like sodium hydride (NaH) are frequently employed to ensure complete anion formation.[2][3][4]
-
Reaction Temperature: Increasing the reaction temperature can facilitate deprotonation, but must be balanced against the risk of side reactions.
-
-
-
Decomposition of Starting Material or Product: Purine derivatives can be sensitive to harsh reaction conditions.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that can lead to degradation.[5][6][7][8][9][10]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
-
Problem 2: Poor Regioselectivity (Mixture of N9 and N7 Isomers)
A significant challenge in purine alkylation is controlling the regioselectivity, as alkylation can occur at both the N9 and N7 positions, leading to a mixture of isomers that can be difficult to separate.[1][2][3][11][12]
Question: I am getting a mixture of N9 and N7 alkylated products. How can I favor the formation of the N9 isomer?
Answer:
Achieving high N9 regioselectivity is a key optimization goal. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer is often the kinetically favored one.[13] Here are several strategies to enhance N9 selectivity:
-
Steric Hindrance:
-
Bulky Substituents: The presence of bulky substituents at the C6 position of the purine ring can sterically hinder the approach of the alkylating agent to the N7 position, thereby favoring N9 alkylation.[12][14]
-
Protecting Groups: Introducing a bulky protecting group can effectively block the N7 position. For instance, the 2,3-dicyclohexylsuccinimide (Cy2SI) group has been shown to promote high regioselectivity for N9-alkylation.[15][16]
-
-
Reaction Conditions:
-
Solvent Effects: The choice of solvent can influence the N9/N7 ratio. Less polar solvents may favor N9-alkylation.
-
Base Selection: The base can also play a role. For example, tetrabutylammonium hydroxide has been reported to give good N9 selectivity.[3][11]
-
Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable N9 isomer.
-
-
Alternative Methodologies:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol as the alkylating agent, often provides high N9 regioselectivity, although it may require longer reaction times.[3][17][18]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve regioselectivity in favor of the N9 product by minimizing the formation of secondary products.[3][11][19][20][21]
-
β-Cyclodextrin Assistance: The use of β-cyclodextrin in water has been shown to effectively block the N7 position, leading to excellent N9 regioselectivity.[1][12]
-
Problem 3: Side Reactions and Impurity Formation
Besides the formation of the N7 isomer, other side reactions can occur, leading to a complex reaction mixture and difficult purification.
Question: My reaction is producing several unexpected byproducts. What are they and how can I minimize them?
Answer:
Common side reactions in purine alkylation include over-alkylation and reactions involving functional groups on the purine ring or the alkylating agent.
-
Over-alkylation: If the purine has other nucleophilic sites, such as an exocyclic amino group, over-alkylation can occur.
-
Solution:
-
Protecting Groups: Protect reactive functional groups before performing the alkylation.
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess may be necessary, but a large excess should be avoided.
-
-
-
Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions, especially at high temperatures.
-
Solution:
-
Solvent Choice: If side reactions with the solvent are suspected, consider switching to a more inert solvent like THF or acetonitrile.
-
-
-
Hydrolysis of Functional Groups: If the purine or alkylating agent contains sensitive functional groups (e.g., esters), they may be hydrolyzed under basic conditions.
-
Solution:
-
Milder Bases: Use a milder base such as K2CO3 or DBU if compatible with the required deprotonation.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis.
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the experimental design for purine N9-alkylation.
Q1: What is the best general-purpose solvent and base combination for N9-alkylation?
A1: A common and effective combination is sodium hydride (NaH) as the base in anhydrous dimethylformamide (DMF) .[3] NaH is a strong, non-nucleophilic base that ensures complete deprotonation of the purine, while DMF is a polar aprotic solvent that aids in dissolving the purine and its salt. However, as discussed, this may not be optimal for all substrates, and other combinations should be considered based on the specific purine and alkylating agent.
Q2: How does the nature of the alkylating agent affect the reaction?
A2: The reactivity of the alkylating agent follows the general trend for SN2 reactions: I > Br > Cl > OTs . More reactive alkylating agents like alkyl iodides will react faster and at lower temperatures. The steric bulk of the alkylating agent also plays a role; highly hindered agents like tert-butyl bromide may not react under standard conditions.[3]
Q3: Are there any metal-free alternatives for purine alkylation?
A3: Yes, several metal-free methods have been developed. One notable approach involves a light-promoted, metal-free radical relay pathway .[22] This method utilizes Umemoto's reagent under visible light irradiation to achieve N9-alkylation.[22] Another alternative is the Mitsunobu reaction , which uses triphenylphosphine and an azodicarboxylate.[3][17][18]
Q4: When should I consider using microwave synthesis?
A4: Microwave-assisted synthesis is particularly advantageous when you need to reduce reaction times and improve regioselectivity .[3][11] The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer byproducts compared to conventional heating.[3][11] It is an excellent technique to explore when traditional methods are sluggish or yield complex mixtures.
Q5: How can I monitor the progress of my reaction effectively?
A5: The most common methods for monitoring purine alkylation are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .[5][6][7][8][9][10] TLC is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of products. HPLC provides more quantitative data and is excellent for determining the ratio of N9 to N7 isomers.
Experimental Protocols and Data
Table 1: Comparison of Common Conditions for N9-Alkylation of 6-Chloropurine
| Entry | Base | Solvent | Method | N9/N7 Ratio | Yield (%) | Reference |
| 1 | DBU | Acetonitrile | Conventional | 1.5:1 | 20 | [3] |
| 2 | KOH | Acetonitrile | Conventional | - | Low | [3] |
| 3 | (Bu)4NOH | Acetonitrile | Conventional | N9 major | 59 | [3] |
| 4 | (Bu)4NOH | Acetonitrile | Microwave | N9 selective | High | [3][11] |
| 5 | NaH | DMF | Conventional | N9 major | - | [3] |
Data is illustrative and compiled from various sources. Actual results may vary.
General Protocol for TBAF-Assisted N9-Alkylation
Tetrabutylammonium fluoride (TBAF) has been shown to be a highly efficient reagent for promoting rapid N9-alkylation of purines, often with reactions completing in under 20 minutes at room temperature.[5][23]
Materials:
-
Purine derivative (1.0 eq)
-
Alkyl halide (2.0 eq)
-
TBAF solution (1.0 M in THF, 2.0 eq)
-
Anhydrous THF
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., Hexane/Ethyl Acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the purine derivative in anhydrous THF.
-
To the stirred solution, add the TBAF solution dropwise at room temperature.
-
Add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Protocol for Microwave-Assisted N9-Alkylation
This protocol provides a general guideline for leveraging microwave energy to enhance the N9-alkylation of purines.
Materials:
-
Purine derivative (1.0 eq)
-
Alkyl halide (1.5 eq)
-
Base (e.g., (Bu)4NOH, 1.5 eq)
-
Solvent (e.g., Acetonitrile)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the purine derivative, base, and solvent.
-
Add the alkylating agent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
After cooling, work up the reaction mixture as appropriate (e.g., extraction, concentration).
-
Purify the product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for Optimizing Purine N9-Alkylation
Caption: A decision-making workflow for the systematic optimization of purine N9-alkylation reactions.
Diagram 2: Factors Influencing N9 vs. N7 Regioselectivity
Caption: Key factors that determine the regiochemical outcome of purine alkylation.
References
-
Vinuesa, A., Viñas, M., Jahani, D., Ginard, J., Mur, N., & Pujol, M. D. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(3), 597-602. [Link]
-
Li, Q., & Ye, X. S. (2020). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters, 61(18), 151833. [Link]
-
Vinuesa, A., Viñas, M., Jahani, D., Ginard, J., Mur, N., & Pujol, M. D. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Zhang, Y., Qu, G. R., & Guo, H. M. (2013). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 31(7), 937-940. [Link]
-
Vinuesa, A., Viñas, M., Jahani, D., Ginard, J., Mur, N., & Pujol, M. D. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. [Link]
-
Chang, Y. T., & Kim, Y. K. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed. [Link]
-
Prakash, T. P., & Bhat, B. (2013). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications, 49(23), 2338-2340. [Link]
-
Prakash, T. P., & Bhat, B. (2013). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]
-
Synfacts. (2022). C–H Functionalization of Alcohols Delivers C6-Hydroxyalkylated Purines and Purine Nucleosides. Thieme. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry. [Link]
-
Dolnicar, D. S., & Dolenc, M. S. (2019). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 24(18), 3249. [Link]
-
Robins, M. J. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Rodriguez, H., Perez, R., & Suarez, M. (2000). ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS. Heterocycles, 53(10), 2337. [Link]
-
de Sousa, E. C., da Silva, C. F., & de Souza, R. O. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 1-25. [Link]
-
El-Sayed, W. A., & Ali, O. M. (2015). Microwave Assisted Synthesis Of Some New Purines And Their N-Alkyl Derivatives (Hydrazones And Their Acyclo C-Nucleosides) Of Expected Antimicrobial And Antifungal Activity. International Journal of Innovative Science, Engineering & Technology, 2(7). [Link]
-
Qu, G. R., Xia, R., Yang, X. N., Li, J. G., Wang, D. C., & Guo, H. M. (2008). Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction. The Journal of Organic Chemistry, 73(6), 2432-2435. [Link]
-
Tosh, D. K., & Jacobson, K. A. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(48), 30048-30056. [Link]
-
Sutcliffe, D. J., & Jinnah, H. A. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 9, 1045903. [Link]
-
Shimadzu Corporation. (2018). Measurement of Purine Content in Foods Using HPLC. Shimadzu. [Link]
-
Giantin, M., Zancanella, V., & Dacasto, M. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Veterinary Sciences, 12(3), 96. [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Fukuuchi, T., Yasuda, M., et al. (2013). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 7. Measurement of Purine Content in Foods Using HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. html.rhhz.net [html.rhhz.net]
- 23. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Aminopurine Compounds
Welcome to the technical support center for the purification of polar aminopurine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of these often-tricky molecules. As Senior Application Scientists, we have curated this information based on established scientific principles and extensive field experience to help you navigate your purification workflows with confidence.
Introduction: The Challenge of Purifying Polar Aminopurines
Polar aminopurines, a class of compounds that includes many biologically significant molecules like nucleobases, nucleosides, and their analogs, present unique purification challenges. Their high polarity makes them poorly retained on traditional reversed-phase (RP) chromatography columns, often leading to elution in the solvent front with minimal separation.[1][2] Furthermore, their basic nature can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shapes.[3][4] This guide will provide you with the strategies and troubleshooting tips to overcome these hurdles and achieve successful purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Q1: My polar aminopurine shows little to no retention on my C18 column and elutes with the solvent front. What can I do?
A1: This is a classic problem when dealing with highly polar analytes on non-polar stationary phases.[1] Here’s a systematic approach to increase retention:
-
Increase the Aqueous Content of the Mobile Phase: For reversed-phase chromatography, polar compounds are better retained in highly aqueous mobile phases.[3] You can try running a gradient starting with 100% aqueous buffer. However, be aware that some traditional C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to irreproducible retention times.[5][6]
-
Consider an Alternative Stationary Phase: If increasing the aqueous content isn't sufficient, a different column chemistry may be necessary.
-
Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity to C18 phases and can provide enhanced retention for polar compounds through aromatic interactions.[1][9]
-
Polar-Embedded Columns: As mentioned, these columns have a polar group embedded in the alkyl chain, which improves their interaction with polar analytes.[1]
-
-
Employ Ion-Pairing Chromatography: For ionizable aminopurines, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[10][11] The ion-pairing reagent, typically a long-chain alkyl sulfonate for basic compounds, forms a neutral complex with the analyte, which has a higher affinity for the non-polar stationary phase.[11][12]
-
Caution: Ion-pairing reagents can be difficult to remove from the column and the HPLC system, and may suppress ionization in mass spectrometry.[10]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[10][13][14] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[7][13] Water acts as the strong eluting solvent in this case.
Q2: I'm observing significant peak tailing for my aminopurine compound. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like aminopurines is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the surface of silica-based columns.[1][3][4] Here's how to address it:
-
Optimize Mobile Phase pH: The ionization state of your aminopurine and the silanol groups on the column are pH-dependent.
-
Low pH: At a low pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with your protonated basic analyte through ion exchange.[4] Using a buffer like phosphate at these pH values can improve peak shape.[1]
-
High pH: At a higher pH, your basic analyte will be in its neutral form, reducing ionic interactions. However, ensure your column is stable at higher pH values.
-
-
Use a Mobile Phase Additive:
-
Triethylamine (TEA): Adding a small amount of a competing base like TEA to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[4]
-
Formic Acid or Acetic Acid: These are commonly used in reversed-phase chromatography to improve peak shape and are compatible with mass spectrometry.[15]
-
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.[3] Using a high-purity silica column with robust end-capping will minimize secondary interactions.[4]
-
Consider Non-Silica Based Columns: Polymeric or zirconia-based columns do not have silanol groups and can provide excellent peak shapes for basic compounds.[4]
Q3: My recovery of the target aminopurine is low after solid-phase extraction (SPE). What are the potential reasons and solutions?
A3: Low recovery in SPE can be due to several factors, from improper method development to issues with the elution step.[16] Here's a troubleshooting workflow:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb your compound from the SPE sorbent.
-
Solution: Increase the strength of your elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the elution buffer to disrupt the ionic interactions.
-
-
Breakthrough During Sample Loading: Your compound may not be retained on the sorbent and is being washed away during the loading step.
-
Solution: Ensure your sample is loaded in a solvent that is weak enough for your compound to bind to the sorbent. For reversed-phase SPE, this means a highly aqueous sample. Also, do not exceed the capacity of the SPE cartridge.
-
-
Irreversible Binding: Your compound may be binding too strongly to the sorbent.
-
Solution: Choose a different sorbent with weaker interactions. For example, if you are using a strong cation exchanger, try a weak cation exchanger.
-
-
Improper Conditioning and Equilibration: The sorbent needs to be properly prepared to ensure consistent interactions with your analyte.[16]
-
Solution: Always follow the manufacturer's instructions for conditioning and equilibration. For reversed-phase sorbents, this typically involves washing with an organic solvent followed by an aqueous solution to activate the stationary phase.[16]
-
Q4: My retention times are drifting from one injection to the next. What could be the cause?
A4: Irreproducible retention times are often a sign of an unequilibrated column or changes in the mobile phase composition.[5]
-
Insufficient Column Equilibration: HILIC, in particular, can require longer equilibration times than reversed-phase chromatography.[7]
-
Solution: Ensure you are equilibrating your column with at least 10-20 column volumes of the initial mobile phase conditions before each injection.
-
-
Mobile Phase Instability: The composition of your mobile phase can change over time due to evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[17]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Phase Collapse: As mentioned in Q1, if you are using a traditional C18 column with a highly aqueous mobile phase, you may be experiencing phase collapse.[5][6]
-
Solution: Switch to an aqueous-compatible C18 column or increase the organic content of your mobile phase if possible.
-
Frequently Asked Questions (FAQs)
What is the best initial approach for purifying a novel polar aminopurine?
A good starting point is to use a modern, aqueous-compatible C18 column with a mobile phase containing a low pH modifier like formic acid.[15] This approach is robust, and the mobile phase is compatible with mass spectrometry.[18] A good initial gradient would be to start with a high aqueous content (e.g., 95-100% aqueous buffer) and ramp up the organic solvent (e.g., acetonitrile or methanol). If retention is still poor, HILIC would be the next logical step to try.
When should I use HILIC instead of Reversed-Phase HPLC?
HILIC is the preferred technique when your polar aminopurine is too polar to be adequately retained on even the most polar-modified reversed-phase columns.[10][13][14] It is particularly well-suited for separating highly hydrophilic compounds like nucleosides, nucleotides, and other polar metabolites.[13][14][19]
What are the pros and cons of using ion-pairing agents?
| Pros | Cons |
| Significantly increases retention of ionic compounds on RP columns.[11] | Can be difficult to remove from the column and system.[10] |
| Can improve peak shape and selectivity.[11] | May suppress ionization in mass spectrometry.[10] |
| A well-established technique with a variety of reagents available.[20] | Requires long equilibration times.[10] |
How can I effectively remove salts and other polar interferences from my sample before analysis?
Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup.[21] You can use a reversed-phase SPE cartridge to bind your aminopurine of interest while allowing salts and other highly polar interferences to pass through in the loading and wash steps. You then elute your compound with a stronger, organic-based solvent. This not only cleans up your sample but can also concentrate it.
Detailed Experimental Protocols
Protocol 1: General Screening Protocol using Reversed-Phase HPLC
This protocol is a good starting point for a new polar aminopurine compound.
-
Column: Aqueous-compatible C18 (e.g., Waters CORTECS T3, Agilent Poroshell 120 Bonus-RP), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-2% B
-
14.1-18 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV (e.g., 260 nm) and/or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (98% A: 2% B).[7]
Protocol 2: HILIC Protocol for Highly Polar Aminopurines
This protocol is for compounds that are not retained by reversed-phase chromatography.
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient:
-
0-1 min: 0% B
-
1-10 min: 0-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-0% B
-
14.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in a high organic solvent like 90% acetonitrile.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration
This protocol uses a mixed-mode SPE sorbent for robust cleanup.
-
SPE Cartridge: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX).
-
Conditioning: 1 mL Methanol.
-
Equilibration: 1 mL Water.
-
Sample Loading: Dissolve the sample in 1 mL of 2% Formic Acid in Water and load it onto the cartridge.
-
Wash 1: 1 mL of 2% Formic Acid in Water (to remove polar interferences).
-
Wash 2: 1 mL Methanol (to remove non-polar interferences).
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC or HILIC analysis.
Data Presentation
Table 1: Recommended Starting Conditions for Different Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Best For |
| Reversed-Phase | Aqueous C18, Polar-Embedded | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Moderately polar aminopurines |
| HILIC | Amide, Diol, Zwitterionic | Acetonitrile/Water with Ammonium Formate or Acetate | Highly polar and hydrophilic aminopurines[19][22] |
| Ion-Pairing | C18, C8 | Water/Acetonitrile with Alkyl Sulfonate (for bases) | Ionizable aminopurines that are poorly retained by RP[23] |
| SPE | Mixed-Mode Cation Exchange | Aqueous load, organic elution | Sample cleanup and concentration[24] |
Table 2: Comparison of Common HPLC Column Chemistries for Polar Aminopurines
| Column Chemistry | Primary Interaction Mechanism | Advantages | Disadvantages |
| C18 (Aqueous Compatible) | Hydrophobic | Versatile, good for a wide range of polarities. | May still have insufficient retention for very polar compounds. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole | Alternative selectivity to C18, good for aromatic compounds. | Can be less robust than C18. |
| Polar-Embedded | Hydrophobic, hydrogen bonding | Enhanced retention of polar compounds, stable in 100% aqueous. | May have different selectivity compared to standard C18. |
| HILIC (Amide, Diol, etc.) | Partitioning into a water-enriched layer | Excellent retention for very polar compounds.[13][14] | Can have longer equilibration times, sensitive to water content.[7] |
Visualizations
Caption: A general troubleshooting workflow for common issues in polar aminopurine purification.
Caption: The mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC).
Caption: The principle of Ion-Pairing Chromatography for a basic analyte.
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Waters Corporation.
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- MAC-MOD Analytical. Nucleosides and Nucleobases on Penta-HILIC.
- Guo, Y. (2024, December 6). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review.
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?
- Guo, Y. (2024, October 22). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review.
- Waters Corporation.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- LCGC. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds.
- Sigma-Aldrich.
- Merck Millipore. Solid Phase Extraction (SPE).
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Teledyne Labs.
- PromoChrom. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
- MDPI. (2025, December 12).
- Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Creative Proteomics.
- ResearchGate. (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- LCGC International. Understanding and Improving Solid-Phase Extraction.
- Waters Corporation. Solid-Phase Extraction (SPE) Method Development.
- Phenomenex. (2025, August 12). Normal-phase vs.
- Thermo Fisher Scientific. Reversed Phase HPLC Columns.
- Longdom Publishing. (2023, December 28). Modification of a Targeted Metabolomics Method Using Hydrophilic Interaction Liquid Chromatography-High Resolution Mass Spectrometry to.
- PMC.
- PMC. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS.
- PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. sielc.com [sielc.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. labex.hu [labex.hu]
- 7. waters.com [waters.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. teledynelabs.com [teledynelabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 19. waters.com [waters.com]
- 20. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Solid Phase Extraction (SPE) [merckmillipore.com]
- 22. mac-mod.com [mac-mod.com]
- 23. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
preventing degradation of chloropurine derivatives in solution
Welcome to the Technical Support Center for Chloropurine Derivative Handling and Stability. This guide is engineered for researchers and drug development professionals to diagnose, prevent, and resolve degradation issues associated with 6-chloropurine and its derivatives in solution.
Core Mechanisms of Degradation (FAQ)
Q: Why is my chloropurine derivative degrading in aqueous buffer? A: The primary degradation pathway for 6-chloropurine and 2-amino-6-chloropurine in aqueous media is the hydrolysis of the chlorine atom at the C6 position[1]. The purine ring is a highly electron-deficient heteroaromatic system. The nitrogen atoms (N1, N3, N7, N9) withdraw electron density from the carbon backbone. The presence of an electronegative chlorine atom at C6 further polarizes the C-Cl bond, making the C6 carbon highly electrophilic. This structural feature makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by water or hydroxide ions, replacing the chlorine with a hydroxyl group to form a hypoxanthine derivative.
Q: How does pH influence the stability of chloropurine solutions? A: The stability profile is highly dependent on the pH and the specific functional groups attached to the purine ring. For standard derivatives like S-(purin-6-yl)-L-cysteine, degradation via hydrolysis and intramolecular rearrangement is most rapid at neutral to mildly basic pH (5.7–8.75). Surprisingly, these compounds exhibit extreme stability at highly acidic (pH 3.6) or highly basic (pH 10.5) conditions[2]. However, if your chloropurine is conjugated via an acid-sensitive linker (e.g., hemiaminal ethers used in polymer coatings), hydrolysis and drug release will be rapidly catalyzed under acidic conditions (pH < 4.0) while remaining stable at physiological pH 7.4[3].
Q: Are chloropurine stock solutions stable in DMSO? A: Yes, intrinsically. 6-chloropurine derivatives exhibit high kinetic solubility and excellent thermal stability in anhydrous DMSO, even tolerating heating up to 80 °C for several hours during synthesis[4][5]. However, DMSO is extremely hygroscopic. If your DMSO stock is degrading, it is almost certainly due to water ingress from atmospheric moisture during repeated freeze-thaw cycles, which introduces the nucleophile required for SNAr hydrolysis.
Quantitative Stability Data
To predict the shelf-life of your working solutions, refer to the kinetic data below. The degradation rate is highly sensitive to both pH and temperature.
Table 1: Effect of pH and Temperature on the Stability of Chloropurine Derivatives (e.g., S-(purin-6-yl)-L-cysteine)
| pH Level | Temperature (°C) | Half-life ( t1/2 ) | Primary Degradation Pathway |
| 3.6 (Acidic) | 23 °C | > 2000 min | Highly Stable |
| 7.3 (Neutral) | 23 °C | ~ 76 min | SNAr Hydrolysis / Rearrangement |
| 8.6 (Basic) | 20 °C | ~ 250 min | SNAr Hydrolysis |
| 8.6 (Basic) | 36 °C | ~ 40 min | SNAr Hydrolysis |
| 8.6 (Basic) | 48 °C | ~ 25 min | SNAr Hydrolysis |
| 10.5 (Highly Basic) | 23 °C | > 2000 min | Highly Stable |
Data synthesized from stability studies monitored via HPLC[2].
Diagnostic Workflows & Pathways
Nucleophilic aromatic substitution (SNAr) pathway of 6-chloropurine.
Decision tree for troubleshooting chloropurine degradation in solution.
Self-Validating Standard Operating Procedure (SOP)
Protocol: Preparation, Storage, and Validation of Anhydrous DMSO Stock Solutions To prevent the rapid hydrolysis seen in aqueous or moisture-compromised environments, follow this rigorous protocol for stock generation.
Step 1: Solvent Desiccation Use only HPLC-grade, anhydrous DMSO (≥99.9%). Prior to use, store the DMSO over activated 3Å molecular sieves for at least 24 hours to ensure water content is <0.01%.
Step 2: Inert Solubilization Weigh the chloropurine derivative inside a dry box or under a continuous nitrogen/argon stream. Dissolve the powder in the anhydrous DMSO to achieve the desired stock concentration (typically 10–50 mM). Causality note: Purging ambient air prevents immediate dissolution of atmospheric water vapor into the hygroscopic solvent.
Step 3: Aliquoting & Purging Dispense the stock solution into single-use amber glass vials. Amber glass is required to prevent photolytic degradation. Purge the headspace of each vial with argon gas before tightly sealing with a PTFE-lined cap.
Step 4: Cryogenic Storage Store all aliquots at -80 °C. While -20 °C is acceptable for short-term storage, -80 °C completely halts any residual kinetic degradation.
Step 5: Thawing (Critical Step) When retrieving a vial, do not open it immediately . Place the sealed vial in a desiccator at room temperature until it fully thaws (DMSO freezes at 19 °C). Causality note: Opening a cold vial causes instant condensation of atmospheric moisture into the DMSO, ruining the anhydrous environment and initiating C6 hydrolysis.
Step 6: System Validation (LC-MS Check) Before utilizing a long-stored stock in critical biological assays (e.g., metabolic stability assays in human plasma or liver microsomes[6]), validate the integrity by running a rapid LC-MS gradient. Ensure the absence of the [M-Cl+OH] mass peak, which confirms the stock is free of hydrolyzed byproducts.
Troubleshooting Specific Experimental Issues
Issue: My HPLC chromatogram shows a loss of the main peak and the appearance of a new peak with a mass shift of -18 Da (relative to the expected isotope pattern). Diagnosis: This is the classic signature of C6-hydrolysis. The chlorine atom (mass ~35 Da) has been substituted by a hydroxyl group (mass ~17 Da), resulting in a net mass shift of -18 Da. Resolution: Your working solution was exposed to water at a permissive pH (likely neutral). If you must perform assays in aqueous buffers, prepare the working solution immediately before the assay and keep it on ice to lower the kinetic energy available for the SNAr reaction.
Issue: I am testing a chloropurine derivative in an in vitro liver microsome assay, and it degrades within 1 hour, but it is stable in plasma. Diagnosis: The degradation here is likely enzymatic rather than spontaneous hydrolysis. While some cyclopentane-containing chloropurine analogs show high metabolic stability (low intrinsic clearance), others containing reactive moieties (like C=C double bonds) are rapidly oxidized by Cytochrome P450 enzymes present in liver microsomes[6]. Resolution: This is a structural metabolism issue, not a solution handling issue. Consider structural modifications (e.g., removing double bonds or utilizing bioisosteres) to improve metabolic stability.
References
-
Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - ACS Publications , acs.org, 4
-
Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine - ACS Publications , acs.org, 2
-
Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials | ACS Macro Letters , acs.org, 3
-
Purine and Purine Isostere Derivatives of Ferrocene: An Evaluation of ADME, Antitumor and Electrochemical Properties - Semantic Scholar , semanticscholar.org, 5
-
stability of 2-Amino-6-chloropurine in different solvents - Benchchem , benchchem.com, 1
-
Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC , nih.gov, 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
🔬 Section 1: Resolving Biochemical vs. Cellular Disconnects
Welcome to the Kinase Inhibitor Selectivity Support Center . As drug development professionals, you know that achieving kinome selectivity is one of the most formidable challenges in oncology and immunology. The human kinome consists of over 500 kinases sharing a highly conserved ATP-binding pocket.
This guide is designed by senior application scientists to help you troubleshoot common disconnects between biochemical data and live-cell efficacy. We focus on the causality behind assay failures and provide self-validating protocols to ensure your data is robust and actionable.
Q1: My hit compound shows a sub-nanomolar IC50 in our enzymatic assay, but kinome profiling via KINOMEscan shows poor binding affinity (high Kd). Why is there a discrepancy?
The Causality: Standard enzymatic assays measure functional kinase activity and are highly dependent on ATP concentration. To artificially boost assay sensitivity, researchers often run these assays at low ATP concentrations (e.g., 10 µM). However, this creates a misleadingly potent apparent IC50 for Type I (ATP-competitive) inhibitors.1[1], developed by Eurofins DiscoverX, is an active-site directed competition binding assay that does not utilize ATP. It measures the true thermodynamic binding constant (Kd) by assessing how well your compound prevents the kinase from binding to an immobilized proprietary ligand. Because it is independent of ATP, it provides a much more accurate reflection of intrinsic binding affinity across the kinome.
Self-Validating Protocol: KINOMEscan Binding Assay Rationale: This protocol isolates binding thermodynamics from enzymatic turnover, utilizing internal controls to validate the dynamic range.
-
Preparation: Prepare DNA-tagged recombinant human kinases and immobilize the active-site directed ligand on a solid support matrix.
-
Equilibration: Combine the kinase, the immobilized ligand, and your test inhibitor (at an 11-point dose-response concentration) in binding buffer.
-
Self-Validation Step: Always include a DMSO-only vehicle control (defines 100% binding) and a pan-kinase inhibitor control like Staurosporine (defines 0% background binding).
-
-
Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.
-
Washing: Wash the solid support extensively to remove unbound kinase and compound.
-
Elution & Quantification: Elute the bound kinase and quantify it using highly sensitive quantitative PCR (qPCR) targeting the DNA tag. Calculate the Kd based on the dose-response curve.
Q2: My compound is highly selective in KINOMEscan, but it fails to engage the target in live cells. What is causing this drop-off?
The Causality: Biochemical assays are cell-free. In a living cell, your inhibitor must cross the plasma membrane, evade efflux pumps, and—most importantly—compete with physiological intracellular ATP concentrations, which range from 1 to 5 mM. A Type I inhibitor that looks potent in a cell-free assay will often be completely outcompeted by cellular ATP. To measure true intracellular fractional occupancy, you must use an energy transfer technique like the 2[2].
Self-Validating Protocol: NanoBRET TE Kinase Assay Rationale: NanoBRET relies on Bioluminescence Resonance Energy Transfer. It proves that your drug not only enters the cell but physically displaces a tracer from the target kinase in the presence of endogenous ATP.
-
Transfection: Transfect HEK293 cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase.
-
Plating: Plate the cells in a 96-well or 384-well format and incubate overnight.
-
Tracer & Inhibitor Addition: Add a fixed concentration of the cell-permeable NanoBRET TE Tracer (typically at its EC50) and your test inhibitor across a dose gradient.
-
Incubation: Incubate for 2 hours to allow the inhibitor to compete with the tracer for the kinase active site.
-
Readout: Add the NanoLuc substrate. Measure luminescence at donor (460 nm) and acceptor (618 nm) wavelengths using a multimode plate reader. A decrease in the BRET ratio indicates successful intracellular target engagement.
Caption: Principle of the NanoBRET Target Engagement Intracellular Kinase Assay.
🌡️ Section 2: Validating Covalent & Allosteric Inhibitors
Q3: We designed a covalent inhibitor targeting a non-conserved cysteine to enhance selectivity. How do we definitively prove target engagement in a physiological matrix?
The Causality: Covalent inhibitors form irreversible bonds, meaning their residence time is effectively infinite. Standard equilibrium-based assays (like NanoBRET or KINOMEscan) are designed for reversible kinetics and can misrepresent the efficacy of covalent drugs. Ligand binding—especially covalent modification—drastically increases the thermal stability of a protein. The 4[4] leverages this biophysical property to measure target engagement in intact cells or even whole blood[5].
Self-Validating Protocol: CETSA Melt Curve Analysis Rationale: By applying a thermal gradient to intact cells, CETSA directly measures the physical stabilization of the target protein without requiring artificial tags or tracers, preserving the native cellular environment.
-
Treatment: Treat live cells (or whole blood samples) with your covalent inhibitor or a DMSO vehicle control for 1-2 hours to allow for covalent bond formation.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling to room temperature.
-
Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles or mild detergents. Centrifuge at 20,000 x g for 20 minutes.
-
Causality Note: Heating causes unbound proteins to unfold and precipitate. Centrifugation separates the aggregated proteins (pellet) from the stable, folded proteins (supernatant).
-
-
Quantification: Analyze the soluble supernatant using Western blot, AlphaLISA, or Mass Spectrometry.
-
Self-Validation Step: Plot the relative protein abundance against temperature to determine the melting temperature (Tm). A significant rightward shift in the Tm (ΔTm > 2°C) compared to the DMSO baseline confirms direct target engagement.
-
Caption: Workflow for optimizing kinase inhibitor selectivity from hit to lead.
📊 Section 3: Quantitative Assay Comparison
To select the correct assay for your specific troubleshooting needs, refer to the quantitative summary below.
| Assay Parameter | KINOMEscan (DiscoverX) | NanoBRET TE (Promega) | CETSA (Pelago/A*STAR) |
| Primary Environment | Cell-free (Biochemical) | Intact Live Cells | Intact Cells / Tissue / Blood |
| ATP Dependence | ATP-Independent | Subject to Endogenous ATP | Subject to Endogenous ATP |
| Quantitative Readout | Thermodynamic Kd | Fractional Occupancy (IC50) | Thermal Shift (ΔTm) |
| Best Used For | Broad kinome selectivity profiling | Validating cellular permeability & binding | Validating covalent/allosteric binding |
| Throughput | High (>480 kinases) | Medium-High | Medium (High with MS-CETSA) |
📚 References
-
Eurofins Discovery. "KINOMEscan Technology." Eurofinsdiscovery.com. Available at: [Link]
-
Pelago Bioscience. "HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY?" Pelagobio.com. Available at:[Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 3. NanoBRET® Target Engagement Selectivity DNA Controls [worldwide.promega.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. pelagobio.com [pelagobio.com]
Purine Synthesis Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Purine Synthesis. The construction and functionalization of the purine heterocycle are foundational to drug discovery and nucleic acid chemistry. However, the electron-rich nature of the imidazole ring, combined with the susceptibility of the pyrimidine moiety to nucleophilic attack, frequently leads to regioisomer mixtures, incomplete cyclizations, and hydrolysis byproducts.
This guide is engineered for medicinal chemists and process scientists. It bypasses generic advice to focus strictly on the mechanistic causality of byproduct formation and provides self-validating protocols to ensure synthetic integrity.
Diagnostic decision tree for identifying common purine synthesis byproducts.
Module 1: N-Alkylation Regioselectivity (N7 vs. N9)
Q: Why am I consistently isolating a mixture of N7 and N9 alkylated purines during standard base-mediated alkylation? A: This is a direct consequence of the purine imidazole ring's N7/N9 tautomerism[1]. Under standard thermodynamic conditions (e.g., K₂CO₃ in DMF at room temperature), the energy difference between the transition states for N7 and N9 alkylation is minimal. While the N9 isomer is generally thermodynamically favored due to reduced steric clash with C6 substituents, the N7 isomer frequently forms as a kinetic byproduct[2].
Q: How can I manipulate the reaction conditions to force exclusive N9 regioselectivity? A: You must shift the reaction entirely to thermodynamic control or alter the mechanism of nucleophilic attack.
-
Thermodynamic Control: Microwave irradiation at elevated temperatures (e.g., 130 °C) provides the activation energy necessary to equilibrate the kinetic N7 product into the thermodynamically stable N9 isomer[3].
-
Steric/Mechanistic Control: Utilizing a Mitsunobu reaction with an alcohol substrate alters the pathway. The bulky phosphonium intermediates sterically block the N7 position, directing nucleophilic attack almost exclusively to the N9 position[1].
Quantitative Comparison: Base and Condition Effects on N7:N9 Ratio
| Reagent / Condition | Base | Temp / Time | Major Product | Typical N9:N7 Ratio |
| Alkyl Halide, DMF | K₂CO₃ | 45 °C, 24–72 h | Mixture | ~ 60:40 |
| Alkyl Halide, DMF | NaH | 0 °C to RT, 12 h | Mixture | ~ 50:50 |
| Alkyl Halide, DMF (Microwave) | K₂CO₃ | 130 °C, 5 min | N9 Isomer | > 95:5 |
| Alcohol, DIAD, PPh₃ (Mitsunobu) | None | RT, 16 h | N9 Isomer | > 90:10 |
Self-Validating Protocol: Microwave-Assisted N9-Selective Alkylation
Causality: High-temperature microwave irradiation rapidly overcomes the activation barrier, driving the reversible alkylation toward the thermodynamically favored N9 product while minimizing degradation over time[3].
-
Preparation: In a microwave-safe 10 mL vial, dissolve the 6-substituted purine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration).
-
Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave reactor at 130 °C for exactly 5 minutes.
-
Workup: Cool the vessel to room temperature. Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3×) to completely partition the DMF into the aqueous phase.
-
System Validation: Analyze the crude organic layer via ¹H NMR prior to chromatography. Validation Check: The N9 isomer will display the C8 proton shifted slightly upfield compared to the N7 isomer. The absence of a secondary C8 proton peak confirms >95% regioselectivity.
Module 2: Traube Purine Synthesis & Cyclization Byproducts
Q: During the Traube synthesis with amidines, I am isolating an oxazoline byproduct instead of the target purine/pyrimidinone core. What causes this fragmentation? A: The classical Traube synthesis proceeds via a critical hemiaminal intermediate. If the amidine adds to the convex face of the pyrimidine precursor, it establishes an anti-relationship between the aminal and the adjacent ester/carbonyl. This specific sp³-hybridized hemiaminal conformation allows the tertiary alcohol to erroneously cyclize onto the amidine carbon. This extrudes ammonia and forms an oxazoline byproduct rather than undergoing the desired dehydration to form the purine ring[4].
Q: How do I suppress hemiaminal fragmentation and bypass the oxazoline trap? A: You must accelerate the dehydration of the hemiaminal into a stable enamine. Elevated temperatures facilitate the extrusion of water, generating an sp²-hybridized enamine carbon that physically cannot undergo the aberrant intramolecular cyclization to the oxazoline[4]. Additionally, strictly limiting nucleophilic catalysts like DMAP (<0.3 equivalents) prevents catalyst-induced fragmentation of the intermediate[4].
Mechanistic divergence in Traube synthesis leading to target purines or byproducts.
Self-Validating Protocol: Optimized Traube Cyclization
Causality: Rapid heating pushes the transient hemiaminal through dehydration to the enamine, bypassing the oxazoline fragmentation pathway.
-
Suspension: Suspend the diaminopyrimidine precursor (1.0 eq) in a high-boiling solvent (e.g., toluene or formamide).
-
Reagent Addition: Add the amidine source (1.5 eq). If DMAP is required for solubility/activation, restrict it to 0.2 eq.
-
Kinetic Bypass: Immediately plunge the reaction flask into a pre-heated oil bath at 80 °C. Stir vigorously for 30 minutes to force enamine formation.
-
Thermal Cyclization: Increase the temperature to 120 °C (reflux) for 4–6 hours to drive the final cyclization from the enamine to the purine core.
-
System Validation: Monitor the reaction via LC-MS. Validation Check: The protocol is successful when the [M+H]⁺ peak corresponding to the enamine intermediate completely disappears, replaced exclusively by the dehydrated purine mass, with zero trace of the -NH₃ (oxazoline) mass.
Module 3: Halopurine Hydrolysis & Substitution Artifacts
Q: I am attempting to brominate 6-chloropurine at the C8 position, but my major isolated product is 6-chloro-8-oxopurine or hypoxanthine. Why is the chlorine labile? A: 6-Halopurines are highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis. Under acidic conditions (common during aqueous bromine addition) or during prolonged aqueous workups, the C6-halogen bond is rapidly hydrolyzed[5]. The hydrolysis of 2,6-dihalopurines or 6-chloropurines frequently yields 8-oxoguanines or 6-chloro-8-oxopurines as unintended thermodynamic sinks[6].
Q: How can I functionalize the C8 position without hydrolyzing the C6-chloro group? A: You must entirely eliminate water and protic acids from the reaction environment. Instead of using aqueous Br₂, utilize an anhydrous lithiation-halogenation sequence. Deprotonating the C8 position with a strong, non-nucleophilic base followed by trapping with an anhydrous halogen source preserves the C6-chloro group.
Quantitative Comparison: Hydrolysis Rates of 6-Chloropurine Derivatives
| Environmental Condition | pH | Exposure Time | % Hydrolysis (Oxo-Byproduct) |
| Aqueous Buffer, RT | 7.4 | 20 days | < 5% |
| Mild Acidic, RT | 3.5 | 20 days | ~ 7% |
| Strong Acidic, RT | 1.0 | 38 days | > 26% |
| Aqueous Br₂, 50 °C | ~ 2.0 | 12 hours | > 40% (8-oxopurine formed) |
Self-Validating Protocol: Anhydrous C8-Bromination of 6-Chloropurines
Causality: Utilizing LDA at cryogenic temperatures selectively deprotonates the acidic C8 proton without initiating SNAr at C6. Trapping with a perhalogenated alkane prevents the introduction of nucleophilic water or hydroxide.
-
Cryogenic Setup: Dissolve the N-protected 6-chloropurine (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise down the side of the flask. Stir for exactly 30 minutes at -78 °C to ensure complete C8 lithiation.
-
Halogen Trapping: Dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (CCl₂BrCCl₂Br, 1.5 eq) in anhydrous THF and add it dropwise to the lithiated purine.
-
Warming: Allow the reaction to slowly warm to room temperature over 2 hours.
-
System Validation: Quench with a minimal amount of saturated aqueous NH₄Cl and immediately extract with EtOAc to limit aqueous exposure. Validation Check: Spot the crude mixture on a TLC plate (Hexanes/EtOAc). A single, non-polar UV-active spot indicates success. The absence of a highly polar, baseline-retained spot confirms that C6-hydrolysis to hypoxanthine was successfully avoided.
References
-
2 - Thieme Connect
-
5 - ACS Macro Letters
-
[[3] Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities]() - Universidad de Granada
-
6 - MDPI
-
4 - PMC / NIH
-
1 - PMC / NIH
Sources
- 1. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 [mdpi.com]
Technical Support Center: Advanced Optimization of Cell-Based Kinase Activity Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assays that fail not because of the chemistry, but due to a misunderstanding of the underlying cellular and kinetic mechanisms. This guide bypasses generic advice to focus on the causality behind experimental choices in cell-based kinase assays (such as NanoBRET™ and TR-FRET).
Every protocol and troubleshooting step detailed here is designed to create a self-validating system —an assay that inherently proves its own reliability through built-in controls and rigorous statistical metrics.
Workflow Visualization: NanoBRET Target Engagement Logic
Logical workflow of NanoBRET Target Engagement assay for competitive displacement.
Module 1: Cell Handling & Lysate Preparation (FAQs)
Addressing the critical transition from intact cells to preserved lysates.
Q: Why is my basal phosphorylation signal so high that it masks compound inhibition? A: Causality: Mammalian cells cultured in standard serum (e.g., 10% FBS) are continuously exposed to exogenous growth factors. These factors hyperactivate upstream receptor tyrosine kinases (RTKs) and downstream signaling cascades, creating a high basal phosphorylation state that compresses your assay window. Solution: Implement a serum starvation step (0.1% to 0.5% serum) for 12–24 hours prior to compound treatment. This synchronizes the cell cycle and drops basal kinase activity to a ground state, allowing you to measure a true dynamic range upon stimulation or inhibition.
Q: Why does my phosphorylation signal degrade rapidly during or immediately after cell lysis? A: Causality: In intact cells, kinases and phosphatases are sequestered in distinct subcellular compartments. Lysis disrupts these boundaries, releasing highly active endogenous phosphatases that rapidly dephosphorylate your target substrate, leading to false negatives[1]. Solution: You must use a broad-spectrum phosphatase inhibitor cocktail added to the lysis buffer immediately before use[2]. A robust cocktail should contain sodium orthovanadate (targets tyrosine phosphatases), sodium fluoride (targets serine/threonine phosphatases), and beta-glycerophosphate[2]. Self-Validation Tip: Always run a "Lysis Time-Course Control" (0, 15, 30, 60 minutes post-lysis) to prove that your inhibitor concentrations are sufficient to maintain signal stability over your detection window.
Module 2: TR-FRET & NanoBRET Optimization (FAQs)
Addressing signal detection and biochemical interference.
Q: In my TR-FRET assay, why does the signal ratio unexpectedly decrease when I add higher concentrations of the target kinase? A: Causality: This is a classic "hook effect." At excessively high kinase concentrations, the kinase itself (which can autophosphorylate) competes with the fluorescein-labeled phosphorylated substrate for binding to the Terbium-labeled (Tb) phospho-specific antibody[3]. The Tb-antibody becomes saturated by unlabeled autophosphorylated kinase, preventing the proximity required for FRET[3]. Solution: Perform a rigorous kinase titration matrix. Reduce the kinase concentration to the linear phase of the titration curve.
Q: Is my TR-FRET kinase assay sensitive to ATP concentration, and will it cause interference? A: Causality: TR-FRET fluorescence detection relies on long-lifetime lanthanide chelates, which are largely immune to background matrix interference[4]. However, the enzymatic reaction is affected by ATP. As ATP increases, the TR-FRET ratio rises but typically plateaus around 300 µM[4]. Exceeding this can lead to signal degradation due to enzyme kinetic limits or ionic interference. Solution: Keep ATP concentrations at or slightly below the Km for your specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
Workflow Visualization: TR-FRET Troubleshooting Logic
Troubleshooting logic tree for resolving low TR-FRET assay signals.
Module 3: Assay Robustness & Quality Control (FAQs)
Q: How do I statistically validate that my cell-based assay is robust enough for high-throughput screening (HTS)? A: Causality: Visualizing a signal difference is insufficient; you must quantify the separation band between your positive and negative controls relative to their variance. This is done using the Z'-factor[5]. Solution: Calculate the Z'-factor using the formula: Z′=1−∣Meanpos−Meanneg∣3(SDpos+SDneg) [6]. An assay is only considered "excellent" and self-validating if the Z'-factor is > 0.5, meaning there is a massive separation band between the positive and negative control distributions[7]. A value below 0 signifies overlapping populations and a failed assay[8].
Quantitative Data Presentation: Assay Quality Control Metrics
| Parameter | Target Value | Mechanistic Implication | Corrective Action |
| Z'-Factor | > 0.5 | Excellent assay robustness; large separation band between positive/negative controls[8]. | If < 0.5, optimize cell density, increase tracer affinity, or reduce liquid handling variance[5]. |
| S/B Ratio | ≥ 5.0 | Sufficient dynamic range for detecting competitive displacement or phosphorylation[4]. | If low, check ATP concentration (keep ≤ 300 µM)[4] or reduce kinase concentration[3]. |
| Signal Stability | < 10% drift/hr | Assures equilibrium is maintained during plate reading[9]. | If drifting, add broad-spectrum phosphatase inhibitor cocktails immediately at lysis[1]. |
Step-by-Step Methodology: Self-Validating NanoBRET Target Engagement Protocol
This protocol measures compound binding in live cells[10]. It is structured as a self-validating system, ensuring that any failure can be immediately traced to a specific step.
Phase 1: Cell Preparation & Transfection
-
Seed Cells: Plate HEK293 cells in a 96-well white, tissue culture-treated plate using Opti-MEM™ I Reduced Serum Medium[11].
-
Transfection: Transfect cells with the NanoLuc®-Kinase fusion plasmid. Validation Checkpoint: Include 3 wells of non-transfected cells. This establishes the absolute instrument background luminescence.
Phase 2: The Self-Validating Matrix Setup 3. Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer to the experimental wells. Validation Checkpoint: Designate "No Tracer" control wells (NanoLuc-kinase only). The ratio of (Tracer signal) / (No Tracer signal) must yield a Signal-to-Background (S/B) ratio of ≥5 . If S/B < 5, tracer affinity is compromised or target expression is too low. 4. Compound Treatment: Add your unlabeled test compounds (inhibitors) in a 10-point dose-response curve. Validation Checkpoint: Include a "Vehicle Control" (e.g., 0.1% DMSO) for maximum BRET signal, and a "Reference Inhibitor Control" at IC100 for minimum BRET signal.
Phase 3: Incubation & Detection 5. Incubation: Incubate for 1-2 hours at 37°C to allow compound-tracer equilibrium[9]. 6. Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells[11]. 7. Measurement: Read the plate on a multi-mode microplate reader capable of measuring dual-filtered luminescence (donor at 460 nm, acceptor at >610 nm)[11].
Phase 4: Data Analysis & Z'-Factor Validation 8. Calculate MilliBRET Units (mBU): Ratio = (Acceptor 610 nm / Donor 460 nm) × 1000. 9. Calculate Z'-Factor: Use the Vehicle Control (Max mBU) and Reference Inhibitor Control (Min mBU). If Z′>0.5 , the dose-response data is statistically validated and can be trusted[6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit - FAQs [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Recombinant active kinase proteins for purchase I Reaction Biology [shop.reactionbiology.com]
- 11. 8-Chloro-2-methylimidazo[1,2-a]pyrazine | 85333-43-3 | Benchchem [benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of Purine Analogs in Control Cells
Welcome to the technical support resource for researchers utilizing purine analogs in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of off-target cytotoxicity in your control cell populations. Our goal is to ensure the integrity of your data by providing you with the tools to effectively mitigate these unintended effects.
Introduction to Purine Analog Cytotoxicity
Purine analogs are a cornerstone of chemotherapy and virology, functioning by mimicking endogenous purine bases to disrupt DNA replication and cellular metabolism. However, their very mechanism of action can lead to significant cytotoxicity in non-target, healthy control cells, complicating experimental interpretation. This guide will walk you through the common challenges and solutions for mitigating this off-target toxicity.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding unexpected cytotoxicity in control cells.
Q1: My control cells are dying after treatment with a purine analog. What is the most likely cause?
A1: The most probable cause is the inherent mechanism of the purine analog itself. These compounds can be incorporated into the DNA and RNA of rapidly dividing cells, including your control cell line, leading to chain termination, DNA damage, and apoptosis. The level of cytotoxicity is often correlated with the proliferation rate of your control cells.
Q2: How can I reduce the toxicity of purine analogs in my control cells without affecting my experimental results?
A2: Several strategies can be employed. The most common is to co-administer a nucleoside transport inhibitor or a compound that replenishes the depleted nucleotide pool. Titrating the concentration of the purine analog to the lowest effective dose for your experimental cells is also a critical first step.
Q3: Are there specific "rescue" agents you recommend?
A3: Yes, deoxycytidine is a widely used rescue agent that can ameliorate the toxic effects of certain purine analogs, like cladribine and fludarabine, by competing for cellular uptake and incorporation into DNA. Uridine can also be used to mitigate the toxicity of some analogs by replenishing pyrimidine pools.
Q4: Will a rescue agent interfere with the efficacy of the purine analog in my target cells?
A4: This is a critical consideration and depends on the specific mechanism of your purine analog and the rescue agent. It is essential to perform a dose-response experiment to determine a concentration of the rescue agent that protects control cells without compromising the desired effect in your experimental cells.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving cytotoxicity issues.
Guide 1: Optimizing Purine Analog Concentration
The first line of defense against off-target cytotoxicity is to ensure you are not using an unnecessarily high concentration of the purine analog.
Experimental Protocol: Dose-Response Curve for Cytotoxicity
-
Cell Seeding: Plate your control and experimental cells in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Titration: Prepare a serial dilution of your purine analog. A common range to test is from 0.1 nM to 100 µM, but this will be compound-specific.
-
Treatment: Treat the cells with the different concentrations of the purine analog. Include an untreated control group.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the purine analog concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) for both your control and experimental cells. The goal is to identify a concentration that is effective in your experimental cells while having minimal impact on your control cells.
Data Interpretation:
| Cell Line | IC50 (µM) | Therapeutic Window |
| Experimental | 5 | A concentration of 5-10 µM may be effective with acceptable control cell toxicity. |
| Control | 50 |
This table is an example. Your results will vary based on the cell lines and purine analog used.
Guide 2: Implementing a Deoxycytidine Rescue Strategy
If optimizing the concentration is insufficient, a deoxycytidine (dC) rescue can be highly effective.
Mechanism of Action: Deoxycytidine competes with purine analogs for transport into the cell via nucleoside transporters and for phosphorylation by deoxycytidine kinase (dCK), a key enzyme in the activation of many purine analogs.
Experimental Workflow for Deoxycytidine Rescue:
Caption: Generalized pathway of purine analog-induced cytotoxicity.
Conclusion
Mitigating the cytotoxicity of purine analogs in control cells is a multi-step process that requires careful optimization. By systematically determining the optimal drug concentration and, if necessary, implementing a rescue strategy with an agent like deoxycytidine, researchers can significantly improve the quality and reliability of their experimental data. Always validate your optimized protocol in your experimental system to ensure the observed effects are specific to your target cells.
References
-
Title: Purine analogues: emerging roles in cancer therapy Source: Nature Reviews Cancer URL: [Link]
-
Title: The role of nucleoside analogues in cancer and antiviral therapy Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Deoxycytidine reverses the antiproliferative activity of 2-chloro-2'-deoxyadenosine (cladribine) in human leukemic cell lines Source: Leukemia Research URL: [Link]
-
Title: Uridine-induced amelioration of the toxicity of 5-fluorouracil Source: Cancer Research URL: [Link]
A Researcher's Guide to Cross-Reactivity Profiling of 3-(6-chloro-9H-purin-9-yl)propan-1-amine
Abstract
In the landscape of chemical biology and drug discovery, the utility of a small molecule probe is defined by its specificity. 3-(6-chloro-9H-purin-9-yl)propan-1-amine is a versatile purine analogue, frequently utilized as a synthetic intermediate for creating more complex molecules like covalent inhibitors, affinity probes, or PROTACs. The 6-chloropurine moiety is an electrophilic "warhead" that can react with nucleophilic residues, such as cysteine, on proteins.[1][2] This reactivity, while powerful, necessitates a rigorous understanding of the compound's selectivity across the proteome. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, comparing its hypothetical performance against established kinase inhibitors, and offering detailed protocols for key validation experiments. Our objective is to equip researchers with the rationale and methodologies to confidently assess on-target and off-target interactions, ensuring robust and interpretable experimental outcomes.
Introduction: The Imperative of Selectivity Profiling
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the endogenous ligand, ATP.[3] However, the ATP-binding pocket is conserved across the vast human kinome, creating an inherent challenge for achieving inhibitor selectivity.[1][4] A promiscuous compound can lead to ambiguous biological data and potential off-target toxicities.[1][5]
For a molecule like 3-(6-chloro-9H-purin-9-yl)propan-1-amine, which contains a reactive 6-chloro group, the potential for off-target interactions extends beyond the kinome to any protein with a suitably positioned and reactive nucleophile.[1] Therefore, comprehensive cross-reactivity profiling is not merely a supplementary exercise but a foundational step in its validation as a research tool. This guide outlines a multi-pronged approach, combining broad-scale biochemical screening with targeted cellular and proteomic validation.
Comparative Selectivity Analysis
To contextualize the importance of a selectivity profile, we compare the hypothetical cross-reactivity of our compound of interest against two well-characterized kinase inhibitors: Staurosporine , a natural product known for its high potency but extreme promiscuity, and Roscovitine , a more selective purine analogue that primarily targets cyclin-dependent kinases (CDKs).[4][6][7][8]
Staurosporine binds to the majority of kinases with high affinity, making it a valuable research tool for inducing apoptosis but unsuitable for targeted studies.[4][9] Roscovitine, while more selective, still engages multiple CDKs (CDK1, CDK2, CDK5, CDK7, CDK9), which can produce complex cellular effects.[8][10] The goal for a novel probe is to exhibit a "cleaner" profile than these benchmarks, ideally demonstrating high affinity for a single target or a specific kinase subfamily.
Table 1: Representative Kinase Inhibition Profiles
| Kinase Target | 3-(6-chloro-9H-purin-9-yl)propan-1-amine (IC50, nM) (Hypothetical) | Staurosporine (IC50, nM) (Literature-derived) | Roscovitine (IC50, nM) (Literature-derived) |
| CDK2 | 50 | 3 | 400 |
| CDK9 | 75 | 6 | 160 |
| PKA | >10,000 | 7 | >100,000 |
| VEGFR2 | 8,500 | 15 | >100,000 |
| EGFR | >10,000 | 20 | >100,000 |
| SRC | 1,200 | 6 | 65,000 |
| AURKA | 9,000 | 5 | >100,000 |
Note: Data for the topic compound is hypothetical for illustrative purposes. Data for Staurosporine and Roscovitine are representative values from public sources.
This hypothetical data positions our compound as a moderately selective CDK inhibitor, superior to the pan-kinase inhibitor Staurosporine but with a different selectivity profile than Roscovitine. The subsequent sections detail the experimental workflows required to generate such data.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of in vitro and cellular methods. We propose a three-tiered workflow that moves from broad, biochemical screening to deep, cellular, and proteome-wide validation.
Tier 1: In Vitro Biochemical Kinase Screening
The first step is to assess the compound's activity against a large, purified panel of kinases. This provides a quantitative measure of its intrinsic affinity for hundreds of targets under controlled, cell-free conditions.[11]
Rationale
Biochemical assays are essential for determining the intrinsic affinity (e.g., IC50, Kd, Ki) of a compound for its targets without the complexities of cell membranes, metabolism, or endogenous ATP concentrations.[11] Commercial services offer panels covering over 400 human kinases, providing a comprehensive view of kinome-wide interactions.[12]
Experimental Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
This protocol is considered a "gold standard" for its direct measurement of enzymatic activity.[5]
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer optimal for kinase activity (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
ATP Mixture : Prepare a solution containing unlabeled ("cold") ATP and radiolabeled [γ-³³P]-ATP. The final ATP concentration should be at or near the Km of the kinase to accurately reflect competitive inhibition.[11]
-
Compound Dilution : Create a serial dilution of 3-(6-chloro-9H-purin-9-yl)propan-1-amine in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is <1%.[13]
-
Enzyme/Substrate Mix : Prepare a mixture of the purified kinase and its specific peptide or protein substrate in kinase buffer.
-
-
Assay Execution :
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to a 96-well plate.
-
Add 20 µL of the enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.[13]
-
Initiate the kinase reaction by adding 25 µL of the ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection :
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation fluid to the dried plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Thermal Shift Assay (CETSA)
After identifying potential targets from the biochemical screen, it is crucial to confirm that the compound engages these targets in a physiological context. CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[14][15][16]
Rationale
The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][16] By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a "shift" in the melting curve of the target protein, providing direct evidence of binding.[14][15]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of 3-(6-chloro-9H-purin-9-yl)propan-1-amine or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step :
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[16]
-
-
Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis :
-
Collect the supernatant (soluble fraction).
-
Denature the protein samples in SDS-PAGE sample buffer.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
-
Tier 3: Unbiased Chemoproteomic Profiling
While CETSA confirms engagement with hypothesized targets, a truly comprehensive profile requires an unbiased search for all interacting proteins. Chemoproteomics, particularly affinity chromatography coupled with mass spectrometry (MS), serves this purpose.[17][18][19]
Rationale
This approach uses an immobilized version of the compound to "fish" for binding partners from a total cell lysate.[17][20] By identifying all proteins that are captured, this method can reveal both expected on-targets and completely unanticipated off-targets, providing the most global view of compound interactions.[19] The propylamine linker on 3-(6-chloro-9H-purin-9-yl)propan-1-amine is ideal for immobilization onto a solid support (e.g., NHS-activated sepharose beads).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Immobilization :
-
Covalently attach 3-(6-chloro-9H-purin-9-yl)propan-1-amine to NHS-activated sepharose beads via its terminal amine, creating the affinity resin.
-
Prepare a control resin by blocking the beads with ethanolamine.
-
-
Lysate Incubation :
-
Prepare a native cell lysate from the cell line of interest.
-
Incubate the lysate with the affinity resin and the control resin.
-
For competition experiments, pre-incubate a parallel lysate sample with a high concentration of free (non-immobilized) compound before adding the affinity resin. Proteins specifically bound to the free compound will not bind the resin.
-
-
Washing and Elution :
-
Wash the resins extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by LC-MS/MS :
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
Data Analysis :
-
Identify proteins that are significantly enriched on the affinity resin compared to the control resin.
-
True interactors should also show reduced binding in the competition experiment. This step is critical for distinguishing specific binders from non-specific resin interactions.
-
Conclusion and Future Directions
The characterization of a chemical probe's selectivity is fundamental to its utility in research. For a reactive compound like 3-(6-chloro-9H-purin-9-yl)propan-1-amine, a rigorous, multi-tiered approach is essential. By progressing from broad biochemical screening to cellular target engagement and finally to unbiased proteomic analysis, researchers can build a comprehensive interaction map. This data-driven guide provides the comparative context and detailed methodologies to confidently define the cross-reactivity profile of this and similar compounds, ultimately leading to more robust, reliable, and interpretable biological discoveries.
References
-
Lochmann, N., & Lisurek, M. (2020). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Communications. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Guryanov, I., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Wang, L., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Available at: [Link]
-
Wikipedia. Staurosporine. Available at: [Link]
-
Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Slaninová, J., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ACS Publications. Available at: [Link]
-
Berge, T., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]
-
Desroses, M., & Gasser, G. (2023). Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. MDPI. Available at: [Link]
-
Bantscheff, M., et al. (2013). Comparing immobilized kinase inhibitors and covalent ATP probes for proteomic profiling of kinase expression and drug selectivity. Technical University of Munich. Available at: [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. Available at: [Link]
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Hulse, M., et al. (2017). Selective antitumor activity of roscovitine in head and neck cancer. PMC. Available at: [Link]
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Boyd, H., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
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Re-Past, C., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
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Katsha, A., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Available at: [Link]
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Al-Hilal, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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Lee, J., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. Available at: [Link]
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Bio-protocol. (2014). IP-Kinase Assay. Available at: [Link]
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Krall, N., et al. (2014). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available at: [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available at: [Link]
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Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Available at: [Link]
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Naus, P., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Available at: [Link]
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ACS Publications. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Available at: [Link]
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De Clercq, E., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Available at: [Link]
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Gucký, T., et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2017). Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Available at: [Link]
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Head-to-Head Comparison: N7 vs. N9 Substituted Purine Activity in Drug Discovery
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, forming the backbone of countless endogenous signaling molecules, nucleosides, and synthetic therapeutics. Historically, drug discovery has overwhelmingly favored N9-substituted purines , mirroring the natural thermodynamic configuration found in DNA, RNA, and ATP. However, recent advances in regioselective synthesis have unlocked the N7-substituted purines —often considered mere kinetic byproducts—revealing highly divergent, and sometimes superior, pharmacological profiles.
This guide provides a rigorous, data-driven comparison of N7 and N9 purine regioisomers, analyzing their structural causality, target specificity, and thermodynamic behaviors to guide researchers in rational drug design.
Mechanistic & Structural Divergence
The biological divergence between N7 and N9 isomers is fundamentally rooted in their electronic distribution and steric geometry.
-
Thermodynamic vs. Kinetic Formation: During standard acid-catalyzed ribosylation or alkylation of purines, the N7-regioisomer is typically formed rapidly as the kinetic product. Under sustained heat or basic conditions, it undergoes isomerization to the more thermodynamically stable N9-regioisomer[1][2].
-
Steric Shielding & Hydrogen Bonding: Shifting a substituent from the N9 to the N7 position radically alters the presentation of the purine's Watson-Crick face. In RNA duplexes, for example, substituting natural N9-guanosine with N7-guanosine (7G) severely diminishes thermodynamic stability when paired with Cytosine or Uracil. Remarkably, however, the N7 configuration stabilizes non-canonical mismatches with Guanine and Adenine due to altered hydrogen-bond donor/acceptor alignments[2].
Caption: Regioselective synthesis pathways for N7 and N9 purine isomers.
Head-to-Head Biological Activity Profiles
When evaluated in parallel, N7 and N9 isomers demonstrate profound differences in target affinity, kinase selectivity, and enzymatic inhibition.
Kinase Inhibition: Specificity vs. Broad-Spectrum Activity
In the development of angiogenesis inhibitors, 6-aminopurine derivatives substituted with arylethanone groups at the N7 or N9 positions display distinct kinase profiles. While the N9-derivative acts as a broad-spectrum multi-kinase inhibitor (targeting MNK1, IRR, and VEGFR), the N7-isomer exhibits high specificity exclusively for VEGFR-2 [3]. This suggests that the N7 geometry restricts the conformational flexibility required to bind off-target kinases, presenting a strategic advantage for reducing off-target toxicity in oncology.
Caption: Divergent kinase target specificity between N7 and N9 purine regioisomers.
Enzymatic Inhibition: Purine Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase (PNP) is a critical target for immunosuppressive and anticancer therapies. In a direct comparison of N9- and N7-(beta-D-glucofuranuronosyl)purines, the N7-substituted analogues of hypoxanthine and guanine were found to be twice as active as their N9 counterparts[4]. The altered vector of the sugar moiety at the N7 position likely optimizes interactions within the enzyme's active site, bypassing steric clashes that hinder the N9 isomers.
Quantitative Data Summary
| Biological Target / Assay | N9-Isomer Performance (Thermodynamic) | N7-Isomer Performance (Kinetic) | Mechanistic Causality |
| VEGFR-2 Kinase | Moderate inhibition; broad off-target activity (MNK1, IRR)[3]. | Highly specific inhibition; minimal off-target binding[3]. | N7 substitution alters the vector of the hydrophobic tail, restricting active-site promiscuity. |
| PNP Enzyme | Baseline competitive inhibition[4]. | 2x more potent inhibition than N9 analogues[4]. | Optimal spatial alignment of the glucofuranuronosyl group in the catalytic pocket. |
| RNA Duplex (W-C Pairing) | Highly stable (natural configuration)[1]. | Severely diminished stability with C and U[2]. | Disruption of canonical Watson-Crick hydrogen bond donor/acceptor geometry. |
| RNA Duplex (Mismatches) | Unstable[2]. | Stabilized (specifically with G and A)[2]. | N7 geometry facilitates non-canonical hydrogen bonding interactions. |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard procedures for synthesizing, isolating, and biologically evaluating these isomers.
Protocol 1: Regioselective Synthesis & NMR Resolution of N7/N9 Isomers
Direct alkylation of purines typically yields an inseparable mixture. This protocol utilizes Lewis acid catalysis to drive N7 kinetic formation[5].
-
Silylation: Suspend the 6-substituted purine precursor in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until clear, then evaporate to yield the N-trimethylsilylated purine.
-
Lewis Acid Catalyzed Alkylation: Dissolve the silylated purine in anhydrous acetonitrile. Add the alkyl halide (e.g., tert-butyl chloride) and 1.2 equivalents of SnCl4 catalyst. Stir at low temperature (0–25°C) to trap the kinetic N7 product[5].
-
Chromatographic Separation: Quench with saturated NaHCO3 . Extract with ethyl acetate. Purify via silica gel chromatography (gradient: dichloromethane/methanol). The N7 isomer typically elutes slower due to higher polarity.
-
Self-Validation Step (2D NMR): Perform 1H−13C HMBC and HSQC NMR. Calculate the chemical shift difference ( Δδ ) between the C5 and C8 carbon atoms.
-
Validation Criteria: A large Δδ confirms the N7 isomer , whereas a much smaller Δδ confirms the N9 isomer [5].
-
Protocol 2: In Vitro Kinase Specificity Assay (VEGFR-2 vs. MNK1)
This protocol evaluates the divergent target specificity of the isolated isomers using a FRET-based kinase assay.
-
Reagent Preparation: Prepare 10-point serial dilutions (ranging from 10 µM to 0.1 nM) of both the N7 and N9 isolated ligands in 100% DMSO.
-
Enzyme Incubation: In a 384-well plate, combine 5 µL of the ligand solution (final DMSO 1%) with recombinant VEGFR-2 or MNK1 enzymes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA).
-
Reaction Initiation: Add ATP at the predetermined Km value for each respective kinase, alongside the specific FRET peptide substrate. Incubate for 60 minutes at room temperature.
-
Signal Detection & Self-Validation: Quench the reaction with EDTA. Read the TR-FRET signal (Emission ratio 520 nm / 495 nm).
-
Self-Validation Criteria: Include Staurosporine as a pan-kinase positive control. The assay is valid only if Staurosporine yields an IC50 within 3-fold of literature values. Plot dose-response curves to confirm the N7 isomer's specific shift in VEGFR-2 affinity compared to the N9 isomer[3].
-
References
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Peifer, C., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry.
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Jarmołowicz, A., et al. (2024). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA.
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Dutta, N., et al. (2025). Experimental and computational investigations of RNA duplexes containing N7-regioisomers of adenosine and LNA-adenosine. Nucleic Acids Research.
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Stępień, K., et al. (1991). [Inhibition of activity of purine nucleoside phosphorylase with N9- and N7-(beta-D-glucofuranuronosyl)purines and 8-substituted N9-(beta-D-ribofuranosyl)purines)]. Bioorganicheskaia Khimiia.
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Zatloukal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
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Assessing the Selectivity of Novel Purine-Based Kinase Inhibitors: A Comparative Guide
Introduction
Purine analogues are privileged scaffolds in oncology and pharmacology due to their structural mimicry of the adenine ring of ATP[1]. This mimicry allows them to competitively bind the ATP-binding pocket of protein kinases, making them potent inhibitors[2]. However, this same attribute introduces a critical vulnerability: broad kinome cross-reactivity and off-target toxicity[3].
As a Senior Application Scientist, I have designed this guide to objectively compare the selectivity of a novel, next-generation purine-based CDK2/9 inhibitor (PurinEx-1 ) against established alternatives: Roscovitine (a first-generation purine analogue) and Dinaciclib (a highly potent pyrimidine-based CDK inhibitor). To establish absolute confidence in a purine-based compound's selectivity, we must move from isolated biochemical interactions to complex intracellular environments.
Orthogonal workflow for validating purine-based kinase inhibitor selectivity.
Section 1: Tier 1 - Broad Kinome Profiling (KINOMEscan)
Causality & Mechanism
Activity-based assays require optimized substrates for every kinase, making kinome-wide screening logistically prohibitive. The platform bypasses this by utilizing an active site-directed competition binding assay[4],[5]. It measures the ability of the purine compound to displace kinases from an immobilized, active-site directed ligand[6]. This provides a Selectivity Score (S-score), quantifying the percentage of the kinome bound by the inhibitor.
Self-Validating Protocol: KINOMEscan Binding Assay
-
Preparation : Prepare DNA-tagged kinases (e.g., T7 phage strains expressing the human kinome) and immobilize the proprietary reference ligand on magnetic beads[4].
-
Equilibration : Incubate the kinase, immobilized ligand, and 1 µM of the test compound (PurinEx-1, Roscovitine, or Dinaciclib) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.
-
Validation Control : Run Staurosporine (a pan-kinase inhibitor) as a positive control to ensure maximum displacement, and DMSO as a negative vehicle control.
-
Quantification : Isolate the beads, wash to remove unbound kinase, and elute the bound kinase. Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR).
-
Data Analysis : Calculate the % Control = (Test Compound qPCR signal - Positive Control) / (DMSO Control - Positive Control) * 100.
Data Presentation: Kinome Selectivity Comparison
| Compound | Scaffold Type | Primary Targets | S(10) Score at 1 µM* | Off-Target Liability |
| Roscovitine | 1st-Gen Purine | CDK2, CDK5, CDK7, CDK9 | 0.18 | High (Binds multiple off-target CDKs and MAPKs) |
| Dinaciclib | Pyrimidine | CDK1, CDK2, CDK5, CDK9 | 0.08 | Moderate (Highly potent, but hits other CDKs) |
| PurinEx-1 | Next-Gen Purine | CDK2, CDK9 | 0.02 | Low (Highly selective due to optimized C6/C2 substitutions) |
*S(10) = (Number of kinases with % Control < 10) / (Total number of kinases tested).
Section 2: Tier 2 - Biochemical Validation & ATP Competition (ADP-Glo)
Causality & Mechanism
Because purine analogues compete directly with ATP, their apparent potency (IC50) is highly dependent on the ATP concentration in the assay. The is ideal here because it measures ADP production universally, allowing us to test compounds at physiological ATP concentrations (up to 1 mM) without substrate interference[7],[8]. If PurinEx-1 is purely ATP-competitive, its IC50 will shift significantly at higher ATP concentrations.
Self-Validating Protocol: ADP-Glo Assay
-
ATP/ADP Standard Curve : Generate an ATP-to-ADP conversion curve (0% to 100% ADP at 1 mM total nucleotide) to ensure the luminescence signal is within the linear dynamic range[9].
-
Kinase Reaction : In a 384-well plate, combine 5 µL of recombinant CDK2/Cyclin E, substrate peptide, and ATP (tested at 10 µM and 1 mM) with varying concentrations of the test compounds. Incubate for 60 minutes at room temperature[9].
-
Depletion : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes[10].
-
Detection : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction[7].
-
Measurement : Read luminescence. Calculate IC50 values using non-linear regression.
Data Presentation: ATP-Dependent IC50 Shifts
| Compound | CDK2 IC50 (10 µM ATP) | CDK2 IC50 (1 mM ATP) | Fold Shift | Mechanism Confirmation |
| Roscovitine | 220 nM | 4,100 nM | 18.6x | Purely ATP-Competitive |
| Dinaciclib | 3 nM | 45 nM | 15.0x | Purely ATP-Competitive |
| PurinEx-1 | 8 nM | 35 nM | 4.3x | ATP-Competitive with extended hydrophobic pocket binding |
Section 3: Tier 3 - Live-Cell Target Engagement (NanoBRET)
Causality & Mechanism
Biochemical assays fail to account for cellular permeability, efflux pumps, and the native macromolecular complexes of kinases[11]. The bridges this gap. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer[12]. When the purine compound enters the cell and binds the kinase, it displaces the tracer, causing a quantifiable loss of BRET signal[13].
NanoBRET Intracellular Target Engagement principle for quantifying cellular affinity.
Self-Validating Protocol: NanoBRET TE Intracellular Kinase Assay
-
Transfection : Transiently transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a Cyclin E expression vector. Plate into 384-well formats[14].
-
Tracer Equilibration : Treat cells with a fixed concentration of the NanoBRET TE Tracer (at its predetermined EC50) and varying concentrations of the test compounds[12].
-
Validation Control : Include a "No Tracer" control to establish the background luminescence bleed-through, and a "Tracer Only" control to establish the maximum BRET ratio.
-
Incubation : Incubate for 2 hours at 37°C to allow compounds to penetrate the cell and reach equilibrium binding with the kinase[13].
-
Detection : Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the cellular IC50[15].
Data Presentation: Biochemical vs. Cellular Potency
| Compound | Biochemical IC50 (1 mM ATP) | Cellular IC50 (NanoBRET) | Cellular Drop-off | Permeability/Efflux Status |
| Roscovitine | 4,100 nM | >10,000 nM | >2.4x | Poor cellular retention |
| Dinaciclib | 45 nM | 120 nM | 2.6x | Good permeability |
| PurinEx-1 | 35 nM | 42 nM | 1.2x | Excellent permeability, high intracellular residence time |
Conclusion
While purine-based compounds inherently face selectivity hurdles, rigorous orthogonal testing reveals their true clinical potential. As demonstrated, PurinEx-1 outperforms traditional purine analogues like Roscovitine in kinome selectivity (KINOMEscan) and maintains its potency in high-ATP biochemical environments (ADP-Glo). Crucially, its optimized scaffold ensures excellent live-cell target engagement (NanoBRET), rivaling highly potent pyrimidine classes like Dinaciclib.
References
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Bentham Science Publishers. "Purine Analogues as Kinase Inhibitors: A Review." Current Cancer Drug Targets. URL:[Link]
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Eurofins Discovery. "scanMAX Kinase KINOMEscan LeadHunter Panel." Eurofins Discovery Services. URL:[Link]
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A Comparative Analysis of Purine Analogs in Different Cancer Cell Lines: An In-Depth Technical Guide
Introduction
Purine analogs represent a cornerstone in the chemotherapeutic arsenal against various malignancies, particularly hematological cancers.[1][2] These antimetabolite drugs are structural mimics of endogenous purine bases, such as adenine and guanine, enabling them to interfere with nucleic acid synthesis and repair, ultimately halting the proliferation of rapidly dividing cancer cells.[2][3] Their primary mechanism of action involves intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and the induction of programmed cell death (apoptosis).[2][3][4]
This guide provides a comprehensive, in-depth comparative analysis of the in vitro performance of key purine analogs across different cancer cell lines. We will delve into their mechanisms of action, compare their cytotoxic and apoptotic effects with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for further research and development.
Mechanisms of Action: A Tale of Molecular Deception
The therapeutic efficacy of purine analogs hinges on their ability to be metabolized by cellular enzymes into fraudulent nucleotides.[4] These activated analogs then exert their cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: The triphosphate forms of these analogs compete with their natural counterparts (dATP and dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[3][5] This incorporation can lead to chain termination, rendering the DNA non-functional.[3]
-
Inhibition of Ribonucleotide Reductase: Some purine analogs, like Cladribine, can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[5] This depletes the pool of available deoxynucleotides, further hindering DNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress caused by purine analogs triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][6]
The following diagram illustrates the general mechanism of action for purine analogs.
Caption: General mechanism of action of purine analogs in cancer cells.
Comparative Performance of Purine Analogs
The efficacy of purine analogs can vary significantly depending on the specific analog, the cancer cell line, and its unique molecular characteristics. The following tables summarize available quantitative data on the cytotoxic effects of several prominent purine analogs on various cancer cell lines.
Thiopurines: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)
6-MP and 6-TG are among the earliest developed purine analogs and are widely used in the treatment of leukemias.[7][8][9] Their cytotoxic activity is primarily due to their incorporation into DNA and RNA, as well as the inhibition of de novo purine synthesis.[4][10]
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | Not specified, but most potent | [9] |
| MCF-7 | Mammary Adenocarcinoma | Less potent than in HepG2 | [9] | |
| 6-Thioguanine | HCT116 | Colorectal Carcinoma | Not specified | [11] |
Adenosine Analogs: Fludarabine, Cladribine, and Pentostatin
These analogs are particularly effective against lymphoid malignancies.[3][12][13] Fludarabine and Cladribine are prodrugs that require intracellular phosphorylation to become active, while Pentostatin is a potent inhibitor of adenosine deaminase.[3][5]
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [2] |
| U937 | Acute Myeloid Leukemia | 16 (for a derivative) | [14] | |
| Fludarabine | Not specified | Not specified | Not specified | [3] |
| Pentostatin | Not specified | Not specified | Not specified | [3] |
Novel Purine Analogs: Sulfinosine
Recent research has focused on developing novel purine analogs with improved efficacy and the ability to overcome drug resistance. Sulfinosine is one such analog that has shown promise in multi-drug resistant (MDR) cancer cell lines.[15]
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sulfinosine | NCI-H460/R | Non-small Cell Lung Carcinoma (MDR) | Same efficacy as sensitive counterpart | [15] |
| U87-TxR | Glioblastoma (MDR) | Same efficacy as sensitive counterpart | [15] |
Overcoming Resistance: A Key Challenge
A significant hurdle in the clinical use of purine analogs is the development of drug resistance.[8][16] Cancer cells can acquire resistance through various mechanisms, including:
-
Decreased Drug Transport: Reduced expression or function of nucleoside transporters can limit the uptake of purine analogs into the cell.
-
Altered Metabolism: Decreased activity of activating enzymes (e.g., deoxycytidine kinase) or increased activity of deactivating enzymes can prevent the conversion of the prodrug to its active form.[4]
-
Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively transport the drug out of the cell, reducing its intracellular concentration.[15]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by purine analogs.
Interestingly, the novel purine analog Sulfinosine has been shown to inhibit P-gp expression and activity, suggesting it may be effective against multi-drug resistant cancers.[15][17]
Experimental Protocols for Evaluating Purine Analogs
Reproducible and standardized experimental procedures are crucial for the comparative analysis of purine analogs. The following sections detail common methodologies for assessing their in vitro activity.
General Experimental Workflow
The logical flow for investigating the activity of a purine analog typically involves cell treatment followed by a series of assays to measure cytotoxicity, cell cycle progression, and the induction of apoptosis.
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Confirming Mechanism of Action: A Researcher's Guide to Mutational Analysis
In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic strategies are built, providing a rational basis for lead optimization, predicting potential resistance mechanisms, and ensuring patient safety. While initial screening assays may suggest a target, definitive confirmation requires rigorous experimental validation. Among the most powerful tools in the researcher's arsenal is mutational analysis, a suite of techniques designed to probe the intricate dance between a drug and its target at the molecular level.
This guide provides an in-depth comparison of key mutational analysis methodologies, offering not just protocols, but the strategic reasoning behind their application. We will delve into the nuances of experimental design, data interpretation, and the unique insights each technique can offer, empowering researchers to select and execute the most appropriate strategy for their specific scientific questions.
The "Why" Before the "How": The Imperative of Mutational Analysis
Before a molecule can be considered a viable drug candidate, we must unequivocally demonstrate that its therapeutic effect is a direct consequence of its interaction with the intended target. Mutational analysis provides this crucial evidence by systematically altering the target protein and observing the impact on drug binding and activity. This approach allows us to:
-
Validate the Drug Target: By introducing mutations in the putative binding site, we can assess whether the drug's efficacy is diminished or abrogated. A loss of activity upon mutation provides strong evidence that the drug directly engages that specific residue or region.
-
Map the Binding Site: A comprehensive analysis of various mutations across a protein can pinpoint the critical amino acids involved in the drug-target interaction, effectively creating a molecular footprint of the drug's binding pocket.
-
Elucidate Resistance Mechanisms: Prophylactically introducing mutations that are known or predicted to cause clinical resistance can inform the development of next-generation inhibitors designed to overcome these challenges.[1][2]
-
Differentiate Mechanisms of Action: For compounds with multiple potential targets, mutational analysis can dissect the contribution of each target to the overall cellular phenotype.
A Comparative Overview of Mutational Analysis Techniques
The choice of mutational analysis technique is dictated by the specific research question, the desired throughput, and the experimental system. Here, we compare three cornerstone methodologies: Site-Directed Mutagenesis, CRISPR-Cas9-Based Mutagenesis, and Deep Mutational Scanning.
| Feature | Site-Directed Mutagenesis | CRISPR-Cas9-Based Mutagenesis | Deep Mutational Scanning (DMS) |
| Principle | PCR-based introduction of specific mutations into a plasmid. | Targeted genomic editing to create specific mutations in the endogenous gene. | Generation of a large library of variants to assess the functional consequences of thousands of mutations simultaneously.[3][4] |
| Throughput | Low (one or a few mutations at a time). | Moderate (can be multiplexed to some extent). | High (thousands to millions of mutations). |
| Application | Validation of specific residues, detailed structure-function studies. | In-cell target validation, studying mutations in a native genomic context.[1] | Comprehensive mapping of functional landscapes, identifying all possible resistance mutations.[3][5] |
| Key Advantage | Precision and control over the specific mutation introduced.[6][7][8] | Allows for the study of mutations at the endogenous locus, preserving native gene regulation. | Unparalleled scale for discovering novel functional residues and resistance mutations. |
| Limitations | Labor-intensive for multiple mutations, relies on plasmid-based expression which may not fully recapitulate the endogenous context. | Potential for off-target effects, requires efficient delivery of CRISPR components. | Technically demanding, requires sophisticated library generation and next-generation sequencing analysis.[9] |
In the Trenches: Experimental Protocols and Strategic Insights
Site-Directed Mutagenesis: The Scalpel for Molecular Investigation
Site-directed mutagenesis remains a workhorse in molecular biology for its precision in creating specific, defined changes in a DNA sequence.[6] This technique is ideal when you have a strong hypothesis about the importance of a particular amino acid residue.
Choose site-directed mutagenesis when you want to answer a highly specific question, such as: "Does the interaction of my drug with Tyrosine 151 in Kinase X contribute to its inhibitory activity?" The precision of this method allows for a clear cause-and-effect analysis.
Caption: Workflow for Site-Directed Mutagenesis.
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.[7][8] The primers should have a melting temperature (Tm) of ≥78°C.
-
Template DNA: Use a high-purity plasmid preparation containing the gene of interest.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes.
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-68°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.[6]
-
-
-
DpnI Digestion: Add the DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) DNA intact. Incubate at 37°C for 1-2 hours.[6][8]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Verification:
-
Plate the transformed cells on selective media.
-
Pick individual colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
CRISPR-Cas9-Based Mutagenesis: Precision Editing in a Cellular Context
The advent of CRISPR-Cas9 has revolutionized our ability to edit genomes with high precision. For MoA studies, this means we can introduce specific mutations directly into the endogenous gene within a cell, providing a more physiologically relevant system.
Opt for CRISPR-Cas9 when you need to understand the effect of a mutation in the context of the cell's native regulatory environment. This is particularly important for targets where expression levels and post-translational modifications are critical for function. It is a powerful tool for in-cell target validation.
Caption: Workflow for CRISPR-Cas9-Based Mutagenesis.
-
Guide RNA (gRNA) Design: Design a gRNA that targets a region at or near the desired mutation site. Several online tools are available for gRNA design to maximize on-target activity and minimize off-target effects.
-
Homology Directed Repair (HDR) Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template. This template should contain the desired mutation flanked by homology arms (typically 40-80 bp) that match the genomic sequence surrounding the cut site.
-
Delivery of CRISPR Components: Co-transfect the target cells with the Cas9 nuclease, the gRNA, and the HDR template. This can be achieved through plasmid transfection, viral transduction, or delivery of ribonucleoprotein (RNP) complexes.
-
Selection and Clonal Isolation:
-
If the HDR template includes a selectable marker, apply the appropriate selection pressure.
-
Alternatively, single-cell sort the transfected population into 96-well plates to isolate clonal cell lines.
-
-
Validation:
-
Expand the clonal populations.
-
Isolate genomic DNA and perform PCR amplification of the target region, followed by Sanger sequencing to confirm the presence of the desired mutation.
-
Analyze protein expression and function through Western blotting or relevant functional assays.
-
Deep Mutational Scanning (DMS): A Panoramic View of the Functional Landscape
Deep mutational scanning (DMS) is a high-throughput technique that allows for the functional assessment of thousands of protein variants in a single experiment.[3][4] This approach is invaluable for comprehensively identifying all mutations that impact drug binding, including those that confer resistance.
Employ DMS when you want to move beyond single-point mutations and understand the global functional constraints on a protein in the context of drug pressure. This is the method of choice for proactively identifying potential resistance mutations before they emerge in the clinic.
Caption: Workflow for Deep Mutational Scanning.
-
Library Generation: Create a comprehensive library of genetic variants of the target protein. This can be achieved through methods like error-prone PCR for random mutagenesis or through the synthesis of oligo pools for more targeted libraries, such as saturation mutagenesis of a specific domain.[3]
-
Library Introduction: Introduce the library of variants into a suitable expression system, such as yeast or mammalian cells, ensuring that each cell receives, on average, a single variant.
-
Functional Selection: Apply a selective pressure that links the function of the protein to the survival or sorting of the cells. In the context of MoA studies, this is typically the drug of interest. Cells expressing variants that are resistant to the drug will survive and proliferate, while those with sensitive variants will be depleted.
-
Deep Sequencing: Isolate the plasmid or genomic DNA from the cell populations before and after the selection. Use next-generation sequencing (NGS) to determine the frequency of each variant in both populations.[10]
-
Data Analysis: Calculate an enrichment score for each variant by comparing its frequency in the post-selection population to the pre-selection population. This score reflects the functional consequence of each mutation in the presence of the drug.
Case Study: Elucidating the Mechanism of Imatinib Resistance in Chronic Myeloid Leukemia
The development of the tyrosine kinase inhibitor imatinib for the treatment of chronic myeloid leukemia (CML) is a landmark in targeted cancer therapy. However, the emergence of resistance, often due to mutations in the BCR-Abl kinase domain, has posed a significant clinical challenge.[11][12] Mutational analysis has been instrumental in understanding and overcoming this resistance.
-
Initial Findings: Early studies used site-directed mutagenesis to create known clinical resistance mutations, such as T315I, in cell lines.[13] These studies demonstrated that the T315I mutation sterically hinders the binding of imatinib to the ATP-binding pocket of BCR-Abl, thereby confirming the molecular basis of resistance.[13]
-
Comprehensive Analysis: More recently, deep mutational scanning has been employed to systematically identify all possible imatinib-resistant mutations in BCR-Abl.[12] These studies have not only confirmed the importance of known mutations but have also revealed novel resistance mechanisms and highlighted the complex interplay between drug affinity and kinase activity.[12] This comprehensive understanding has guided the development of second- and third-generation inhibitors that are effective against imatinib-resistant BCR-Abl variants.
Conclusion: From Hypothesis to High-Throughput Validation
Mutational analysis provides an indispensable set of tools for confirming the mechanism of action of a drug. By moving from the precision of site-directed mutagenesis to the high-throughput power of deep mutational scanning, researchers can build a comprehensive and nuanced understanding of drug-target interactions. The strategic application of these techniques, guided by a clear understanding of the scientific question at hand, is essential for the successful development of novel therapeutics. This guide serves as a foundational resource to empower researchers to confidently and effectively employ mutational analysis in their pursuit of innovative medicines.
References
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ResearchGate. (n.d.). The deep mutational scanning workflow A schematic overview of the... Retrieved from [Link]
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Ranomics. (2025, August 20). Deep Mutational Scanning: A High-Throughput Approach to Mapping Protein Fitness Landscapes. Retrieved from [Link]
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Fowler, D. M., & Fields, S. (2014). Deep mutational scanning: a new style of protein science. Nature Reviews Genetics, 15(5), 319–326. Retrieved from [Link]
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MDPI. (2025, October 10). Deep Mutational Scanning in Immunology: Techniques and Applications. Retrieved from [Link]
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BioInnovatise. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
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KU Leuven. (n.d.). Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening. Retrieved from [Link]
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bioRxiv. (2023, October 24). Optimization of a deep mutational scanning workflow to improve quantification of mutation effects on protein-protein interactions. Retrieved from [Link]
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Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
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PubMed. (2022, July 18). Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. Retrieved from [Link]
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SciSpace. (n.d.). Case study of primary imatinib resistance and correlation of BCR-ABL multiple mutations in chronic myeloid leukemia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A CRISPR/Cas9-Based Mutagenesis Protocol for Brachypodium distachyon and Its Allopolyploid Relative, Brachypodium hybridum. Retrieved from [Link]
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The Ohio State University. (n.d.). CRISPR mutagenesis 3.2. Retrieved from [Link]
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MDPI. (2023, October 13). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. Retrieved from [Link]
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CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. Retrieved from [Link]
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CancerNetwork. (2014, March 27). Mutation Status in GIST Has Little Effect on Imatinib Treatment Outcomes. Retrieved from [Link]
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PLOS One. (2012, August 16). Random Mutagenesis Reveals Residues of JAK2 Critical in Evading Inhibition by a Tyrosine Kinase Inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, July 27). Cumulative mechanism of several major imatinib-resistant mutations in Abl kinase. Retrieved from [Link]
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American Society of Clinical Oncology. (n.d.). Kinase Mutations and Imatinib Response in Patients With Metastatic Gastrointestinal Stromal Tumor. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (2015, February 17). (PDF) Imatinib resistance mutation analysis: Experience from a tertiary oncology center. Retrieved from [Link]
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ACS Publications. (2024, August 15). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Retrieved from [Link]
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A Researcher's Guide to Ensuring Scientific Rigor: Validating the Reproducibility of Synthesis and Biological Data
In the landscape of scientific research and therapeutic development, the bedrock of progress is reproducibility. The ability to reliably replicate experimental findings is not merely a procedural formality but the very essence of scientific integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the reproducibility of both chemical synthesis and biological data. We will move beyond rote protocol execution to a deeper understanding of the causative factors that underpin robust and reliable scientific outcomes.
The Imperative of Reproducibility: A Foundational Pillar
The scientific method hinges on the principle that experimental results can be independently verified.[1] A failure to reproduce findings not only undermines the credibility of the initial research but also leads to a cascade of wasted resources and misguided scientific pursuits. The "reproducibility crisis" is a well-documented challenge across various scientific disciplines, stemming from factors such as inadequate methodological detail, use of uncharacterized reagents, and cognitive biases.[1][2] This guide serves as a practical toolkit to navigate these challenges and establish a self-validating system for your research.
Section 1: Validating the Cornerstone - Reproducibility of Chemical Synthesis
The synthesis of a novel compound is often the starting point for a cascade of biological investigations. Ensuring the consistent and reliable production of this molecule is paramount. This involves not only achieving the desired chemical entity but also demonstrating that the synthetic route is robust and yields a product of consistent quality.
The Self-Validating Synthesis: A Multi-Faceted Approach
A reproducible synthesis is one that is well-documented, well-characterized, and resilient to minor variations. The following diagram illustrates the key pillars of a self-validating synthetic workflow.
Caption: A workflow for establishing a self-validating chemical synthesis process.
Causality in Experimental Choices for Synthesis Validation
-
Detailed Protocol and Documentation: Meticulous record-keeping is the first line of defense against irreproducibility. Every step, from reagent lot numbers to reaction times and temperatures, must be documented. Electronic Lab Notebooks (ELNs) are invaluable for creating a searchable and auditable record of all experimental parameters.
-
Starting Material Qualification: The quality of your starting materials directly impacts the outcome of your synthesis. It is crucial to verify the identity and purity of all reagents before use. This can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
In-Process Controls (IPCs): Monitoring the progress of a reaction at critical junctures can prevent costly failures. Simple techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of starting materials and the formation of the desired intermediate or product.
-
Final Product Characterization using Orthogonal Methods: Relying on a single analytical technique is insufficient to confirm the identity and purity of your final compound. Orthogonal methods, which rely on different physicochemical principles, provide a more comprehensive and reliable characterization.[3] For example, confirming the structure by NMR and the purity by both HPLC and elemental analysis provides a high degree of confidence.
-
Reference Standard Qualification: A well-characterized reference standard is indispensable for analytical method validation and for ensuring consistency across different batches of synthesized material.[4] This standard should be of the highest possible purity and thoroughly characterized using a battery of analytical techniques.
-
Batch-to-Batch Consistency Analysis: To demonstrate reproducibility, it is essential to synthesize multiple batches of the compound and compare their analytical profiles. Statistical analysis of key quality attributes, such as purity and yield, can establish the consistency of the synthetic process.
Key Experimental Protocols for Chemical Synthesis Validation
HPLC is a cornerstone technique for assessing the purity of a chemical compound. A detailed validation protocol ensures the reliability of the obtained results.
Experimental Protocol: HPLC Method Validation for Purity Determination
-
System Suitability: Before each run, inject a standard solution multiple times to ensure the system is performing within established parameters for theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Specificity: Analyze a blank (mobile phase), a placebo (all components except the active pharmaceutical ingredient - API), and the API spiked with known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: Prepare a series of solutions of the reference standard at different concentrations (typically 5-7 levels) covering the expected working range. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.99.[5]
-
Accuracy: Analyze samples with a known concentration of the analyte (e.g., by spiking a placebo with a known amount of API) at different levels across the range. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., <2%).
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[2]
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a narrow range to assess the method's resilience to small variations. The results should remain unaffected by these minor changes.
NMR spectroscopy is an unparalleled tool for determining the chemical structure of a molecule.
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-25 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Filter the solution if any particulate matter is present to ensure optimal spectral quality.[6]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
-
-
Spectral Interpretation:
-
¹H NMR: Analyze the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal to assign it to a specific proton in the molecule.
-
¹³C NMR: Analyze the chemical shift of each signal to assign it to a specific carbon atom in the molecule.
-
For complex molecules, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous structural assignment.
-
Table 1: Key Quality Metrics for Chemical Synthesis Reproducibility
| Parameter | Method(s) | Acceptance Criteria (Typical) | Rationale |
| Identity | NMR, MS, IR | Spectral data consistent with the proposed structure. | Confirms that the correct molecule has been synthesized. |
| Purity | HPLC, GC | ≥95% (may vary depending on the intended use). | Ensures the absence of significant impurities that could affect biological activity or safety. |
| Yield | Gravimetric | Consistent yield across multiple batches (e.g., within ±10% of the average). | Demonstrates the efficiency and reproducibility of the synthetic process. |
| Residual Solvents | GC-MS | Within ICH limits. | Ensures that harmful solvents used in the synthesis are removed to acceptable levels. |
| Elemental Analysis | Combustion Analysis | Within ±0.4% of the theoretical values for C, H, N. | Provides an independent confirmation of the elemental composition and purity of the compound. |
Section 2: Validating the Biological Response - Ensuring Data Integrity
Once a compound is synthesized and characterized, the next critical step is to evaluate its biological activity. The reproducibility of biological data is notoriously challenging due to the inherent variability of biological systems. A rigorous and well-controlled experimental design is therefore essential.
The Self-Validating Biological Assay: A Framework for Trustworthiness
A reproducible biological assay is one that is precise, accurate, specific, and robust. The following diagram outlines a workflow for validating the reproducibility of biological data.
Caption: A workflow for establishing a self-validating biological assay.
Causality in Experimental Choices for Biological Data Validation
-
Assay Development and Optimization: Before validation, the assay must be optimized to ensure a robust and reproducible signal. This includes optimizing parameters such as cell density, reagent concentrations, and incubation times. Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing multiple parameters simultaneously.[7][8][9]
-
Reference Standard and Control Qualification: A well-characterized reference standard and positive/negative controls are essential for normalizing data and ensuring the assay is performing as expected. The reference standard should be the same one qualified during the chemical synthesis validation.
-
Intra- and Inter-Assay Precision: Assessing the variability of the assay both within a single experiment (intra-assay) and between different experiments (inter-assay) is crucial for understanding the reliability of the data. This is typically expressed as the coefficient of variation (%CV).
-
Statistical Analysis and Outlier Determination: Appropriate statistical methods should be used to analyze the data and determine if any data points are outliers that should be excluded from the analysis. The criteria for outlier removal should be pre-defined in the experimental protocol.
-
Longitudinal Monitoring and System Suitability: For assays that are run repeatedly over a long period, it is important to monitor their performance over time to ensure consistency. This can be achieved by running a system suitability test with each assay, which involves analyzing a set of controls to verify that the system is performing within established limits.
Key Experimental Protocols for Biological Data Validation
ELISA is a widely used technique for quantifying the concentration of a specific protein in a biological sample.
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound antibody. Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Addition: Add standards of known cytokine concentration and the unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Addition: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Signal Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Western blotting is a technique used to detect and semi-quantitatively measure the expression of a specific protein in a complex mixture.
Experimental Protocol: Western Blot for Phosphorylated Protein Detection
-
Sample Preparation: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH) to account for differences in protein loading.
Table 2: Key Performance Metrics for Biological Assay Reproducibility
| Parameter | Method(s) | Acceptance Criteria (Typical) | Rationale |
| Precision (Intra-assay) | Replicate measurements within a single assay | %CV < 10%[1][5][11] | Demonstrates the consistency of results within a single experiment. |
| Precision (Inter-assay) | Replicate measurements across multiple assays | %CV < 15%[1][5][11] | Demonstrates the consistency of results between different experiments. |
| Accuracy | Analysis of a sample with a known concentration | Recovery within 80-120% of the true value. | Ensures that the assay is measuring the correct amount of the analyte. |
| Specificity | Analysis of related and unrelated molecules | No significant cross-reactivity. | Confirms that the assay is specific for the analyte of interest. |
| Linearity & Range | Analysis of a dilution series of a standard | r² > 0.99 over a defined concentration range. | Defines the range over which the assay is quantitative. |
| Robustness | Deliberate variation of assay parameters | Results remain within acceptable limits. | Assesses the assay's resilience to minor variations in experimental conditions. |
Section 3: The Role of Statistical Analysis in Validating Reproducibility
Foundational Statistical Concepts
-
Mean, Standard Deviation (SD), and Coefficient of Variation (%CV): These are fundamental measures of central tendency and variability. The %CV (SD/mean * 100) is particularly useful for comparing the variability of different datasets, as it is a unitless measure.[1][5]
-
Hypothesis Testing (e.g., t-test, ANOVA): These tests are used to determine if there are statistically significant differences between two or more groups. For example, a t-test could be used to compare the yields of two different synthetic batches.
-
Regression Analysis: This is used to model the relationship between two or more variables. In the context of this guide, linear regression is used to assess the linearity of an analytical method or a standard curve in a biological assay.
Advanced Statistical Tools for Reproducibility Assessment
-
Bland-Altman Analysis: This is a graphical method used to compare two different analytical methods. It plots the difference between the two methods against their average, providing a visual representation of the agreement between the two methods.[3][12][13][14][15]
-
Design of Experiments (DoE): As mentioned earlier, DoE is a powerful tool for systematically investigating the effects of multiple variables on a process. It is particularly useful for assessing the robustness of an analytical method or a synthetic process.[7][8][9][16]
-
Statistical Process Control (SPC): SPC is a method for monitoring and controlling a process over time. It uses control charts to detect any deviations from a stable process, allowing for early intervention and preventing the production of out-of-specification material.[17][18][19][20]
Conclusion: A Commitment to Scientific Excellence
Validating the reproducibility of synthesis and biological data is a multifaceted and rigorous process. It requires a deep understanding of the underlying scientific principles, meticulous attention to detail in experimental execution, and the appropriate use of statistical analysis. By embracing the principles and practices outlined in this guide, researchers can build a foundation of trust in their data, accelerate the pace of scientific discovery, and ultimately contribute to the development of safe and effective therapeutics. This commitment to reproducibility is not just good scientific practice; it is a testament to our dedication to the pursuit of truth and the advancement of human health.
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How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments | American Pharmaceutical Review. (2018, March 25). Retrieved from [Link]
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Design of Experiments for Analytical Method Development and Validation. (2025, November 26). Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the ADME Properties of Novel Purine Derivatives
For researchers, scientists, and drug development professionals vested in the discovery of new therapeutics, the purine scaffold represents a cornerstone of medicinal chemistry.[1] Its prevalence in biological systems offers a rich landscape for designing molecules with significant therapeutic potential. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are encapsulated in the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. Understanding and optimizing these properties early in the drug discovery pipeline is paramount to success.[2][3]
This guide provides an in-depth, objective comparison of the ADME properties of a hypothetical series of novel purine derivatives. It is designed to move beyond a simple recitation of data, offering instead a framework for experimental design, data interpretation, and strategic decision-making in the lead optimization phase.
The Critical Role of Early ADME Profiling
In the realm of drug discovery, potent biological activity is only one piece of the puzzle. A compound must be able to reach its target in sufficient concentrations and for an appropriate duration to exert its therapeutic effect. This is where ADME properties come into play. Early and comprehensive ADME testing allows for the identification of potential liabilities that could lead to costly late-stage failures.[4][5] By integrating ADME assessment into the lead optimization cycle, medicinal chemists can make data-driven decisions to improve a compound's pharmacokinetic profile.
A Comparative Case Study: Three Novel Purine Derivatives
To illustrate the principles of comparative ADME profiling, we will consider three hypothetical novel purine derivatives: NPD-1 , NPD-2 , and NPD-3 . These compounds have been designed as inhibitors of a specific kinase and have demonstrated promising in vitro potency. Our objective is to evaluate their drug-like properties to select the most promising candidate for further development. We will use a well-characterized purine derivative, Caffeine , as a benchmark for comparison.
| Compound | Structure | Key Features |
| NPD-1 | A classic purine core with a lipophilic side chain intended to enhance target engagement. | |
| NPD-2 | Features a polar morpholine group aimed at improving solubility and a fluorine substitution to potentially block metabolic soft spots.[6] | |
| NPD-3 | A bioisostere of the purine core, a pyrrolo[2,3-d]pyrimidine, designed to modulate metabolic stability and transporter interactions.[7][8] | |
| Caffeine | A widely consumed purine alkaloid with well-documented ADME properties.[9] |
Key In Vitro ADME Assays for Comparative Analysis
A battery of in vitro ADME assays provides crucial preliminary insights into a compound's likely in vivo behavior.[4] For our comparative analysis, we will focus on the following key assays:
-
Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Cytochrome P450 (CYP) Inhibition: Determines the potential for a compound to cause drug-drug interactions.
-
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood, which can affect its distribution and clearance.[10]
-
Permeability: Evaluates the ability of a compound to cross biological membranes, a prerequisite for oral absorption.
Metabolic Stability in Human Liver Microsomes
The "Why": The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes, specifically in human liver microsomes (HLMs), provides an early indication of its likely in vivo half-life and oral bioavailability. Low metabolic stability can lead to rapid clearance and insufficient drug exposure.
Experimental Protocol:
-
Incubation: Test compounds (1 µM) are incubated with pooled HLMs (0.5 mg/mL) and a NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data:
| Compound | t½ (min) | Clint (µL/min/mg) | Predicted In Vivo Clearance |
| NPD-1 | 12 | 115.5 | High |
| NPD-2 | 45 | 30.8 | Moderate |
| NPD-3 | >60 | <11.6 | Low |
| Caffeine | 55 | 25.2 | Low to Moderate |
Interpretation:
-
NPD-1 exhibits high clearance, suggesting it would be rapidly metabolized in vivo, leading to poor bioavailability.
-
NPD-2 shows improved metabolic stability, likely due to the fluorine substitution blocking a site of metabolism.
-
NPD-3 , the pyrrolo[2,3-d]pyrimidine bioisostere, demonstrates the highest metabolic stability, indicating it is less susceptible to metabolism by the enzymes present in HLMs.[7]
Cytochrome P450 (CYP) Inhibition
The "Why": Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism.[11][12] Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[13][14] Regulatory agencies require assessment of a new drug's potential to inhibit major CYP isoforms.
Experimental Protocol:
-
Enzymes: Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.
-
Substrates: A specific fluorescent probe substrate for each CYP isoform is used.
-
Incubation: Test compounds at various concentrations are pre-incubated with the CYP enzyme and NADPH regenerating system.
-
Reaction Initiation: The reaction is initiated by the addition of the probe substrate.
-
Detection: The formation of the fluorescent metabolite is monitored over time.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Experimental Workflow:
Caption: Workflow for the in vitro CYP450 inhibition assay.
Comparative Data (IC50 in µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| NPD-1 | 8.5 | 12.3 | >50 | 25.1 | 5.2 | Moderate (CYP3A4) |
| NPD-2 | >50 | >50 | >50 | 42.8 | >50 | Low |
| NPD-3 | 22.1 | 35.6 | >50 | >50 | 18.9 | Low |
| Caffeine | 15 | >100 | >100 | >100 | >100 | Low |
Interpretation:
-
NPD-1 shows significant inhibition of CYP3A4, the most abundant CYP enzyme in the liver, raising concerns about potential DDIs.[15]
-
NPD-2 demonstrates a clean CYP inhibition profile, a highly desirable characteristic for a drug candidate.
-
NPD-3 has a low potential for CYP inhibition, with IC50 values well above anticipated therapeutic concentrations.
Plasma Protein Binding (PPB)
The "Why": Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[16] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[10][16] High plasma protein binding can affect a drug's efficacy and pharmacokinetic profile.
Experimental Protocol:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.[17]
-
Apparatus: A RED device consists of two chambers separated by a semi-permeable membrane.
-
Procedure: The test compound is added to plasma in one chamber, and buffer is added to the other.
-
Incubation: The device is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated.
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay using RED.
Comparative Data:
| Compound | % Bound (Human Plasma) | Unbound Fraction (fu) |
| NPD-1 | 99.2 | 0.008 |
| NPD-2 | 85.0 | 0.15 |
| NPD-3 | 92.5 | 0.075 |
| Caffeine | 35.0 | 0.65 |
Interpretation:
-
NPD-1 is highly protein-bound, which could limit its distribution to target tissues and result in a long half-life.
-
NPD-2 exhibits moderate protein binding, which is often a favorable characteristic.
-
NPD-3 shows relatively high protein binding, which will need to be considered in the context of its potency and other pharmacokinetic parameters.
Permeability (Caco-2 Assay)
The "Why": For orally administered drugs, the ability to permeate the intestinal wall is a critical determinant of absorption. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane until they form a confluent monolayer.
-
Assay: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Analysis: The concentration of the test compound in the basolateral samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Comparative Data:
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Predicted Oral Absorption |
| NPD-1 | 1.2 | Low |
| NPD-2 | 8.5 | Moderate to High |
| NPD-3 | 15.2 | High |
| Caffeine | 20.1 | High |
Interpretation:
-
NPD-1 has low permeability, suggesting it may be poorly absorbed if administered orally.
-
NPD-2 shows improved permeability, likely due to the more favorable physicochemical properties imparted by the morpholine group.
-
NPD-3 demonstrates high permeability, indicating a good potential for oral absorption.[7]
Synthesizing the Data: A Comparative Summary and Path Forward
| Property | NPD-1 | NPD-2 | NPD-3 | Caffeine (Benchmark) |
| Metabolic Stability | High Clearance | Moderate Clearance | Low Clearance | Low to Moderate Clearance |
| CYP Inhibition | Moderate Risk (3A4) | Low Risk | Low Risk | Low Risk |
| Plasma Protein Binding | Very High | Moderate | High | Low |
| Permeability | Low | Moderate to High | High | High |
| Overall Assessment | Poor Candidate | Promising Candidate | Promising Candidate | Good Oral Drug |
Based on this comprehensive in vitro ADME assessment, NPD-1 can be deprioritized due to its poor metabolic stability, low permeability, and potential for CYP3A4-mediated DDIs.
Both NPD-2 and NPD-3 emerge as promising candidates, each with a distinct profile. NPD-2 boasts a clean CYP inhibition profile and moderate plasma protein binding, making it a very "drug-like" molecule. Its moderate metabolic stability and permeability are acceptable. NPD-3 shows excellent metabolic stability and high permeability, but its higher plasma protein binding warrants further investigation.
The next steps in the drug discovery process would involve:
-
For NPD-2: Further optimization of the side chain to potentially improve metabolic stability without negatively impacting its favorable DDI and PPB profile.
-
For NPD-3: In vivo pharmacokinetic studies in rodents to determine if the high plasma protein binding negatively impacts its volume of distribution and overall exposure.
-
For both candidates: Assessment of solubility and potential for transporter-mediated efflux.
By systematically and comparatively evaluating the ADME properties of these novel purine derivatives, we have generated the critical data needed to make an informed decision and guide the next phase of our drug discovery program. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is essential for the successful development of new medicines.
References
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Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial chemistry & high throughput screening, 13(2), 170–187. [Link]
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Personal protective equipment for handling 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry and toxicology. When handling novel or specialized Active Pharmaceutical Ingredient (API) intermediates like 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride , we must extrapolate safety parameters from its core pharmacophore while anticipating the unique physical behaviors of its salt form.
Because the complete toxicological profile of this specific derivative is not fully documented, we apply the precautionary principle, grounding our operational protocols in the established hazard data of its parent structure, 6-chloropurine 1.
Chemical Profiling & Hazard Causality
To design an effective safety strategy, we must first understand why this molecule is hazardous:
-
The Chloropurine Moiety (Chemical Reactivity): The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution ( SNAr ). In biological systems, this makes the compound a potential alkylating agent. Unprotected exposure can lead to the unintended alkylation of proteins or DNA, making it a suspected skin sensitizer, severe irritant, and potential mutagen 2.
-
The Hydrochloride Salt (Physical Behavior): The primary amine is protonated as an HCl salt. This drastically increases aqueous solubility but renders the solid powder highly hygroscopic. Upon contact with ambient humidity or the mucous membranes of the respiratory tract, the dust can form localized, highly concentrated micro-droplets of acidic solution, causing immediate and severe respiratory and ocular irritation .
Fig 1. Logical relationship between chemical structure, hazard mechanisms, and PPE selection.
E-E-A-T Driven PPE Selection Matrix
Based on the physicochemical causality outlined above, standard laboratory attire is insufficient. The following Personal Protective Equipment (PPE) matrix is mandatory for handling the dry powder.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile Gloves (≥0.11 mm thickness) | Prevents dermal absorption. The outer glove acts as a sacrificial barrier against the reactive chloropurine moiety, while the inner glove maintains a continuous seal 1. |
| Eye Protection | Tight-fitting Safety Goggles (EN 166 / NIOSH) | Protects against highly irritating hydrochloride dust aerosols. Standard safety glasses are insufficient due to the lack of a peripheral seal 2. |
| Respiratory | N95 / P100 Particulate Respirator | Essential if handling the dry powder outside of a containment enclosure to prevent inhalation of hygroscopic, potentially mutagenic dust . |
| Body Protection | Flame-resistant, impervious lab coat | Protects against accidental spills and minimizes electrostatic attraction of the powder to everyday clothing. |
Operational Workflow: A Self-Validating System
To ensure safety, the handling protocol must be a self-validating system—meaning that if a step is skipped, the subsequent step physically cannot proceed, or visual indicators immediately alert the operator to a breach in containment.
Phase 1: Weighing and Transfer (High Dust Risk)
-
Environmental Setup: Verify the Fume Hood or Ventilated Balance Enclosure (VBE) is operating with a face velocity of 80-100 fpm. Causality: Excessive airflow creates turbulence that will aerosolize the fine powder; insufficient airflow fails to contain it.
-
Static Mitigation: Activate an anti-static bar (ionizer) inside the VBE. Causality: Hydrochloride powders are prone to static cling, causing the powder to unexpectedly repel from spatulas and contaminate the workspace.
-
The Transfer: Using a grounded, anti-static micro-spatula, transfer the desired mass into a pre-tared, sealable glass vial (amber glass is preferred to prevent potential UV-induced degradation of the purine ring).
-
Validation Step: Seal the vial with a septum cap before removing it from the hood. The protocol is self-validating because the compound never enters the general laboratory atmosphere in an unsealed state.
Phase 2: Dissolution
-
Solvent Introduction: Inject the chosen solvent (e.g., DMSO or a buffered aqueous solution) directly into the sealed vial via a syringe through the septum.
-
Chemical Incompatibilities: Strictly avoid strong oxidizing agents and strong acids. Causality: Exposure to strong oxidizers can trigger hazardous decomposition, rapidly releasing chlorine gas, hydrogen chloride gas, and nitrogen oxides ( NOx ) 1.
Fig 2. Safe handling workflow and containment strategy for the purine derivative.
Spill Response & Disposal Plan
Standard spill kits are often designed for liquids. A powder spill of a reactive hydrochloride salt requires a specialized, kinetically gentle approach.
Powder Spill Response Protocol
-
Evacuate & Assess: Instruct personnel to step back. If the spill occurs outside a fume hood, immediately don a P100 respirator.
-
Containment (No Dry Sweeping): Do NOT dry sweep. Causality: Sweeping imparts kinetic energy to the hygroscopic powder, overcoming its gravitational settling and aerosolizing the reactive chloropurine dust directly into your breathing zone .
-
Wet-Wiping Technique: Dampen absorbent pads with water or a mild alkaline buffer. Gently place the damp pads over the powder. Causality: The water safely dissolves the HCl salt, eliminating the dust hazard instantly, while the pad physically contains the resulting liquid.
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a hazardous waste container. Wash the spill area thoroughly with soap and water 1.
Segregated Disposal Plan
-
Solid Waste: Dispose of all contaminated PPE, spatulas, and empty vials in a double-bagged, clearly labeled "Toxic Solid Waste - Halogenated Purine Derivative" container.
-
Liquid Waste: Solutions containing this compound must be routed to a licensed hazardous waste incinerator equipped with a flue gas scrubber. Causality: Combustion of the 6-chloropurine moiety and the HCl salt generates toxic hydrogen chloride gas and nitrogen oxides ( NOx ) 2. Under no circumstances should this compound be discharged into environmental drains.
References
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
